4-Nitro-2-(trifluoromethyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZFNRFNIXCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165720 | |
| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-61-4 | |
| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Nitro-2-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol
A Note on Isomer Specificity: This guide focuses on the chemical and physical properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2) . This specific isomer is well-documented in scientific literature, providing a robust dataset for a comprehensive technical review. While the user requested information on 4-Nitro-2-(trifluoromethyl)phenol, the principles of reactivity, spectroscopy, and the influence of the functional groups discussed herein are largely applicable to other isomers, with predictable variations based on the substitution pattern.
Introduction
4-Nitro-3-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Characterized by a phenol ring substituted with two powerful electron-withdrawing groups—a nitro group (-NO₂) and a trifluoromethyl group (-CF₃)—its chemical behavior is dictated by a unique interplay of inductive and resonance effects. The trifluoromethyl group, in particular, is a prized substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a detailed exploration of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of this versatile chemical intermediate.
Core Chemical and Physical Properties
The presence of the hydroxyl, nitro, and trifluoromethyl groups imparts distinct and measurable properties to the molecule. It typically appears as a yellow to orange crystalline solid at room temperature.[2][4]
| Property | Value | Source |
| CAS Number | 88-30-2 | [4] |
| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |
| Molecular Weight | 207.11 g/mol | [4] |
| Appearance | Yellow crystalline powder/solid | [2][6] |
| Melting Point | 76-79 °C | [5][6] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [5][6] |
| Water Solubility | 5000 mg/L (5 g/L) at 25 °C | [2][4] |
| pKa | 6.07 | [2][4] |
| LogP (Octanol/Water) | 2.68 at 23 °C | [5] |
Causality Behind the Properties:
-
Acidity (pKa): The pKa of 6.07 is significantly lower than that of phenol (pKa ≈ 10), indicating substantially higher acidity.[2][4] This is a direct consequence of the potent electron-withdrawing nature of both the para-nitro and meta-trifluoromethyl groups. These groups stabilize the resulting phenoxide anion through a combination of resonance (nitro group) and strong inductive effects (both groups), facilitating the deprotonation of the hydroxyl group.[7]
-
Solubility: While the trifluoromethyl group increases lipophilicity, the polar nitro and hydroxyl groups allow for a moderate water solubility of 5 g/L.[1][4] It is also readily soluble in organic solvents like methanol, ethanol, and acetone.[2][5]
Synthesis and Purification
A well-established method for synthesizing 4-Nitro-3-(trifluoromethyl)phenol involves the diazotization of its corresponding aniline precursor, 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis of the diazonium salt.[8] This pathway avoids the challenges of direct nitration of 3-(trifluoromethyl)phenol, which can lead to a mixture of isomers.
Experimental Protocol: Synthesis via Diazotization
This protocol is adapted from established methodologies for converting aromatic amines to phenols.[8]
-
Preparation of Amine Solution: 3-(Trifluoromethyl)-4-nitro-aniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath to form the amine salt.
-
Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred amine salt slurry. The temperature must be strictly maintained between 0-5 °C to prevent the premature decomposition of the resulting diazonium salt.
-
Removal of Excess Nitrous Acid: A small amount of urea is added to quench any excess nitrous acid, which could lead to unwanted side reactions.
-
Hydrolysis: The clear solution of the diazonium salt is added slowly to a boiling aqueous solution of copper sulfate. The copper sulfate acts as a catalyst to facilitate the hydrolysis of the diazonium salt to the desired phenol. The use of an organic co-solvent like xylene can significantly improve yields.[8]
-
Isolation and Purification: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed by distillation. The crude product, a solid, is then purified.
Purification Method:
The most common method for purification is recrystallization. Crystallizing the crude product from a solvent system such as a benzene or a petroleum ether/benzene mixture yields the purified yellow crystalline phenol.[6]
Caption: Synthesis workflow for 4-Nitro-3-(trifluoromethyl)phenol.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The electronic environment created by the substituents results in a distinct spectroscopic signature.
| Technique | Key Features and Observations |
| ¹H NMR | The aromatic region will show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts are dictated by their positions relative to the three functional groups. |
| ¹³C NMR | Distinct signals are expected for each of the seven carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. The chemical shifts are influenced by the electron-withdrawing effects of the substituents. |
| ¹⁹F NMR | A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly sensitive and unambiguous method for confirming the presence of the -CF₃ moiety. |
| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)- Asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹)- Strong C-F stretching bands (~1100-1300 cm⁻¹) |
| UV-Vis | In acidic solution, an absorption maximum (λmax) is observed around 280 nm. In basic solution (e.g., 1% NaOH), the formation of the phenoxide ion shifts the absorption to longer wavelengths, with maxima around 300 nm and 395 nm.[2] |
| Mass Spec (EI) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (207.11). Fragmentation patterns can provide further structural information.[4][9] |
Reactivity Profile
The reactivity of 4-Nitro-3-(trifluoromethyl)phenol is governed by its three functional groups. The highly electron-deficient nature of the aromatic ring and the acidity of the phenolic proton are its most prominent chemical characteristics.
-
Acidity and Nucleophilicity: The hydroxyl proton is readily abstracted by bases to form a nucleophilic phenoxide. This anion can participate in Williamson ether synthesis or form esters via reactions with acyl chlorides (Schotten-Baumann reaction).[10]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., H₂, Pd/C; SnCl₂/HCl). This transformation is a critical step for introducing new functionalities and is widely used to synthesize more complex derivatives for pharmaceutical applications.
-
Nucleophilic Aromatic Substitution (SₙAr): While the electron-withdrawing groups strongly activate the ring for SₙAr, the positions are not optimally substituted for this reaction compared to other isomers. However, under forcing conditions, displacement of a suitable leaving group on the ring could be possible.
Caption: Key reactivity pathways of 4-Nitro-3-(trifluoromethyl)phenol.
Applications and Field Insights
The unique combination of functional groups makes this compound a valuable building block in several fields.
-
Drug Discovery and Medicinal Chemistry: The trifluoromethyl group is a bioisostere for chlorine and is often incorporated into drug candidates to block metabolic oxidation, increase lipophilicity, and improve cell membrane permeability.[3] 4-Nitro-3-(trifluoromethyl)phenol serves as an intermediate in the synthesis of bioactive molecules, including Platelet-Activating Receptor 4 (PAR4) inhibitors, which have potential as antithrombotic agents.[6]
-
Agrochemicals: This compound has been used in the formulation of pesticides and herbicides.[2] Its most notable application is as a selective lampricide (under the trade names TFM or Lamprecide) used to control invasive sea lamprey populations in freshwater systems.[6]
-
Chemical Research: It is used as a reagent and starting material for synthesizing a wide range of substituted aromatic compounds.[2] The nitro group provides a synthetic handle for further functionalization, making it a versatile platform for developing novel chemical entities.
Safety and Handling
As a toxic and irritating substance, 4-Nitro-3-(trifluoromethyl)phenol requires careful handling in a controlled laboratory environment.[11][12]
Hazard Identification:
-
Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[11][13]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][13]
Safe Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Conclusion
4-Nitro-3-(trifluoromethyl)phenol is a chemical of significant academic and industrial importance. Its properties are a textbook example of how substituent effects can be harnessed to control acidity, reactivity, and biological activity. A thorough understanding of its chemical characteristics, from its spectroscopic signature to its reactivity and handling requirements, is crucial for any researcher or scientist aiming to utilize this potent building block in the development of novel drugs, agrochemicals, and advanced materials.
References
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
- Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2).
- PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols.
- Bodo, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
- Karchava, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook.
- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol Phase change data. NIST WebBook.
- University of California, Davis. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research.
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- University of Calgary. (n.d.). Acidity of Substituted Phenols.
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4-Nitro-2-(trifluoromethyl)phenol CAS number 88-30-2
An In-Depth Technical Guide to 4-Nitro-2-(trifluoromethyl)phenol (CAS 88-30-2): Properties, Synthesis, Applications, and Analysis
Introduction
This compound, registered under CAS number 88-30-2, is a significant chemical intermediate characterized by a phenol ring substituted with both a nitro group and a trifluoromethyl group. This unique combination of functional groups imparts distinct physicochemical properties that make it a valuable precursor in various industrial and research applications. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the nitro group provides a reactive site for further chemical transformations.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, core applications, analytical quantification, and safety profile.
Physicochemical and Structural Characteristics
This compound typically appears as a yellow crystalline powder.[3] The presence of both the highly electronegative trifluoromethyl group and the polar nitro group results in a molecule with enhanced lipophilicity and reactivity, making it a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 88-30-2 | [4][5] |
| IUPAC Name | 4-nitro-3-(trifluoromethyl)phenol | [6] |
| Synonyms | TFM, Lamprecide, 5-Hydroxy-2-nitrobenzotrifluoride, α,α,α-Trifluoro-4-nitro-m-cresol | [1][5][7] |
| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |
| Molecular Weight | 207.11 g/mol | [4][5][7] |
| Appearance | Yellow crystalline powder | [8][3] |
| Melting Point | 76-79 °C | [3][7] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [3][7] |
| Solubility | Water: 5000 mg/L at 25°C; Soluble in ethanol and acetone | [8] |
| InChI Key | ZEFMBAFMCSYJOO-UHFFFAOYSA-N | [5][6][7] |
Synthesis and Manufacturing
The industrial synthesis of this compound is most effectively achieved through the diazotization of its corresponding aniline precursor, 3-(trifluoromethyl)-4-nitro-aniline, followed by hydrolysis. While conventional hydrolysis of the resulting diazonium salt often results in poor yields and impurities, a patented method significantly enhances the process efficiency.[9] This improved method involves adding the diazonium salt solution to a boiling mixture of xylene and an aqueous copper sulfate solution, which increases the yield of the final product to over 80%.[9]
Detailed Synthesis Protocol
The following protocol is adapted from the high-yield methodology described in U.S. Patent 3,251,889.[9]
-
Preparation of Starting Material: 3-(Trifluoromethyl)-4-nitro-acetanilide is hydrolyzed to 3-(trifluoromethyl)-4-nitro-aniline using sulfuric acid and heat. This acidic solution can be used directly in the next step.[9]
-
Diazotization: The acidic solution of 3-(trifluoromethyl)-4-nitro-aniline is cooled to 0°C with stirring. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The temperature is maintained between 0-5°C for one hour.[9]
-
Removal of Excess Nitrous Acid: A small amount of urea is added to the solution to neutralize any excess nitrous acid.[9]
-
Hydrolysis: The clear diazonium salt solution is added dropwise over one hour to a vigorously stirred, boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.[9]
-
Product Isolation: The reaction mixture is refluxed for an additional 15 minutes and then cooled. The xylene layer is separated, washed with water, and the solvent is removed by distillation.[9]
-
Purification: The resulting solid residue is purified by distillation and recrystallization to yield this compound with a purity of approximately 83%.[9]
Caption: High-yield synthesis of this compound.
Key Applications and Mechanisms of Action
This compound serves as a critical building block in the pharmaceutical and agrochemical industries.
Pharmaceutical Synthesis: Precursor to Niclosamide Analogues
This compound is a key intermediate in the synthesis of Niclosamide and its analogues.[8][10] Niclosamide is an anthelmintic drug that has gained significant attention for its potential as an anti-SARS-CoV-2 and anticancer agent.[10][11] The synthesis typically involves the reaction of a substituted salicylic acid with an aniline derivative. While this compound itself is not directly incorporated into the classic Niclosamide structure, its structural isomer, 2-chloro-4-nitroaniline, is a key reactant.[12] However, trifluoromethyl-substituted phenol derivatives are crucial in creating novel Niclosamide analogues to improve pharmacological properties like metabolic stability and efficacy.[13] The development of these analogues is a key strategy to overcome the poor bioavailability and cytotoxicity that have limited the broader clinical application of Niclosamide.[10][11][13]
Caption: Role as a building block in pharmaceutical synthesis.
Agrochemical Use: The Lampricide TFM
One of the most prominent applications of this compound is as a selective piscicide, or lampricide, marketed under the name TFM or Lamprecide.[1][8][6] It is used extensively in the Great Lakes to control the population of the invasive sea lamprey (Petromyzon marinus), which parasitizes commercially valuable fish species.[6]
The mechanism of action for TFM is the uncoupling of mitochondrial oxidative phosphorylation.[7] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, causing metabolic failure and death in the target organism. The selectivity for lampreys over other fish species is based on differences in metabolic detoxification pathways.
Analytical Methodologies
Accurate quantification of this compound is essential for quality control, environmental monitoring, and research. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method due to its high resolution, sensitivity, and reproducibility.[14][15]
Protocol: Reversed-Phase HPLC Analysis
This protocol provides a methodology for the quantitative determination of this compound in aqueous samples, adapted from EPA-validated methods.[14]
-
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[15]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 75 mm, 3.5 µm particle size).[14]
-
Mobile Phase: An isocratic mobile phase consisting of a 30:70 (v/v) mixture of 58 mM acetate buffer in water and methanol.[14]
-
Standards: Prepare a stock solution of this compound in methanol and create a series of calibration standards by dilution.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Aqueous samples can often be analyzed directly after filtration through a 0.45 µm filter to remove particulate matter.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve. The Limit of Quantification (LOQ) in freshwater has been reported as approximately 0.02 to 0.06 mg/L.[14]
-
Caption: Standard workflow for HPLC-UV analysis.
Toxicological Profile and Safety Protocols
This compound is classified as a hazardous substance and requires careful handling.
Summary of Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed.[8][16] It is known to cause irritation to the skin, eyes, and respiratory system.[8][16] Acute exposure can lead to symptoms such as headache, drowsiness, and nausea.[17]
| Hazard Classification | Code | Source |
| Acute Toxicity, Oral | Category 4 | [7] |
| Acute Toxicity, Dermal | Category 4 | [7] |
| Acute Toxicity, Inhalation | Category 4 | [7] |
| Skin Irritation | Category 2 | [7] |
| Eye Irritation | Category 2 | [7] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | [7] |
Safe Handling Protocol
-
Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[8][16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[8]
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator.[7]
-
-
Handling Procedures: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][16] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]
-
First Aid:
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.[8][16]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8][16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][16]
-
Metabolic Pathways and Environmental Considerations
Metabolism
While specific metabolic studies on this compound are limited, the metabolic fate can be predicted based on data for other nitrophenols.[18] The primary metabolic pathway involves two main phases. Phase I reactions typically involve the reduction of the nitro group to an amino group, forming an aminophenol derivative.[18][19][20] This reaction can be catalyzed by enzymes such as cytochrome P450 oxidoreductases.[18] Following reduction, the compound and its metabolites undergo Phase II biotransformation, which involves conjugation with glucuronic acid or sulfate to form more water-soluble glucuronide or sulfate conjugates that can be readily excreted from the body.[18]
Caption: Proposed metabolic pathway of this compound.
Environmental Fate
The environmental persistence of nitrophenols is a key consideration. In aquatic environments, both photolysis and biodegradation are significant degradation processes.[21] Studies on TFM have shown that direct photolysis contributes to its breakdown in surface waters.[22] However, its overall persistence can be influenced by factors such as water depth, sunlight intensity, and microbial activity. Due to its low vapor pressure, the potential for long-range atmospheric transport is considered low.[23] The atmospheric half-life for nitrophenols is estimated to be between 3 and 18 days.[21][23]
Conclusion
This compound is a chemical of significant industrial importance, underpinned by its unique molecular structure. Its role as a precursor in the synthesis of pharmaceuticals and as the active ingredient in a critical agrochemical for ecosystem management highlights its versatility. A thorough understanding of its synthesis, analytical methods, toxicological profile, and metabolic fate is essential for its safe and effective use in research and development.
References
- Alachem Co., Ltd. (n.d.). 88-30-2 | 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL.
- Li, Y., et al. (2023). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. RSC Medicinal Chemistry. Published by the Royal Society of Chemistry.
- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook.
- ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
- U.S. EPA. (2017). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.
- ATSDR. (n.d.). Toxicological Profile for Nitrophenols (Draft). Agency for Toxic Substances and Disease Registry.
- ATSDR. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
- Fakhri, S., et al. (2024). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. RSC Advances.
- ATSDR. (2001). Public Health Statement for Nitrophenols. Agency for Toxic Substances and Disease Registry.
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Synthesis of 4-Nitro-2-(trifluoromethyl)phenol
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-2-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the synthetic strategy, the causality behind experimental choices, and the critical safety protocols required for a successful and safe reaction. It is intended for an audience of researchers, scientists, and drug development professionals who require a robust and reliable methodology for the preparation of this compound. The guide details the prevalent synthetic route via electrophilic aromatic substitution, provides a step-by-step experimental protocol, and emphasizes the non-negotiable safety measures inherent to nitration reactions.
Introduction and Strategic Overview
This compound, also known as 5-hydroxy-2-nitrobenzotrifluoride, is a substituted aromatic compound whose structural motifs—a phenolic hydroxyl group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—make it a valuable building block in organic synthesis.[1] The primary synthetic challenge lies in achieving regioselective nitration of the precursor, 2-(trifluoromethyl)phenol.
The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl (-CF₃) group is a deactivating, meta-director due to its strong electron-withdrawing inductive effect. In the case of 2-(trifluoromethyl)phenol, these directing effects are synergistic. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6), while the trifluoromethyl group directs to the position meta to it (position 4). Therefore, the nitration of 2-(trifluoromethyl)phenol is expected to yield the 4-nitro product with high selectivity.
This guide will focus on the most direct and widely utilized method: the electrophilic nitration of 2-(trifluoromethyl)phenol using a mixed acid system. An alternative, multi-step route involving the diazotization of 3-(trifluoromethyl)-4-nitroaniline will also be discussed as a viable, albeit more complex, synthetic strategy.[2]
Core Synthesis Pathway: Electrophilic Nitration
The most efficient route to this compound is the direct nitration of 2-(trifluoromethyl)phenol. This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.
Mechanism and Rationale
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion.
Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack The electron-rich phenol ring attacks the nitronium ion. The hydroxyl group's powerful ortho, para-directing effect, reinforced by the trifluoromethyl group's meta-directing effect, channels the substitution almost exclusively to the 4-position, forming a resonance-stabilized carbocation intermediate (the sigma complex).[3]
Step 3: Rearomatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
dot digraph "Electrophilic Nitration Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} END_DOT Caption: Mechanism of the electrophilic nitration of 2-(trifluoromethyl)phenol.
Mandatory Safety and Hazard Management
Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[4] Strict adherence to safety protocols is paramount.
-
Chemical Hazards :
-
Nitric Acid : A strong oxidizer and highly corrosive.[5][6] It can cause severe burns upon contact and its fumes are toxic upon inhalation.[6] It reacts violently with many organic compounds, creating a risk of fire or explosion.[7]
-
Sulfuric Acid : A strong dehydrating agent and highly corrosive. It causes severe burns on contact and reacts exothermically with water.
-
-
Reaction Hazards :
-
Exothermicity & Thermal Runaway : Nitration is a highly exothermic process.[4] Inadequate temperature control can lead to a rapid increase in reaction rate, generating heat faster than it can be dissipated. This "thermal runaway" can cause the reaction mixture to boil uncontrollably, potentially leading to an explosion.[8]
-
Byproduct Formation : At higher temperatures, the formation of dinitrated and other oxidized byproducts increases, which can be unstable.
-
Engineering and Administrative Controls
-
Fume Hood : All work must be conducted in a certified chemical fume hood with adequate ventilation to prevent exposure to toxic fumes.[8]
-
Blast Shield : Use of a blast shield is mandatory during the reaction.
-
Material Compatibility : All glassware and equipment must be clean, dry, and made of materials resistant to strong acids (e.g., borosilicate glass).
-
Emergency Preparedness : An emergency eyewash and safety shower must be immediately accessible.[6][8] Spill containment kits with a neutralizer (e.g., sodium carbonate) must be on hand.[7]
Personal Protective Equipment (PPE)
The following PPE is required at all times:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[8]
-
A flame-resistant lab coat.
-
Closed-toe shoes and long pants.
Detailed Experimental Protocol: Nitration of 2-(Trifluoromethyl)phenol
This protocol is designed for a laboratory scale synthesis and prioritizes control and safety.
Reagents and Equipment
| Reagent/Equipment | Specifications | Purpose |
| 2-(Trifluoromethyl)phenol | >98% purity | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst, Dehydrating Agent |
| Nitric Acid (HNO₃) | Fuming (>90%) or Concentrated (70%) | Nitrating Agent |
| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |
| Saturated Sodium Bicarbonate | Aqueous Solution | Neutralizing Quench |
| Anhydrous Magnesium Sulfate | Reagent Grade | Drying Agent |
| Ice Bath | Water and Ice | Temperature Control |
| Magnetic Stirrer & Stir Bar | Agitation | |
| Round Bottom Flask | 250 mL, Three-neck | Reaction Vessel |
| Addition Funnel | 100 mL, Pressure-equalizing | Controlled Reagent Addition |
| Thermometer | Low-temperature | Temperature Monitoring |
Step-by-Step Procedure
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];
} END_DOT Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup : In a 250 mL three-neck round bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel, add 50 mL of concentrated sulfuric acid.
-
Cooling : Place the flask in an ice/salt bath and cool the sulfuric acid to 0°C with vigorous stirring.
-
Preparation of Nitrating Mixture (CAUTION: Highly Exothermic) : Slowly add 1.1 equivalents of nitric acid (70%) to the addition funnel. Add the nitric acid dropwise to the cold, stirred sulfuric acid over 30-45 minutes. CRITICAL : The internal temperature must be maintained below 10°C throughout the addition to prevent the formation of excess nitrogen oxides and ensure safety.
-
Substrate Addition : Once the nitrating mixture is prepared and has re-cooled to 0-5°C, slowly add 1.0 equivalent of 2-(trifluoromethyl)phenol dropwise via the addition funnel over 30 minutes. CRITICAL : Maintain the internal temperature below 5°C. A slight exotherm will be observed.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching (CAUTION: Exothermic) : Prepare a large beaker with 500 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. This will quench the reaction and precipitate the crude product.
-
Workup : Allow the ice to melt completely. The solid product can be collected by vacuum filtration, washing with cold water until the filtrate is neutral. Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted three times with dichloromethane (DCM).
-
Neutralization : Combine the organic extracts and wash with saturated sodium bicarbonate solution (to remove residual acid), followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically a yellow solid.[9] Purification is necessary to remove any unreacted starting material or isomeric impurities.
-
Recrystallization : A common and effective method. Solvents such as an ethanol/water mixture or hexane/ethyl acetate can be used. The crude product is dissolved in a minimum amount of the hot solvent system and allowed to cool slowly to form pure crystals.
-
Column Chromatography : For higher purity, silica gel column chromatography can be employed, using a gradient of ethyl acetate in hexanes as the eluent.[3]
-
Steam Distillation : While effective for separating o- and p-nitrophenol, it may be less suitable here due to the single predominant isomer formed.[10][11]
Expected Characterization Data
| Property | Value |
| CAS Number | 88-30-2 |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Appearance | Light-yellow crystalline solid |
| Melting Point | 76-79 °C[9] |
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity against reference data.
Alternative Synthetic Route: Diazotization
An alternative synthesis starts from 3-(trifluoromethyl)-4-nitroaniline.[2] This method avoids the direct handling of fuming nitric acid with a phenolic substrate but involves more steps.
-
Diazotization : The starting aniline is treated with a solution of sodium nitrite (NaNO₂) in a strong acid (e.g., H₂SO₄) at low temperatures (0-5°C) to form an aryl diazonium salt.
-
Hydrolysis : The diazonium salt solution is then added to a boiling aqueous solution, often containing a copper sulfate catalyst, to hydrolyze the diazonium group (-N₂⁺) and replace it with a hydroxyl group (-OH), yielding the desired phenol.[2]
This route is particularly useful if the starting aniline is more readily available than the corresponding phenol or if direct nitration proves problematic.
Conclusion
The synthesis of this compound is most practically achieved through the direct, regioselective nitration of 2-(trifluoromethyl)phenol. This guide provides a detailed, safety-conscious protocol grounded in the fundamental principles of electrophilic aromatic substitution. The causality for each step, from the catalytic role of sulfuric acid to the critical need for stringent temperature control, has been elucidated. By adhering to the experimental and safety procedures outlined herein, researchers can reliably and safely produce this valuable chemical intermediate for application in pharmaceutical and agrochemical research and development.
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4-Nitro-2-(trifluoromethyl)phenol molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Nitro-2-(trifluoromethyl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and scientific applications of this compound (CAS RN: 400-99-7). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will delve into the nuanced interplay of its constituent functional groups—hydroxyl, trifluoromethyl, and nitro—and explore how this specific substitution pattern dictates the molecule's physicochemical properties, spectroscopic signature, and utility as a synthetic intermediate. All methodologies and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound, systematically named 2-(Trifluoromethyl)-4-nitrophenol, is an aromatic organic compound that serves as a highly valuable building block in modern medicinal and materials chemistry.[1] Its structure is predicated on a phenol backbone, strategically functionalized with two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) group positioned ortho to the hydroxyl moiety, and a nitro (-NO₂) group in the para position.
The strategic incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] Simultaneously, the nitro group not only contributes significantly to the molecule's electronic profile but also acts as a versatile synthetic handle, readily convertible to an amine for further derivatization.[3][4] The unique electronic and steric arrangement of these groups makes this molecule a precursor for a range of complex chemical entities, including pharmaceuticals and specialized polymers.[5][6]
Molecular Architecture and Physicochemical Properties
The defining characteristic of this compound is the precise spatial and electronic relationship between its three functional groups on the benzene ring.
Structural and Electronic Effects
The molecule's behavior is governed by the cumulative electronic influence of its substituents:
-
Hydroxyl (-OH) Group: A potent activating group that donates electron density to the aromatic ring via resonance (a +R effect). It is an ortho-, para-director for electrophilic aromatic substitution.
-
Trifluoromethyl (-CF₃) Group: A strongly deactivating group due to the powerful inductive electron withdrawal (-I effect) of the three fluorine atoms. It acts as a meta-director.[2]
-
Nitro (-NO₂) Group: One of the strongest deactivating groups, exerting both a powerful inductive (-I) and resonance-based (-R) electron-withdrawing effect. It is also a meta-director.[7]
The synergistic electron withdrawal by the ortho -CF₃ and para -NO₂ groups renders the aromatic ring electron-deficient. More critically, this arrangement dramatically increases the acidity of the phenolic proton, as the resulting phenoxide anion is extensively stabilized by resonance and induction.
Caption: 2D structure of this compound.
Physical and Chemical Data Summary
The following table summarizes the key physicochemical properties of the compound, compiled from authoritative databases.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Trifluoromethyl)-4-nitrophenol | [1] |
| CAS Number | 400-99-7 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Yellowish solid or powder | [1] |
| Melting Point | 66-69 °C | [1] |
| Boiling Point | 247.5 °C (predicted) | [1] |
| pKa | 5.31 (predicted) | [1] |
| LogP | 2.3 (computed) | [1] |
Spectroscopic Characterization: A Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here are based on typical values found in spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons' coupling patterns (doublets and doublets of doublets) and chemical shifts are diagnostic of the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbons bonded to the -OH and -NO₂ groups will also have characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100 | C-H stretch | Aromatic |
| 1590, 1480 | C=C stretch | Aromatic Ring |
| 1520, 1340 | N-O asymmetric/symmetric stretch | Nitro |
| 1320, 1140 | C-F stretch | Trifluoromethyl |
| ~1250 | C-O stretch | Phenolic |
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z 207.[1] Common fragmentation patterns include the loss of the nitro group (-NO₂, 46 Da) or the trifluoromethyl radical (·CF₃, 69 Da), leading to significant fragment ions that help confirm the structure.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.
General Synthesis Protocol
A common and logical approach to synthesizing this compound is through the regioselective nitration of 2-(trifluoromethyl)phenol. The hydroxyl group's ortho-, para-directing influence guides the incoming nitro group primarily to the para position, which is sterically unhindered.
Protocol: Nitration of 2-(Trifluoromethyl)phenol
-
Dissolution: Dissolve 2-(trifluoromethyl)phenol in a suitable solvent, such as glacial acetic acid or sulfuric acid, and cool the mixture in an ice bath (0-5 °C).
-
Nitrating Agent Preparation: Separately, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while maintaining a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the cooled solution of the starting phenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents over-nitration and dangerous exothermic reactions.
-
Quenching & Precipitation: After stirring for 1-2 hours, pour the reaction mixture slowly over crushed ice. The product, being sparingly soluble in water, will precipitate out.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) yields the purified this compound.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
The molecule's functional groups provide multiple sites for further chemical transformation:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard reducing agents like H₂/Pd-C, SnCl₂, or iron in acetic acid. This creates 4-Amino-2-(trifluoromethyl)phenol, a key intermediate for building more complex heterocyclic structures.[3]
-
O-Alkylation/Acylation: The acidic phenolic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile to form ethers (Williamson ether synthesis) or esters.
-
Nucleophilic Aromatic Substitution (SₙAr): While the ring is electron-deficient, SₙAr reactions are less common than for compounds with leaving groups like halogens. However, under forcing conditions, reactions at positions activated by the nitro and trifluoromethyl groups are possible.
Applications in Drug Discovery and Development
The structural motifs present in this compound are frequently encountered in bioactive molecules. Its utility stems from its role as a scaffold that can be elaborated into more complex drug candidates.
-
Intermediate for API Synthesis: It is a precursor for active pharmaceutical ingredients (APIs). For example, the related compound Nitisinone, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a drug used to treat hereditary tyrosinemia type 1.[5] The 2-nitro-4-trifluoromethylphenyl moiety is a core component.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a substituted aniline or phenol core. The 4-amino derivative of this compound is an ideal starting point for constructing libraries of potential inhibitors by forming amide or urea linkages.
-
Agrochemicals: The combination of a nitrophenol and a trifluoromethyl group is also found in pesticides and herbicides, where these groups contribute to the molecule's potency and environmental persistence.[8]
Caption: Role as a versatile building block in chemical synthesis.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its molecular structure, characterized by a unique combination of electron-donating and powerfully electron-withdrawing groups, imparts distinct and valuable chemical properties. A thorough understanding of its architecture, spectroscopic characteristics, and reactivity is essential for leveraging its full potential as a foundational element in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The self-validating nature of its synthesis and characterization protocols underscores its reliability as a key intermediate for researchers aiming to innovate in the chemical and life sciences.
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Physical properties of 4-Nitro-2-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Physical Properties of Substituted Nitrophenols: Focus on 4-Nitro-3-(trifluoromethyl)phenol
Section 1: Introduction and Scope
In the landscape of pharmaceutical and agrochemical research, the precise characterization of substituted aromatic compounds is paramount. This guide offers a detailed examination of the physical properties of a key substituted nitrophenol. While the topic specified is "4-Nitro-2-(trifluoromethyl)phenol," it is crucial to clarify that this specific isomer is not widely documented or commercially available. The most extensively studied and utilized isomer is 4-Nitro-3-(trifluoromethyl)phenol (CAS No. 88-30-2) , a compound with significant applications, including its use as a lampricide.[1][2][3]
Therefore, this technical guide will focus on the well-characterized physical properties of 4-Nitro-3-(trifluoromethyl)phenol. We will delve into its core physicochemical data, the experimental methodologies for their determination, and the scientific principles that underpin these protocols. This document is structured to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for understanding and handling this compound.
Section 2: Core Physicochemical Properties
The fundamental physical and chemical properties of 4-Nitro-3-(trifluoromethyl)phenol are summarized below. These data points are critical for predicting the compound's behavior in various experimental and environmental conditions.
| Property | Value | Source(s) |
| CAS Number | 88-30-2 | [1][4][5] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][6] |
| Molecular Weight | 207.11 g/mol | [1][5][7] |
| Appearance | Yellow to orange crystalline powder/solid | [1][2] |
| Melting Point | 76-79 °C | [4] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [4][7] |
| Water Solubility | 5,000 mg/L (5.0 g/L) at 25 °C | [1] |
| pKa | 6.07 at 25 °C | [1][7] |
The pKa value of 6.07 indicates that 4-Nitro-3-(trifluoromethyl)phenol is a moderately weak acid, a property primarily conferred by the phenolic hydroxyl group.[1] Its acidity is enhanced by the electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
Section 3: Molecular Structure and Identification
Accurate identification is the foundation of all chemical research. The structural details and standard identifiers for 4-Nitro-3-(trifluoromethyl)phenol are provided below.
-
IUPAC Name: 4-nitro-3-(trifluoromethyl)phenol[1]
-
Synonyms: TFM, Lamprecide, 5-Hydroxy-2-nitrobenzotrifluoride[1][3][4]
-
SMILES: C1=CC(=C(C=C1O)C(F)(F)F)[O-][1]
Caption: Molecular structure of 4-Nitro-3-(trifluoromethyl)phenol.
Section 4: Experimental Determination of Key Physical Properties
This section provides validated protocols for determining the melting point and solubility of 4-Nitro-3-(trifluoromethyl)phenol, grounded in established laboratory techniques.
Melting Point Analysis
Principle: The melting point is a robust indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0 °C), whereas impure samples melt at lower temperatures and over a broader range.[8] This phenomenon, known as melting point depression, is a colligative property useful for both identification and purity assessment.[9]
Methodology: Capillary Method This protocol outlines the use of a standard digital melting point apparatus, such as a Mel-Temp.
-
Sample Preparation: Ensure the 4-Nitro-3-(trifluoromethyl)phenol sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.[10]
-
Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to identify a rough range.[8][9] Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the expected melting point (approx. 76 °C).[10]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[10]
-
Record Melting Range: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Logical Flowchart for Solubility and Acidity Testing.
Section 5: Spectroscopic Profile
Spectroscopic data is essential for unambiguous structural confirmation.
-
UV-Visible Spectroscopy: In acidic or neutral solutions, the compound exhibits a UV maximum around 280-290 nm. [1]In a basic solution (e.g., 1% NaOH), a significant bathochromic (red) shift is observed, with absorbance maxima appearing around 300 nm and 395 nm. [1]This shift is characteristic of phenoxide ion formation and can be used for quantitative analysis.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1530 and ~1350 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and a signal for the phenolic hydroxyl proton, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the highly electronegative CF₃ group showing a characteristic quartet due to C-F coupling. [11]
-
Section 6: Conclusion
4-Nitro-3-(trifluoromethyl)phenol is a yellow crystalline solid with a distinct melting point of 76-79 °C and limited water solubility. Its most important chemical characteristic, from a physical properties standpoint, is its acidity (pKa 6.07), which dictates its high solubility in aqueous basic solutions. The experimental protocols detailed herein—capillary melting point determination and systematic solubility testing—provide a robust framework for verifying the identity and purity of this compound. These properties are fundamental to its handling, formulation, and application in diverse scientific fields, ensuring that researchers can proceed with confidence in their experimental design and execution.
Section 7: References
-
Measuring the Melting Point. (2023). Westlab Canada. [Link]
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Melting point determination. (n.d.). University of Calgary. [Link]
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Melting point determination. (n.d.). SSERC. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). College of Science, University of Baghdad. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. [Link]
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How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
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Experiment 1 - Melting Points. (n.d.). Truman State University. [Link]
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4-Nitro-3-trifluoromethylphenol. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Solubility of Organic Compounds. (2023). University of Toronto Scarborough. [Link]
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2-Nitro-4-(trifluoromethyl)phenol. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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4-Nitro-3-(trifluoromethyl)phenol. (n.d.). NIST WebBook. [Link]
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Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). (n.d.). Cheméo. [Link]
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Solved the pKa of 4-trifluorophenol (9.39) is only slightly... (2022). Chegg.com. [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. [Link]
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4-Nitro-3-(trifluoromethyl)phenol. (n.d.). NIST WebBook. [Link]
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4-Nitro-3-(trifluoromethyl)phenol - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
-
Phenol. (n.d.). Wikipedia. [Link]
-
Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations... (n.d.). ResearchGate. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)phenol
This guide provides a comprehensive technical overview of the solubility of 4-Nitro-2-(trifluoromethyl)phenol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties and the methodologies for its solubility determination.
A Note on Data Availability: Publicly accessible, experimentally-derived solubility data for the specific isomer this compound is limited. This is not uncommon for specialized chemical intermediates. To provide a robust and scientifically grounded guide, this document will present a detailed analysis of the closely related and well-characterized isomer, 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) , as a primary reference. The theoretical principles, experimental protocols, and analytical methods described herein are fully applicable to the target compound and will empower researchers to generate empirical data.
Compound Identification and Physicochemical Profiles
A precise understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior. The structural differences between isomers, though subtle, can lead to significant variations in properties like crystal lattice energy and hydrogen bonding potential, thereby affecting solubility.
Target Compound: this compound
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| CAS Number | Data not readily available in public literature |
| Melting Point | Data not readily available in public literature |
| pKa | Data not readily available in public literature |
| LogP | Data not readily available in public literature |
Reference Isomer: 4-Nitro-3-(trifluoromethyl)phenol
This isomer serves as a valuable surrogate for developing analytical methods and forming initial hypotheses about the target compound's behavior.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₇H₄F₃NO₃ | [1][2] |
| Molecular Weight | 207.11 g/mol | [1][2] |
| CAS Number | 88-30-2 | [1][2][3][4][5][6] |
| Appearance | Yellow crystalline powder/solid | [2][7] |
| Melting Point | 76-79 °C | [1][2] |
| pKa | 6.07 (at 25 °C) | [1][2] |
| Water Solubility | 5,000 mg/L (at 25 °C) | [1][4] |
| LogP | 2.68 (at 23 °C) | [2] |
Theoretical Solubility Profile and Influencing Factors
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction.
Qualitative Solubility Prediction for this compound:
-
Polar Solvents (e.g., Ethanol, Methanol, DMSO, Acetone): The molecule possesses a highly polar hydroxyl (-OH) group capable of hydrogen bond donation and a nitro (-NO₂) group capable of hydrogen bond acceptance. These features suggest that this compound will exhibit favorable solubility in polar protic and aprotic solvents. The reference isomer is noted to be soluble in methanol.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large dipole moment and hydrogen bonding capabilities of the molecule are mismatched with the non-polar nature of these solvents. Consequently, solubility is expected to be very low.
-
Aqueous Solubility: The reference isomer has a water solubility of 5,000 mg/L, indicating it is sparingly to slightly soluble.[1][4] The target compound's solubility is likely in a similar range but will be heavily influenced by pH.
The Critical Role of pKa in Aqueous Solubility: As a substituted phenol, the compound is a weak acid. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) form and its deprotonated (anionic phenolate) form.
-
At pH << pKa: The compound will be predominantly in its neutral, less polar form, and its solubility will be limited (intrinsic solubility).
-
At pH >> pKa: The compound will be deprotonated to form the phenolate anion. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.
This relationship is fundamental in drug development for controlling dissolution in different physiological environments and for designing purification strategies like acid-base extractions.
Caption: pH-dependent equilibrium of this compound.
Experimental Determination of Equilibrium Solubility
For definitive, quantitative data, an empirical approach is essential. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[8]
Protocol: Shake-Flask Method
This protocol describes a self-validating system to ensure equilibrium is reached and accurately measured.
Rationale: The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the measured concentration represents the true thermodynamic solubility limit, avoiding the kinetic artifacts seen in faster, precipitation-based methods.[9]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid this compound to a series of glass vials. The excess solid is critical to ensure saturation is achieved and maintained.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); solubility should be constant between the later time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. This step is critical; failure to remove all solids will lead to erroneously high solubility values.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol: Quantification by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and ability to separate the parent compound from any potential degradants or impurities.[8] UV detection is well-suited for aromatic, nitro-containing compounds.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength of high absorbance for the compound (a wavelength scan would determine the optimal value, likely between 270-300 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the series of calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g., R² > 0.999).
-
Inject the filtered and diluted samples from the shake-flask experiment.
-
-
Calculation: Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve. Back-calculate the original solubility value, accounting for any dilutions.
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A Comprehensive Spectroscopic Guide to 4-Nitro-2-(trifluoromethyl)phenol
This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Nitro-2-(trifluoromethyl)phenol (CAS No. 1548-61-4), a crucial intermediate in pharmaceutical and agrochemical research.[1][2][3][4][5][6][7][8][9][10] This document is intended for researchers, scientists, and drug development professionals, offering both detailed spectral interpretation and practical, field-proven methodologies for data acquisition. The insights herein are derived from established spectroscopic principles and comparative analysis with structurally analogous compounds.
Introduction and Molecular Structure
This compound is a substituted aromatic compound featuring a phenol backbone with two strong electron-withdrawing groups: a nitro group (-NO₂) at position 4 and a trifluoromethyl group (-CF₃) at position 2. These substituents profoundly influence the molecule's electronic environment, acidity, and reactivity, making precise structural confirmation via spectroscopy essential.
The strategic placement of these groups creates a unique substitution pattern on the benzene ring, which is directly reflected in its NMR, IR, and MS spectra. Understanding these spectral signatures is paramount for quality control, reaction monitoring, and characterization in synthetic workflows.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of this molecule. The analysis is broken down into ¹H, ¹³C, and ¹⁹F NMR, each providing unique and complementary information.
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at C3, C5, and C6. The strong deshielding effects of the ortho/para -NO₂ and ortho -CF₃ groups will shift these protons significantly downfield compared to unsubstituted phenol.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 8.3 - 8.5 | d (doublet) | J(H3-H5) ≈ 2-3 Hz (meta) |
| H5 | 8.1 - 8.3 | dd (doublet of doublets) | J(H5-H6) ≈ 9 Hz (ortho), J(H5-H3) ≈ 2-3 Hz (meta) |
| H6 | 7.2 - 7.4 | d (doublet) | J(H6-H5) ≈ 9 Hz (ortho) |
| OH | 10.0 - 12.0 | br s (broad singlet) | - |
Causality and Insights:
-
H3: This proton is ortho to the powerfully electron-withdrawing -NO₂ group, leading to the most significant downfield shift. It exhibits only meta-coupling to H5.
-
H5: This proton is ortho to the -NO₂ group and meta to the -CF₃ group. It is split by both H6 (ortho-coupling) and H3 (meta-coupling), resulting in a doublet of doublets.
-
H6: This proton is ortho to the hydroxyl group and meta to the -NO₂ group. It is the most upfield of the aromatic protons and shows a clean doublet from ortho-coupling to H5.
-
OH: The phenolic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. A key feature is the coupling between the fluorine atoms and the carbon atoms of the -CF₃ group and the aromatic ring.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) |
| C1 (C-OH) | 155 - 160 | s (singlet) |
| C2 (C-CF₃) | 120 - 125 | q (quartet, J ≈ 30-35 Hz) |
| C3 | 128 - 132 | s (singlet) |
| C4 (C-NO₂) | 145 - 150 | s (singlet) |
| C5 | 125 - 128 | s (singlet) |
| C6 | 118 - 122 | s (singlet) |
| CF₃ | 122 - 126 | q (quartet, J ≈ 270-275 Hz) |
Causality and Insights:
-
The carbons directly attached to the electronegative oxygen (C1) and the nitro group (C4) are shifted significantly downfield.
-
C2 Coupling: The carbon atom directly bonded to the -CF₃ group (C2) will appear as a quartet due to coupling with the three fluorine atoms.
-
CF₃ Coupling: The carbon of the trifluoromethyl group itself will also be a quartet with a very large coupling constant, a hallmark of the -CF₃ group.
¹⁹F NMR is an exceptionally sensitive technique for fluorine-containing compounds. For this compound, a single, sharp signal is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.
| Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| -CF₃ | -60 to -65 | s (singlet) |
Causality and Insights:
-
The chemical shift of a -CF₃ group on an aromatic ring is sensitive to the electronic nature of other substituents. Based on data for 1-nitro-2-(trifluoromethyl)benzene, the chemical shift is expected in this downfield region.[2] The absence of proton coupling in a proton-decoupled spectrum results in a sharp singlet, providing a clean diagnostic peak.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by distinct vibrational frequencies corresponding to the O-H, N-O, and C-F bonds, as well as the aromatic ring system.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3500 | O-H stretch (phenolic) | Broad, Strong |
| 1590 - 1610 | C=C stretch (aromatic) | Medium |
| 1515 - 1535 | N-O asymmetric stretch (-NO₂) | Strong |
| 1340 - 1355 | N-O symmetric stretch (-NO₂) | Strong |
| 1100 - 1300 | C-F stretch (-CF₃) | Strong, Multiple bands |
Causality and Insights:
-
O-H Stretch: The broadness of the phenolic O-H band is a direct result of intermolecular hydrogen bonding.
-
Nitro Group Stretches: The presence of two strong, sharp bands around 1525 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator of an aromatic nitro group.[11]
-
C-F Stretches: The trifluoromethyl group gives rise to very strong and complex absorption bands in the 1100-1300 cm⁻¹ region, which is often diagnostic for fluoro-organic compounds.[12]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides critical information about the molecular weight and fragmentation pattern, which aids in structural confirmation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺•): m/z = 207
-
Formula: C₇H₄F₃NO₃
-
Exact Mass: 207.0143
Plausible Fragmentation Pathway: The molecular ion (m/z 207) is expected to be clearly visible. Key fragmentation pathways would involve the loss of stable neutral molecules or radicals.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 190 | [M - OH]⁺ | •OH |
| 177 | [M - NO]⁺ | •NO |
| 161 | [M - NO₂]⁺ | •NO₂ |
| 138 | [M - CF₃]⁺ | •CF₃ |
digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica"];M [label="[C₇H₄F₃NO₃]⁺•\nm/z = 207", fillcolor="#FBBC05"]; F1 [label="[C₇H₃F₃NO₂]⁺\nm/z = 190"]; F2 [label="[C₆H₄F₃O]⁺\nm/z = 161"]; F3 [label="[C₇H₄F₃O₂]⁺\nm/z = 177"]; F4 [label="[C₆H₄NO₃]⁺\nm/z = 138"];
M -> F1 [label="- •OH"]; M -> F2 [label="- •NO₂"]; M -> F3 [label="- •NO"]; M -> F4 [label="- •CF₃"]; }
Caption: Plausible EI-MS fragmentation pathway for this compound.
Experimental Protocols & Self-Validation
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. Each protocol includes steps for self-validation.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling, using CFCl₃ as an external or internal reference (0 ppm).
-
Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the FID before Fourier transformation. Phase and baseline correct the spectrum carefully.
-
Self-Validation:
-
Confirm the TMS signal is exactly at 0.00 ppm.
-
Verify that the integral ratios of the aromatic protons in the ¹H spectrum correspond to a 1:1:1 ratio.
-
In the ¹³C spectrum, confirm the presence of the characteristic quartets for the CF₃ group and the carbon to which it is attached.
-
-
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary. Label the major peaks corresponding to the key functional groups.
-
Self-Validation:
-
The baseline of the final spectrum should be flat.
-
Confirm the presence of the strong and sharp nitro group peaks, which serve as an internal validation of the compound's identity.
-
-
Sample Introduction: Introduce the sample via a direct insertion probe or by using a Gas Chromatography (GC-MS) system with a suitable capillary column (e.g., DB-5ms).
-
Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to library data.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions and ensure they correspond to logical losses from the parent molecule.
-
Self-Validation:
-
The measured m/z of the molecular ion must match the calculated molecular weight of the compound (207.11 g/mol ).
-
The isotopic pattern of the molecular ion should match the theoretical pattern for a molecule containing C, H, F, N, and O.
-
Caption: General workflow for the spectroscopic analysis and validation of this compound.
References
- Supporting Information for a relevant study containing NMR data for analogous compounds. Provided as a general reference for prediction.[Link]
- This compound Product Page. Arctom. [Link]
- This compound Product Page. Alachem Co., Ltd. [Link]
- This compound Product Page. Parkway Scientific. [Link]
- 4-Nitro-3-trifluoromethylphenol Spectral D
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenol
- This compound Product Page. CAS Index. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of 4-Nitro-2-(trifluoromethyl)phenol
Executive Summary
4-Nitro-2-(trifluoromethyl)phenol, a halogenated mononitrophenol, is a potent biological agent primarily known for its application as a selective lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), in the control of invasive sea lamprey populations in the Great Lakes.[1] Its efficacy and toxicity are rooted in a specific and powerful mechanism of action: the uncoupling of mitochondrial oxidative phosphorylation. This guide provides a detailed exploration of this mechanism, presenting the biochemical consequences, experimental validation protocols, and the downstream cellular effects for researchers, scientists, and drug development professionals. By understanding the core action of this molecule, researchers can better leverage it as a tool compound in metabolic studies and appreciate the intricate balance of cellular energy production.
Introduction: Physicochemical Properties and Biological Significance
This compound belongs to a class of chemical compounds whose biological activities are significantly influenced by their structure. The phenolic hydroxyl group, the electron-withdrawing nitro group, and the lipophilic trifluoromethyl group collectively confer the ability to function as a highly efficient protonophore.[2] This means it can shuttle protons across lipid membranes, a property that is central to its mechanism of action.
Historically, compounds with similar structures, like 2,4-dinitrophenol (DNP), were among the first recognized mitochondrial uncouplers.[3] While TFM is primarily used as a pesticide, its well-defined effect on mitochondria makes it a valuable, albeit toxic, tool for studying cellular bioenergetics. Its selectivity towards sea lamprey is attributed to their limited capacity to detoxify the compound through glucuronidation compared to other fish species.[4]
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary and most significant mechanism of action of this compound is the disruption of the electrochemical proton gradient across the inner mitochondrial membrane.[3][4] This process, known as uncoupling, effectively disconnects the electron transport chain (ETC) from ATP synthesis.
The Protonophore Action
In healthy mitochondria, the ETC pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient, or proton-motive force. This force is the energy source that drives ATP synthase to produce ATP from ADP and inorganic phosphate.
This compound, being a weak acid and lipophilic, can easily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, its phenolic hydroxyl group becomes protonated. The now neutral molecule readily diffuses back across the membrane into the proton-poor matrix. Once in the alkaline environment of the matrix, it releases the proton, effectively short-circuiting the proton gradient. This cyclical transport of protons dissipates the proton-motive force that is essential for ATP synthesis.[5]
Caption: TFM acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient and uncoupling ATP synthesis from the electron transport chain.
Biochemical Consequences
The uncoupling of oxidative phosphorylation by this compound leads to a cascade of predictable and measurable biochemical changes:
-
Increased Oxygen Consumption: With the proton gradient continually dissipated, the inhibitory feedback on the ETC is removed. The ETC works at an accelerated rate to try and re-establish the gradient, leading to a significant, dose-dependent increase in oxygen consumption (State IV respiration).[3][6]
-
Decreased ATP Synthesis: As the proton-motive force is diverted away from ATP synthase, the production of ATP is severely impaired. This leads to a rapid depletion of cellular ATP levels.[2]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential, a key component of the proton-motive force, is significantly reduced. One study demonstrated that treatment with 50 µmol/L TFM resulted in a 22% decrease in the mitochondrial transmembrane potential in sea lamprey and a 28% decrease in trout.[3][5]
-
Increased Thermogenesis: The energy stored in the proton gradient that is normally converted into the chemical energy of ATP is instead released as heat, leading to an increase in thermogenesis.
Experimental Validation and Protocols
The effects of this compound on mitochondrial function can be quantitatively assessed using several established methodologies.
Caption: A generalized workflow for the experimental validation of mitochondrial uncoupling activity.
Protocol 1: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure real-time oxygen consumption rates in live cells, providing a detailed profile of mitochondrial function.
Objective: To determine the dose-dependent effect of this compound on mitochondrial respiration.
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow cells to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve the desired final concentrations in the assay medium.
-
Seahorse XF Assay Setup:
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Load the hydrated sensor cartridge with the serially diluted this compound, along with other modulators for a full mitochondrial stress test:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a potent uncoupler, used as a positive control to determine maximal respiration).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).
-
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Expected Data Output:
| Parameter | Vehicle Control | Low-Dose TFM | High-Dose TFM |
| Basal OCR (pmol/min) | 100 ± 10 | 150 ± 15 | 250 ± 20 |
| ATP-Linked Respiration | 70 ± 8 | 65 ± 7 | 30 ± 5 |
| Proton Leak | 30 ± 5 | 85 ± 10 | 220 ± 18 |
| Maximal Respiration | 250 ± 25 | 260 ± 30 | 270 ± 25 |
| Spare Respiratory Capacity | 150 ± 20 | 110 ± 15 | 20 ± 8 |
Note: The table above presents hypothetical data for illustrative purposes.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm. TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potential.
Objective: To visualize and quantify the dissipation of ΔΨm induced by this compound.
-
Cell Seeding: Plate cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Compound Treatment: Treat cells with varying concentrations of this compound for a predetermined duration. Include a vehicle control and a positive control for depolarization (e.g., 1 µM FCCP for 10-15 minutes).
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 25 nM) in pre-warmed imaging buffer or cell culture medium.
-
Remove the treatment medium and add the TMRM working solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging and Measurement:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with the appropriate filter set.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence intensity relative to the vehicle control indicates mitochondrial depolarization.
Downstream Cellular Effects and Toxicological Implications
The severe disruption of mitochondrial function by this compound triggers a cascade of downstream cellular events.
-
Energy Crisis and Metabolic Shift: The drastic reduction in ATP production creates a severe energy deficit. Cells attempt to compensate by upregulating glycolysis, leading to the rapid depletion of glycogen stores and an accumulation of lactate.[2][3]
-
Induction of Cellular Stress Response: The profound physiological stress caused by TFM exposure elicits a general environmental stress response. In yeast, this has been shown to involve the downregulation of genes related to cytoplasmic translation and ribosome biogenesis.[10]
-
Cytotoxicity: Prolonged or high-dose exposure leads to a catastrophic failure of cellular energy supply, culminating in cell death. This is the basis for its efficacy as a lampricide, where the organism's inability to detoxify the compound leads to systemic energy depletion and mortality.[2]
Caption: The link between mitochondrial uncoupling by TFM and subsequent downstream cellular toxicity.
Conclusion and Future Directions
This compound is a classic mitochondrial uncoupler whose mechanism of action is well-characterized. Its ability to act as a protonophore, disrupting the essential link between the electron transport chain and ATP synthesis, makes it a potent metabolic toxin. The detailed experimental protocols provided in this guide offer a robust framework for researchers to study its effects and to use it as a tool to probe the intricacies of cellular bioenergetics.
Future research could focus on a more detailed proteomic and transcriptomic analysis of the cellular stress responses induced by TFM-mediated energy depletion. Understanding the specific signaling pathways activated could provide further insights into how cells cope with severe metabolic stress and may reveal novel targets for therapeutic intervention in diseases characterized by mitochondrial dysfunction.
References
- Birceanu, O., McClelland, G. B., Wang, Y. S., Brown, J. C., & Wilkie, M. P. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 153(3), 342-349. [Link]
- G-Biosciences. (n.d.).
- Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric) (#BN00506). [Link]
- Valdebenito, G. E. (2016). Monitoring mitochondrial membrane potential in live cells using time-lapse fluorescence imaging. UCL Discovery. [Link]
- Lushchak, V. I., & Lushchak, O. V. (2018). Exposure to the lampricide TFM elicits an environmental stress response in yeast. PeerJ, 6, e4824. [Link]
- Agilent Technologies. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. [Link]
- D'Souza, L., et al. (2025). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) stimulates oxygen consumption by larval sea lamprey in a dose-dependent manner.
- Protocols.io. (2020). Seahorse XF Cell Mito Stress Test. [Link]
- Birceanu, O., McClelland, G. B., Wang, Y. S., & Wilkie, M. P. (2009). Failure of ATP supply to match ATP demand: the mechanism of toxicity of the lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), used to control sea lamprey (Petromyzon marinus) populations in the Great Lakes.
- National Institutes of Health. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. [Link]
- Birceanu, O., et al. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). PubMed. [Link]
- Wilkie, M. P., et al. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide.
- Agilent Technologies. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide. [Link]
- Agilent Technologies. (2022, May 17). Agilent Seahorse XF Mito Tox Assay Kit Video. [Link]
- Höök, T. O., et al. (2025). Growth and behavioral effects of the lampricide TFM on non-target fish species.
- ResearchGate. (2025). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). [Link]
- Hynes, J., et al. (2016). High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects. PubMed Central. [Link]
- PubMed. (1980).
- Chao, C. F., et al. (1984). The effect of nitroimidazoles on the oxygen consumption rate and respiratory control ratio of beef heart mitochondria. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1391-1394. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. [Link]
- Frontiers. (n.d.).
- Chen, Q., et al. (2007). Genomic and proteomic profiling of oxidative stress response in human diploid fibroblasts. Mechanisms of Ageing and Development, 128(11-12), 640-648. [Link]
- Lieberthal, W., et al. (1998). Graded ATP depletion can cause necrosis or apoptosis of cultured mouse proximal tubular cells. American Journal of Physiology-Renal Physiology, 274(2), F315-F327. [Link]
- Al-Diri, I., et al. (2020). Quantitative phosphoproteomics to unravel the cellular response to chemical stressors with different modes of action. Archives of Toxicology, 94(5), 1699-1714. [Link]
- Kim, Y., et al. (2010). Proteomic Analysis of Oxidative Stress-Induced Neuronal Cell Death by Using Two-Dimensional Fluorescence Difference Gel Electrophoresis. International Journal of Molecular Medicine, 26(6), 829-835. [Link]
- Watabe, M., & Nakaki, T. (2007). ATP depletion does not account for apoptosis induced by inhibition of mitochondrial electron transport chain in human dopaminergic cells. Neuropharmacology, 52(2), 557-564. [Link]
- McClain, S., et al. (2023). Acute stress reduces population-level metabolic and proteomic variation.
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- 3. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Potential research applications of 4-Nitro-2-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Research Applications of 4-Nitro-2-(trifluoromethyl)phenol
Foreword: Navigating the Landscape of Trifluoromethylated Phenols
The strategic incorporation of the trifluoromethyl (-CF3) group has become a cornerstone of modern medicinal and agrochemical research. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile chemistry of the phenolic scaffold, a vast landscape of potential applications emerges. This guide focuses on a specific, yet under-explored, member of this family: This compound .
It is crucial to distinguish this compound from its more widely documented isomer, 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2), which is well-known for its use as a lampricide. This guide, however, will delve into the unique potential of the 2-trifluoromethyl isomer as a valuable chemical intermediate and a starting point for the discovery of novel bioactive molecules. We will explore its synthesis, key chemical transformations, and evidence-based potential applications in fungicide development and as a scaffold for new therapeutic agents.
Physicochemical Properties and Structural Attributes
This compound is an aromatic compound with the molecular formula C₇H₄F₃NO₃. The strategic placement of the trifluoromethyl and nitro groups on the phenol ring dictates its chemical reactivity and potential biological interactions.
| Property | Value | Source(s) |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Key Functional Groups | Phenolic hydroxyl (-OH), Nitro (-NO₂), Trifluoromethyl (-CF₃) | N/A |
| Reactivity Centers | The hydroxyl group is acidic and can be deprotonated or derivatized. The nitro group can be reduced to an amine. The aromatic ring is electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. | General Organic Chemistry Principles |
The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself. This enhanced acidity can be a key factor in its biological activity and its utility in chemical synthesis.
Synthesis of this compound
The most direct route to this compound is the regioselective nitration of 2-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-directing group; however, the hydroxyl group is a strong ortho-, para-directing group. In the case of 2-(trifluoromethyl)phenol, the para-position to the hydroxyl group is sterically less hindered and electronically activated, making it the most likely site for nitration.
Experimental Protocol: Nitration of 2-(trifluoromethyl)phenol
This protocol is a general method for the nitration of phenols and should be optimized for this specific substrate.
Materials:
-
2-(Trifluoromethyl)phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Core Research Application: A Versatile Chemical Intermediate
The primary and most established research application of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.
Keystone in Fungicide Synthesis
Patents have revealed that derivatives of 4-nitro-2-(trifluoromethyl)phenyl are crucial precursors for a class of potent fungicides.[2][3][4] These fungicides often feature a substituted phenoxyphenyl ketone or a triazole moiety, for which this compound provides the core trifluoromethyl-substituted aromatic ring.
The synthesis of these fungicides typically involves the derivatization of the phenol, followed by modification of the nitro group or other positions on the aromatic ring. This highlights the importance of this compound as a starting material for generating libraries of potential agrochemicals for screening.
Precursor to 4-Amino-2-(trifluoromethyl)phenol
A pivotal chemical transformation of this compound is the reduction of its nitro group to form 4-Amino-2-(trifluoromethyl)phenol. This amino derivative is a highly valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceuticals. The amino group provides a reactive handle for amide bond formation, diazotization, and other key synthetic steps.
This is a standard procedure for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C)
-
Concentrated Hydrochloric Acid (if using SnCl₂)
-
Ethanol or Ethyl Acetate
-
Sodium Bicarbonate Solution
-
Hydrogen Gas (if using Pd/C)
Procedure (using SnCl₂):
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add Tin(II) chloride dihydrate (3-4 equivalents) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-Amino-2-(trifluoromethyl)phenol by column chromatography or recrystallization.
Potential Avenues for Future Research
While the primary established role of this compound is as a synthetic intermediate, the inherent structural motifs suggest several promising areas for direct biological investigation. These are presented here as potential avenues for future research.
Antimicrobial Drug Discovery
The demonstrated use of its derivatives in fungicides strongly suggests that this compound and its novel derivatives could be explored for broader antimicrobial activity.[5][6] The nitroaromatic scaffold is present in several known antimicrobial agents.[7]
Proposed Research Workflow:
-
Synthesize a library of derivatives of this compound by modifying the phenolic hydroxyl group.
-
Screen these compounds against a panel of pathogenic bacteria and fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) for active compounds.
-
Investigate the mechanism of action, which could involve disruption of cellular respiration or inhibition of essential enzymes.
Anticancer and Anti-inflammatory Research
Trifluoromethyl-containing phenols are a known class of compounds with potential anticancer and anti-inflammatory properties. The trifluoromethyl group can enhance cell permeability and binding to target proteins. The anti-inflammatory activity of some trifluoromethoxy-substituted compounds has been linked to the inhibition of nitric oxide production and the suppression of pro-inflammatory cytokines by modulating signaling pathways like NF-κB and MAPK.[8][9][10]
Potential Signaling Pathways for Investigation:
-
NF-κB Pathway: A key regulator of the inflammatory response.
-
MAPK Pathway (ERK, JNK, p38): Involved in cellular proliferation, differentiation, and apoptosis.
Conclusion
This compound represents a molecule of significant, yet largely untapped, potential. Its established role as a key intermediate in the synthesis of advanced fungicides provides a solid foundation for its importance in agrochemical research. Furthermore, its facile conversion to 4-Amino-2-(trifluoromethyl)phenol opens the door to a vast array of pharmaceutical derivatives.
While direct biological studies on this compound are scarce, the known activities of related compounds provide a strong rationale for its investigation as a scaffold for novel antimicrobial, anticancer, and anti-inflammatory agents. This guide serves as a foundational resource to stimulate further research into this promising molecule, encouraging the scientific community to explore its full potential in drug discovery and materials science.
References
- EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)
- WO2021160468A1 - Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office - EP 3696164 A1 - Googleapis.com. (URL: )
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. (URL: [Link])
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (URL: not provided in search results)
- Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC - PubMed Central. (URL: [Link])
- Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines | Request PDF - ResearchG
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (URL: [Link])
- 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem. (URL: [Link])
- 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (URL: not provided in search results)
- 2-amino-4-nitrophenol - Organic Syntheses Procedure. (URL: [Link])
- US7005553B2 - Method for the nitration of phenolic compounds - Google P
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
- 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7: Kajay Remedies. (URL: [Link])
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (URL: [Link])
- Synthesis of 2-amino-4-(trifluoromethyl)phenol - PrepChem.com. (URL: [Link])
- Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed. (URL: [Link])
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PubMed. (URL: [Link])
- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. (URL: [Link])
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An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)phenol: Synthesis, Mechanisms, and Applications
A Note on Nomenclature: While the topic of this guide is 4-Nitro-2-(trifluoromethyl)phenol, a comprehensive review of chemical literature and databases indicates that the more prevalent and well-documented isomer is 4-Nitro-3-(trifluoromethyl)phenol (CAS Number: 88-30-2). This guide will focus on the latter, as it is the compound with significant research and application history. It is plausible that "this compound" is a less common isomer or a misnomer for the 3-trifluoromethyl variant.
Introduction
4-Nitro-3-(trifluoromethyl)phenol is a multifaceted organic compound that holds a significant position in both environmental management and medicinal chemistry. Characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group, this molecule's unique electronic and steric properties confer upon it a range of biological activities and make it a valuable intermediate in chemical synthesis. The presence of the electron-withdrawing trifluoromethyl group is particularly notable, as it often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in modern drug design.[1]
This technical guide provides a comprehensive overview of 4-Nitro-3-(trifluoromethyl)phenol, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, detail its synthesis, explore its mechanisms of action as both a selective pesticide and a building block for pharmaceuticals, and discuss its metabolic fate and toxicological profile.
Physicochemical Properties
4-Nitro-3-(trifluoromethyl)phenol is a yellow crystalline powder with a melting point in the range of 76-79 °C.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[4] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 88-30-2 | [5] |
| Molecular Formula | C₇H₄F₃NO₃ | [2] |
| Molecular Weight | 207.11 g/mol | [2] |
| Appearance | Yellow crystalline powder | [3][4] |
| Melting Point | 76-79 °C | [2][3] |
| Boiling Point | 135-138 °C at 0.01 mm Hg | [2] |
| Water Solubility | 5000 mg/L at 25 °C | [4] |
| pKa | 6.07 at 25 °C | [4] |
Synthesis of 4-Nitro-3-(trifluoromethyl)phenol
A common and effective method for the synthesis of 4-Nitro-3-(trifluoromethyl)phenol involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the resulting diazonium salt.[6] This process is advantageous due to the availability of the starting materials and the relatively high yields.
Experimental Protocol: Synthesis via Diazotization
Step 1: Diazotization of 3-(trifluoromethyl)-4-nitroaniline
-
A solution of 3-(trifluoromethyl)-4-nitroaniline is prepared in an aqueous acidic medium, typically using sulfuric acid and water.[6]
-
The solution is cooled to a low temperature, usually around 5 °C, in an ice bath to ensure the stability of the diazonium salt to be formed.[6]
-
A solution of sodium nitrite in water is then added dropwise to the cooled aniline solution while maintaining the low temperature.[6] The reaction is stirred for a period, typically one hour, to ensure complete formation of the diazonium salt.[6]
-
A small amount of urea can be added to quench any excess nitrous acid.[6]
Step 2: Hydrolysis of the Diazonium Salt
-
The prepared diazonium salt solution is added portion-wise to a boiling mixture of an organic solvent, such as xylene, and an aqueous solution of copper sulfate pentahydrate.[6] The use of this specific mixture has been shown to produce high yields of the desired phenol.[6]
-
The reaction mixture is heated and stirred for an additional period to ensure complete hydrolysis.[6]
-
Upon completion, the organic layer containing the product is separated.
Step 3: Isolation and Purification
-
The organic layer is extracted with a dilute aqueous solution of sodium hydroxide to convert the phenolic product into its water-soluble sodium salt.
-
The alkaline extract is then acidified, typically with a strong acid like hydrochloric acid, to precipitate the 4-Nitro-3-(trifluoromethyl)phenol.
-
The precipitated product can then be extracted with an organic solvent, such as benzene.
-
Finally, the solvent is removed by distillation to yield the crude product, which can be further purified by crystallization from a suitable solvent system like a benzene/petroleum ether mixture.[3]
Caption: Synthesis of 4-Nitro-3-(trifluoromethyl)phenol.
Mechanisms of Action and Applications
4-Nitro-3-(trifluoromethyl)phenol exhibits distinct mechanisms of action that underpin its primary applications as a selective pesticide and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Lampricide: Uncoupling of Oxidative Phosphorylation
The most prominent application of 4-Nitro-3-(trifluoromethyl)phenol, under the common name TFM, is as a lampricide for the control of invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes.[7][8] Its effectiveness stems from its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[7][9][10]
Biochemical Mechanism:
TFM acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[7][9][10] This action dissipates the proton motive force, which is the electrochemical gradient of protons generated by the electron transport chain.[7][11] This gradient is essential for the synthesis of ATP by ATP synthase.[7] By short-circuiting this proton gradient, TFM uncouples the processes of electron transport and ATP synthesis, leading to a rapid depletion of cellular ATP.[9][10] This results in a mismatch between ATP supply and demand, ultimately leading to the death of the organism.[9][10]
The selectivity of TFM towards sea lamprey is attributed to their reduced capacity for detoxification via glucuronidation compared to other fish species.[7]
Caption: Mechanism of TFM as a mitochondrial uncoupler.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The unique chemical structure of 4-Nitro-3-(trifluoromethyl)phenol makes it a valuable building block in the synthesis of more complex molecules with desired biological activities.[12] The trifluoromethyl group, in particular, is a key feature in modern drug design, known to enhance properties such as metabolic stability and bioavailability.[1]
While direct synthesis from 4-Nitro-3-(trifluoromethyl)phenol is one application, its closely related derivative, 4-nitro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of several notable pharmaceutical compounds. This aniline can be prepared from the phenol via several synthetic routes.
Examples of Pharmaceuticals Derived from Related Intermediates:
-
2-Hydroxyflutamide: An active metabolite of Flutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. The synthesis of 2-Hydroxyflutamide can involve the condensation of an intermediate with 4-nitro-3-(trifluoromethyl)aniline.[13]
-
Lifirafenib: An investigational drug that has been studied for the treatment of solid tumors. Its synthesis also utilizes 4-nitro-3-(trifluoromethyl)aniline as a key starting material.[13]
The synthetic utility of 4-Nitro-3-(trifluoromethyl)phenol and its derivatives in agrochemical development is also significant, where it serves as an intermediate for creating novel herbicides and insecticides.[12]
Metabolic Fate and Toxicology
The metabolism of 4-Nitro-3-(trifluoromethyl)phenol is a critical determinant of its toxicity and selectivity. The primary metabolic pathway involves the reduction of the nitro group.
Metabolic Pathway
In biological systems, the nitro group of 4-Nitro-3-(trifluoromethyl)phenol can be reduced to an amino group, forming 4-amino-3-(trifluoromethyl)phenol.[5] This transformation is a key step in the detoxification and excretion of the compound. Following this reduction, the resulting aminophenol can undergo further conjugation reactions, such as glucuronidation, to increase its water solubility and facilitate its removal from the body.[7] The lower efficiency of this glucuronidation pathway in sea lampreys is a major factor in the selective toxicity of TFM.[7]
Caption: Metabolic pathway of 4-Nitro-3-(trifluoromethyl)phenol.
Toxicological Profile
4-Nitro-3-(trifluoromethyl)phenol is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[14]
Acute Toxicity:
| Species | Route | Value | Source(s) |
| Mammal (unspecified) | Oral LD50 | 500 mg/kg | [15] |
| Sea Lamprey (fry) | LC50 | 1.97-2.21 mg/L | [16] |
| Sea Lamprey (juvenile) | LC50 | 1.6-2.45 mg/L | [16] |
| Lake Sturgeon (<100 mm) | Toxic | [16] |
The toxicity of TFM to non-target aquatic organisms is a significant consideration in its application as a lampricide. While it is effective against sea lamprey, it can also be toxic to other fish species, particularly at higher concentrations or in combination with other chemicals.[17]
Analytical Methods
The quantification of 4-Nitro-3-(trifluoromethyl)phenol in various matrices, such as water or biological samples, is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
General HPLC Protocol
-
Sample Preparation: Aqueous samples may require a pre-concentration step, such as solid-phase extraction (SPE), to achieve the desired sensitivity.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation.[18]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate or citrate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.[19]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance is used for quantification.[19]
-
Quantification: A calibration curve is generated using a series of standard solutions of known concentrations to determine the concentration of the analyte in the sample.
Conclusion
4-Nitro-3-(trifluoromethyl)phenol is a compound of significant scientific and practical interest. Its role as the lampricide TFM has been crucial in the management of invasive sea lamprey in the Great Lakes, a success story rooted in its specific biochemical mechanism of uncoupling mitochondrial oxidative phosphorylation. Beyond this critical environmental application, its unique chemical structure, particularly the presence of the trifluoromethyl group, positions it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers and drug development professionals, understanding the synthesis, reactivity, and biological activity of this and related compounds is essential for the design of new and improved therapeutic agents and crop protection chemicals. As with any biologically active compound, a thorough understanding of its toxicological and metabolic profile is paramount for its safe and effective use.
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- Birceanu, O., et al. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 153(3), 342-349.
- Wilkie, M. P., et al. (2007). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) interferes with intermediary metabolism and glucose homeostasis, but not with ion balance, in larval sea lamprey (Petromyzon marinus). Journal of Experimental Biology, 210(Pt 10), 1826-1837.
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- Birceanu, O. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss) (Master's thesis, Wilfrid Laurier University).
- Birceanu, O. (2009). Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea Lamprey (Petromyzon marinus) & Rainbow Trout (Oncorhynchus mykiss) (Master's thesis, Wilfrid Laurier University).
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- Bills, T. D., & Marking, L. L. (1976). Toxicity of 3-trifluoromethyl-4-nitrophenol (TFM), 2',5-dichloro-4'-nitrosalicylanilide (Bayer 73), and a 98:2 mixture to fingerlings of seven fish species and to eggs and fry of coho salmon. U.S. Fish and Wildlife Service.
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An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)phenol and its Isomers: Synthesis, Properties, and Applications
A Note to the Researcher: The isomeric landscape of nitrated trifluoromethylphenols presents a fascinating case study in electrophilic aromatic substitution and the profound influence of substituent effects on chemical reactivity and biological activity. While the specific isomer 4-Nitro-2-(trifluoromethyl)phenol is the nominal subject of this guide, a comprehensive survey of scientific literature and chemical databases reveals a significant disparity in available information. This compound is not widely commercially available and is sparsely documented in dedicated research. Conversely, its isomers, particularly 4-Nitro-3-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol , are well-characterized, readily available, and have established applications.
This guide, therefore, adopts a holistic and practical approach. It will first address the synthetic rationale and challenges associated with the targeted synthesis of this compound. Subsequently, it will provide an in-depth exploration of the discovery, synthesis, properties, and applications of its more prominent and scientifically significant isomers, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Part 1: The Elusive Isomer: this compound
The synthesis of this compound would most logically proceed via the electrophilic nitration of 2-(trifluoromethyl)phenol. The directing effects of the substituents on the aromatic ring are paramount in determining the regiochemical outcome of this reaction. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the trifluoromethyl group (-CF3) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
In the case of 2-(trifluoromethyl)phenol, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The trifluoromethyl group at position 2 would direct an incoming electrophile to the position meta to it (position 4). Thus, both substituents favor the substitution at the 4-position. However, the strong deactivating nature of the trifluoromethyl group can significantly reduce the overall reactivity of the aromatic ring, making the nitration reaction conditions crucial.
A plausible synthetic pathway would involve the careful nitration of 2-(trifluoromethyl)phenol using a mixture of nitric acid and sulfuric acid, with strict temperature control to minimize side reactions and polysubstitution.
Predicted Synthetic Workflow:
Caption: Predicted nitration of 2-(trifluoromethyl)phenol.
While theoretically sound, the practical synthesis and isolation of pure this compound may be challenging, potentially contributing to its limited commercial availability.
Part 2: The Workhorse Isomer: 4-Nitro-3-(trifluoromethyl)phenol
CAS Number: 88-30-2[1][2][3][4][5][6]
This isomer is a well-documented and widely used chemical intermediate. It is a yellow crystalline powder with a melting point of 76-79 °C.[2]
Discovery and History
While a singular "discovery" event is not prominently documented, the synthesis and utility of 4-Nitro-3-(trifluoromethyl)phenol are rooted in the broader development of fluorinated organic compounds in the mid-20th century. Its primary historical application is as a lampricide, a pesticide specifically used to control the population of sea lampreys in the Great Lakes.
Synthesis
The synthesis of 4-Nitro-3-(trifluoromethyl)phenol is typically achieved through the nitration of 3-(trifluoromethyl)phenol. In this case, the hydroxyl group is a powerful ortho, para-director, and the trifluoromethyl group is a meta-director. The hydroxyl group at position 1 directs substitution to positions 2, 4, and 6, while the trifluoromethyl group at position 3 directs to positions 1, 5, and in this case, also activates the 4-position relative to others. The strong activating effect of the hydroxyl group predominantly directs the nitro group to the positions ortho and para to it.
A common synthetic method involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the resulting diazonium salt.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [1][4] |
| Molecular Weight | 207.11 g/mol | [2] |
| Melting Point | 76-79 °C | [2] |
| Appearance | Yellow crystalline powder | [2][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [7] |
Applications in Research and Development
4-Nitro-3-(trifluoromethyl)phenol serves as a versatile building block in organic synthesis. The presence of the nitro, hydroxyl, and trifluoromethyl groups provides multiple reactive sites for further functionalization.
-
Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds, potentially contributing to drugs with antimicrobial, antiviral, or anti-inflammatory properties.[7]
-
Agrochemicals: Beyond its use as a lampricide, it is a precursor for other pesticides and herbicides.[7]
-
Chemical Research: Its unique electronic and structural properties make it a valuable reagent for creating complex organic molecules.[7]
Part 3: The Alternative Isomer: 2-Nitro-4-(trifluoromethyl)phenol
CAS Number: 400-99-7[8]
This isomer is also commercially available and finds use as a building block in chemical synthesis.
Synthesis
The synthesis of 2-Nitro-4-(trifluoromethyl)phenol is achieved through the nitration of 4-(trifluoromethyl)phenol. The hydroxyl group at position 1 directs nitration to the ortho positions (2 and 6), while the meta-directing trifluoromethyl group at position 4 also directs to these same positions. This alignment of directing effects makes the synthesis relatively straightforward, though careful control of reaction conditions is necessary to prevent dinitration.
Caption: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [8] |
| Molecular Weight | 207.11 g/mol | [8] |
| Appearance | Clear pale yellow to yellow liquid | [9] |
| Refractive Index | 1.5030-1.5070 @ 20°C | [9] |
Applications in Research and Development
Similar to its 4-nitro-3-(trifluoromethyl) counterpart, 2-Nitro-4-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the nitro and trifluoromethyl groups influences the electronic properties of the aromatic ring, which can be exploited in the design of bioactive compounds.
Part 4: Experimental Protocols
Synthesis of 2-Nitro-4-(trifluoromethyl)phenol from 4-(trifluoromethyl)phenol
Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.
Materials:
-
4-(trifluoromethyl)phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)phenol in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)phenol over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Part 5: Conclusion and Future Perspectives
The study of nitrated trifluoromethylphenols highlights the subtleties of electrophilic aromatic substitution and the significant impact of isomeric substitution patterns on the properties and applications of a molecule. While this compound remains a less-explored entity, its isomers, 4-Nitro-3-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol, have proven to be valuable tools in various fields, from pest control to the synthesis of potential pharmaceuticals.
Future research could focus on the development of highly regioselective synthetic methods to access the less common isomers of nitrated trifluoromethylphenols, including this compound. Such advancements would enable a more thorough investigation of their chemical and biological properties, potentially uncovering novel applications in drug discovery and materials science. The continued exploration of this chemical space is likely to yield new molecules with tailored functionalities and enhanced performance characteristics.
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- 9. 2-Nitro-4-(trifluoromethyl)phenol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Chemical reactivity of 4-Nitro-2-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Chemical Reactivity of 4-Nitro-2-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No: 400-99-7), a pivotal intermediate in modern organic synthesis. The molecule's unique reactivity is dictated by the synergistic and competing electronic effects of its three key substituents: a phenolic hydroxyl group, a nitro group, and a trifluoromethyl group. We will dissect the influence of these functionalities on the molecule's electronic structure, acidity, and susceptibility to various chemical transformations. This guide explores its reactivity in nucleophilic and electrophilic aromatic substitution, as well as reactions targeting the specific functional groups. Detailed experimental protocols, mechanistic diagrams, and a curated summary of its applications are provided for researchers, chemists, and professionals in drug development and materials science.
Molecular Structure and Electronic Properties
Structural Overview
This compound is an aromatic compound characterized by a phenol backbone substituted with two powerful electron-withdrawing groups (EWGs). The strategic placement of the nitro (-NO₂) group para to the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group ortho to it creates a highly polarized and electronically deficient aromatic system.
Analysis of Substituent Effects
The reactivity of the benzene ring and its substituents is a direct consequence of the interplay between their inductive and resonance effects.
-
Hydroxyl (-OH) Group: The -OH group is a strongly activating substituent for electrophilic aromatic substitution (EAS). It donates electron density to the ring via a strong positive resonance effect (+R) and is an ortho, para-director.[1] Concurrently, it possesses a weak negative inductive effect (-I) due to oxygen's electronegativity. The proton of the hydroxyl group is acidic, a property significantly enhanced by the presence of the EWGs.
-
Nitro (-NO₂) Group: The nitro group is one of the most powerful deactivating groups in EAS. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[2] This deactivation makes EAS difficult. However, its ability to stabilize a negative charge via resonance makes it a potent activator for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[3][4]
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent EWG, primarily through a strong negative inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[5] It has no significant resonance effect but strongly deactivates the ring towards EAS, acting as a meta-director.[6]
Synergistic Effects and Physicochemical Properties
The combination of these three groups on a single phenyl ring results in a unique chemical personality:
-
Enhanced Acidity: The powerful inductive withdrawal from the -CF₃ group and the resonance/inductive withdrawal from the -NO₂ group synergistically stabilize the corresponding phenoxide anion. This stabilization significantly increases the acidity of the phenolic proton, making it a much stronger acid than phenol itself.[5]
-
Deactivated Ring for EAS: The collective electron-withdrawing nature of the -NO₂ and -CF₃ groups overwhelmingly counteracts the activating effect of the -OH group, rendering the ring highly resistant to electrophilic attack.[1]
-
Activated Ring for SNAr: While the parent molecule lacks a conventional leaving group for a typical SNAr reaction, its precursors often do. The presence of the -NO₂ and -CF₃ groups creates a highly electron-poor (electrophilic) aromatic ring, primed to be attacked by nucleophiles.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 400-99-7 | [7] |
| Molecular Formula | C₇H₄F₃NO₃ | [7] |
| Molecular Weight | 207.11 g/mol | [7] |
| Appearance | Yellow Crystalline Powder | [8] |
| Melting Point | 76-79 °C | [8] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [8] |
| pKa | ~6.07 (for the 3-CF₃ isomer) | [8] |
Note: The pKa value is for the isomeric 4-Nitro-3-(trifluoromethyl)phenol and is provided for estimation; the 2-CF₃ isomer is expected to have a comparable acidity.
Reactivity at the Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity mode of aromatic systems bearing strong EWGs is SNAr. For a reaction to occur on a derivative of this compound, a good leaving group (e.g., a halide) would need to be present at a position activated by the EWGs (i.e., ortho or para to the nitro group). The mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key to the reaction's feasibility.
The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, which breaks the ring's aromaticity.[2] The resulting negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides substantial resonance stabilization. The ortho-trifluoromethyl group further stabilizes the intermediate through its strong inductive effect.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
This protocol is adapted from general procedures for SNAr reactions to form diaryl ethers, which are common applications for this class of compounds.[9] It describes the reaction of a related chlorinated precursor with a phenoxide.
-
Reagents and Setup:
-
2-Chloro-5-nitrobenzotrifluoride (1 equivalent)
-
4-Methoxyphenol (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
A round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the flask, add 2-chloro-5-nitrobenzotrifluoride, 4-methoxyphenol, and K₂CO₃.
-
Add sufficient anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether.
-
Electrophilic Aromatic Substitution (EAS)
Due to the powerful deactivating effects of the -NO₂ and -CF₃ groups, this compound is extremely unreactive towards electrophilic aromatic substitution.[5][10] While the -OH group is a strong ortho, para-director, the other two groups strongly deactivate all positions. Any potential EAS reaction would require harsh conditions, and yields would likely be very low. The directing effects are also conflicting: the -OH group directs to positions 2 and 4 (already substituted), while the -NO₂ and -CF₃ groups direct incoming electrophiles meta to themselves.
Reactions of the Functional Groups
Reactions of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is the most significant feature of this functional group. It readily undergoes deprotonation in the presence of a base to form a stable phenoxide, which can then act as a nucleophile in subsequent reactions.
The formation of ethers via O-alkylation is a cornerstone reaction for phenols. The phenoxide, generated by reacting the phenol with a suitable base (e.g., NaH, K₂CO₃), acts as a nucleophile and displaces a leaving group from an alkyl halide.[5]
-
Reagents and Setup:
-
This compound (1 equivalent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Iodomethane (CH₃I) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
A flame-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel.
-
-
Procedure:
-
Suspend NaH in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound in a small amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating complete phenoxide formation.
-
Cool the reaction mixture back to 0 °C and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography to yield 1-methoxy-4-nitro-2-(trifluoromethyl)benzene.
-
Caption: Workflow for the O-Methylation of this compound.
Reactions of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most synthetically valuable transformations for this molecule.[11][12] This conversion dramatically alters the electronic properties of the ring, turning the strongly deactivating -NO₂ group into a strongly activating -NH₂ group, thereby opening up new avenues for subsequent reactions like electrophilic substitution or diazotization.
A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other sensitive functional groups.[13]
Table 2: Comparison of Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Disadvantages |
| H₂ / Pd, Pt, or Ni | H₂ gas (1-50 atm), catalyst, solvent (EtOH, EtOAc) | High yield, clean reaction, catalyst can be recycled. | Can reduce other functional groups (alkenes, alkynes, C=O).[13] |
| Fe / HCl or AcOH | Metal powder, acidic solution, heat | Inexpensive, effective, tolerates some functional groups. | Requires acidic conditions, workup can be cumbersome.[12] |
| Sn / HCl | Metal powder, conc. HCl | Classic, robust method. | Strongly acidic, generates tin waste.[12] |
| SnCl₂ · 2H₂O | Stannous chloride, solvent (EtOH, EtOAc) | Milder than Sn/HCl, good for sensitive substrates. | Stoichiometric amounts of tin salts are produced.[14] |
-
Reagents and Setup:
-
This compound (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
A round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve this compound in ethanol in the flask.
-
Add SnCl₂·2H₂O to the solution in one portion.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Pour the mixture into ice-water and basify to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous NaOH. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin hydroxides.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)phenol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Synthetic Applications
This compound is not an end-product but a valuable building block. Its functional groups serve as handles for constructing more complex molecular architectures, particularly in the agrochemical and pharmaceutical industries.[15][16]
-
Fungicide Synthesis: The molecule is a key intermediate in the synthesis of certain fungicidal compounds. For example, it can be elaborated into phenoxyphenyl ketones and subsequently into triazole-based fungicides.[15]
-
Pharmaceutical Intermediates: The derived 4-amino-2-(trifluoromethyl)phenol is a precursor for various biologically active molecules. The amino group can be acylated, alkylated, or diazotized to participate in a wide range of coupling reactions.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a molecule of significant synthetic interest, defined by a reactivity profile dominated by its electron-withdrawing substituents. While its aromatic ring is inert to electrophilic attack, its functional groups offer reliable and versatile handles for chemical modification. The acidity of the hydroxyl group facilitates the straightforward synthesis of ethers and esters, while the nitro group can be efficiently reduced to a primary amine, a critical step for building diverse molecular scaffolds. This guide has illuminated these key reactivity patterns, providing both the mechanistic rationale and practical protocols essential for leveraging this compound's full potential in research and development.
References
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Phenol - Wikipedia. Wikipedia.
- 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | 1261946-46-6. Benchchem.
- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol. CymitQuimica.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- 4-Fluoro-2-(trifluoromethyl)
- Nitro Compounds. Chemistry LibreTexts.
- 4-Nitro-3-(trifluoromethyl)phenol 99 GC 88-30-2. Sigma-Aldrich.
- 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. PubChem.
- 88-30-2(4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Product Description. ChemicalBook.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. Benchchem.
- Preparation of Phenols: Nucleophilic Arom
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- Nucleophilic Arom
- Phenol _Electrophilic substitution rxn.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Nitro Reduction. Common Conditions.
- Reduction of Nitro Groups. YouTube.
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- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
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- 8. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 10. Phenol - Wikipedia [en.wikipedia.org]
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A Comprehensive Technical Guide to 4-Nitro-2-(trifluoromethyl)phenol for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 4-Nitro-2-(trifluoromethyl)phenol (CAS No. 1548-61-4), a key building block in modern medicinal chemistry and pharmaceutical research. This document offers a detailed exploration of its chemical properties, reliable sourcing, quality benchmarks, and critical applications, with a focus on empowering researchers to make informed decisions in their procurement and experimental design.
Core Chemical Identity and Properties
This compound is a substituted phenol featuring a nitro group at the para-position and a trifluoromethyl group at the ortho-position relative to the hydroxyl group. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly valuable in the design of bioactive molecules.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 1548-61-4 |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Appearance | Typically a yellow to light brown crystalline solid or powder |
| Purity | Commercially available with purity typically >95% |
The trifluoromethyl group, a well-known bioisostere for various functional groups, significantly enhances the lipophilicity of the molecule. This property can improve membrane permeability and bioavailability of derivative compounds, a critical consideration in drug design. Furthermore, the strong electron-withdrawing nature of both the trifluoromethyl and nitro groups influences the acidity of the phenolic proton and the reactivity of the aromatic ring.
Sourcing and Availability: A Supplier Overview
A variety of chemical suppliers offer this compound, primarily for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Table of Representative Suppliers:
| Supplier | Purity | Availability/Notes |
| Parchem | Typical product specifications available upon request. | Offers bulk and specialty packaging. |
| Parkway Scientific | > 95% | Available in research quantities (e.g., 5g, 20g) and offers discounts on larger quantities.[1] |
| P&S Chemicals | Information available upon quotation request. | - |
| Arctom | Reagent sizes are in-stock and larger sizes are available. | - |
| Alfa Chemistry | Catalog item. | - |
| AK Scientific, Inc. | 95% | - |
| Santa Cruz Biotechnology | For research use only. | CoA available for specific lots.[2] |
| BLD Pharm | Purity/Specification information available. | - |
| Matrix Scientific | Melting Point: 105-107°C | Hazard classification: Irritant.[3] |
This table is not exhaustive and represents a selection of suppliers identified during the literature review. Researchers are encouraged to contact suppliers directly for the most current information and to request lot-specific documentation.
Synthesis, Quality Control, and Impurity Profile
The primary synthetic route to this compound involves the electrophilic nitration of 2-(trifluoromethyl)phenol. The regioselectivity of this reaction is a critical aspect, as the hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director.
Workflow for Synthesis and Quality Control:
Caption: A generalized workflow for the synthesis and quality control of this compound.
Causality in Synthesis and Purification:
The directing effects of the hydroxyl and trifluoromethyl groups can lead to the formation of isomeric byproducts, primarily 2-Nitro-6-(trifluoromethyl)phenol and dinitrated species. The reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to maximize the yield of the desired 4-nitro isomer.
A robust purification protocol is therefore essential for a self-validating system. Recrystallization is a common method for purifying the crude product, leveraging differences in solubility between the desired product and its isomers. For higher purity requirements, column chromatography may be necessary.
Key Quality Control Parameters:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identity Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Residual Solvents: Analyzed by GC to ensure they are below acceptable limits for pharmaceutical applications.
Researchers should always request a lot-specific Certificate of Analysis to verify the purity and identity of the procured material, as the presence of isomers can significantly impact the outcome of subsequent reactions.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is prominently highlighted in its use as a precursor for apoptosis-inducing agents.
Signaling Pathway Context:
Caption: Role of this compound as a starting material for apoptosis-inducing agents.
Patents have described the use of this compound in the preparation of agents for the treatment of cancer and immune or autoimmune diseases.[1] The trifluoromethyl group in these molecules can enhance their metabolic stability and binding affinity to their biological targets, thereby improving their therapeutic potential.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
Key Safety Information:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
For detailed safety information, always consult the supplier-specific Safety Data Sheet (SDS) before handling the compound.
Conclusion
This compound is a strategically important chemical intermediate for researchers and professionals in drug discovery and development. Its unique combination of functional groups offers significant advantages in the design of novel therapeutics. A thorough understanding of its properties, reliable sourcing from reputable suppliers who provide comprehensive analytical data, and adherence to strict safety protocols are paramount for its successful and safe application in advanced research.
References
- P&S Chemicals. (n.d.). Product information, 4-Nitro-2-trifluoromethylphenol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
Sources
An In-Depth Technical Guide to the Safe Handling of 2-Nitro-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the unique chemical properties imparted by the nitro, trifluoromethyl, and phenolic functional groups, this document synthesizes critical data from safety data sheets, toxicological profiles, and established laboratory safety protocols. The primary objective is to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure regulatory compliance, and foster a culture of safety. This guide delves into the causality behind safety protocols, offering not just procedural steps but a deeper understanding of the toxicological and reactivity hazards.
Hazard Identification and Risk Assessment: A Proactive Approach
2-Nitro-4-(trifluoromethyl)phenol is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] A thorough risk assessment is the cornerstone of its safe handling. The presence of both a nitro group and a trifluoromethyl group on the phenol ring influences its reactivity and toxicological profile.[1][4]
Physicochemical Properties and Their Implications
A clear understanding of the compound's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₇H₄F₃NO₃ | Indicates the presence of fluorine, nitrogen, and oxygen, which can contribute to hazardous decomposition products in a fire.[5] |
| Molecular Weight | 207.11 g/mol | Influences diffusion rates and potential for aerosolization.[2] |
| Appearance | Yellow to orange crystalline solid or liquid | Visual identification is straightforward.[3][6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Spills may require specific cleanup procedures depending on the solvent used.[7] |
| Reactivity | Reacts with strong acids, strong bases, and strong oxidizing agents.[3] | Incompatible materials must be stored separately to prevent violent reactions. |
Toxicological Profile: Understanding the "Why" Behind the Precautions
The toxicity of nitroaromatic compounds is a significant concern, with the United States Environmental Protection Agency (USEPA) designating them as "Priority Pollutants".[9] Overexposure can lead to serious health issues.[9] The primary routes of exposure are inhalation, ingestion, and skin contact.[3]
-
Skin and Eye Irritation: Phenolic compounds are known for their corrosive effects on skin and mucous membranes due to their protein-degenerating properties.[10] This is exacerbated by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which can increase the acidity of the phenolic proton and enhance reactivity. Contact can cause severe burns, which may be initially painless due to local anesthetic properties, leading to a delayed recognition of the severity of the exposure.[10]
-
Respiratory Irritation: Inhalation of dusts or vapors can irritate the respiratory tract.[2] The upper respiratory system is a known target for 2-nitrophenol.[8]
-
Systemic Effects: A significant hazard of phenols is their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[10] For nitrophenols, a key concern is the potential to cause methemoglobinemia, a blood disorder where the blood's ability to carry oxygen is reduced.[7][8] Symptoms can include headache, dizziness, and cyanosis (a blueish discoloration of the skin).[6]
The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its bioavailability and potential for absorption.[1]
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure. Personal Protective Equipment (PPE) should be considered the final line of defense.
Ventilation
All work with 2-Nitro-4-(trifluoromethyl)phenol should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[11]
Caption: Hierarchy of ventilation controls for handling 2-Nitro-4-(trifluoromethyl)phenol.
Designated Work Area
Establish a designated area for handling 2-Nitro-4-(trifluoromethyl)phenol. This area should be clearly marked with appropriate hazard signs. Keep the workspace clean and uncluttered to minimize the risk of spills and contamination.[12]
Safe Work Practices
-
Never work alone: Always ensure a second person is aware of the work being conducted.[13]
-
Minimize quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Avoid dust and aerosol formation: Handle the solid form carefully. If creating solutions, add the solid to the solvent slowly.
-
No eating, drinking, or smoking: These activities are strictly prohibited in the laboratory.[14]
-
Wash hands thoroughly: Wash hands with soap and water after handling the chemical, even if gloves were worn.[14]
Personal Protective Equipment (PPE): Your Last Barrier
Appropriate PPE is mandatory when handling 2-Nitro-4-(trifluoromethyl)phenol.[11]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a face shield.[10] | Protects against splashes and dust, preventing severe eye irritation and potential permanent damage. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination.[10][13] | Prevents skin contact, which can cause severe burns and systemic absorption. |
| Body Protection | A lab coat, and for larger quantities or splash potential, an impervious apron.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during emergency situations.[3] | Prevents inhalation of harmful dust or vapors. |
digraph "PPE_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Before Handling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inspect [label="Inspect PPE for damage"]; Don [label="Don PPE in correct order:\n1. Lab Coat\n2. Goggles/Face Shield\n3. Gloves"]; Handle [label="Handle Chemical", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Doff [label="Doff PPE carefully to avoid\nself-contamination"]; Dispose [label="Dispose of single-use PPE\nas hazardous waste"]; End [label="Wash Hands Thoroughly", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Inspect -> Don -> Handle -> Doff -> Dispose -> End; }
Caption: Workflow for the correct use of Personal Protective Equipment (PPE).
Storage and Handling Protocols
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Store in a locked cabinet or an area with restricted access.[15]
Handling
-
Use only non-sparking tools when handling the solid.
-
When preparing solutions, always add the solid to the solvent. Do not add solvent to the solid to avoid splashing.
-
Ensure containers are clearly and accurately labeled.
Emergency Procedures: Preparedness is Key
Rapid and appropriate response to an emergency can significantly mitigate harm.
Spills
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[16]
-
Collect: Place the contained material into a labeled, sealed container for hazardous waste disposal.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
Exposure
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Application of polyethylene glycol (PEG) 300 or 400 can be effective in decontaminating the skin.[13][17] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[18]
-
Hazards: In a fire, toxic and corrosive fumes, including nitrogen oxides and hydrogen fluoride, may be produced.[5]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Waste Disposal: A Regulated Responsibility
2-Nitro-4-(trifluoromethyl)phenol and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. It should be segregated as halogenated organic waste.[4][16]
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.[16]
-
Labeling: The container must be labeled "Halogenated Organic Waste" and include the full chemical name.[16]
-
Disposal: Arrange for disposal through a licensed hazardous waste management facility, which will typically use high-temperature incineration.[16] Follow all institutional, local, and national regulations for hazardous waste disposal.[12][19]
Conclusion: A Commitment to Safety
The safe handling of 2-Nitro-4-(trifluoromethyl)phenol is not merely a matter of following procedures but of understanding the underlying chemical and toxicological principles. For researchers and drug development professionals, a proactive and informed approach to safety is paramount to protecting themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific training and protocols.
References
- OSHA. (n.d.). p-Nitrophenol. Occupational Safety and Health Administration.
- Princeton University Environmental Health & Safety. (n.d.). Phenol.
- University of New Mexico. (n.d.). Standard Operating Procedure: Phenol.
- Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: Phenol.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
- Munnecke, D. M., & Hsieh, D. P. (1974). Microbial Decontamination of Parathion and p-Nitrophenol in Aqueous Media. Applied microbiology, 28(2), 212–217.
- Munnecke, D. M., & Hsieh, D. P. (1974). Microbial decontamination of parathion and p-nitrophenol in aqueous media. Applied microbiology, 28(2), 212–217.
- NIOSH. (2014, July 1). 2-NITROPHENOL. International Chemical Safety Cards.
- Ren, S., & Frymier, P. D. (2001). Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study. Chemosphere, 47(9), 945–954.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Colorado College. (2016, April 12). Organic Chemistry Laboratory Manual.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
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- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols.
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- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 4-Nitro-2-(trifluoromethyl)phenol
Introduction: The Analytical Imperative for 4-Nitro-2-(trifluoromethyl)phenol
This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, characterized by the presence of a nitro group and a trifluoromethyl group on the phenol ring, imparts distinct physicochemical properties and potential biological activity. The precise and accurate quantification of this compound is paramount for quality control in manufacturing processes, ensuring the purity of final products, and for researchers investigating its metabolic fate and potential environmental impact.
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Detection. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying scientific principles, enabling researchers and professionals to adapt and troubleshoot these methods effectively.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molar Mass | 207.11 g/mol | [1][2] |
| Melting Point | 76 °C | [1][2] |
| Appearance | Solid | |
| CAS Number | 88-30-2 | [1][2] |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Phenolic Compound Analysis
HPLC, particularly in the reversed-phase mode, is a robust and widely adopted technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality in Method Design:
The selection of a C18 column is predicated on its hydrophobicity, which provides excellent retention for aromatic compounds like this compound. The mobile phase, a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer, such as acetate or phosphate, helps to maintain a consistent pH, which is critical for the reproducible ionization state of the phenolic hydroxyl group and thus stable retention times.[4] UV detection is highly suitable for this analyte due to the strong chromophoric nature of the nitrophenol structure.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[3]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetate or Phosphate buffer components
-
This compound standard
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a 50 mM acetate buffer and adjust the pH to 5.0.[4]
-
The mobile phase will be a mixture of the acetate buffer and acetonitrile. A typical starting point is an isocratic elution with a ratio of 80:20 (v/v) buffer to acetonitrile.[4] This can be optimized to achieve the desired retention time and separation.
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase.
-
If the sample is in a complex matrix (e.g., environmental samples), a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.[4][6]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) 50 mM Acetate Buffer (pH 5.0) : Acetonitrile[4]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 20 µL[5]
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting point would be around 290-320 nm based on similar nitrophenols).[7]
-
Run Time: Sufficient to allow for the elution of the analyte and any impurities.
6. System Validation:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be > 0.99.[5][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5][8]
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations.[9]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99[5][8] |
| LOD | 0.01 - 0.35 µg/mL (for similar phenolic compounds)[5] |
| LOQ | 0.03 - 1.07 µg/mL (for similar phenolic compounds)[5] |
| Recovery | 98% - 102%[5] |
| Precision (RSD%) | < 5%[5] |
II. Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For polar analytes like phenols, derivatization is often employed to improve volatility, enhance thermal stability, and improve peak shape.[10][11]
The Rationale for Derivatization:
The free hydroxyl group of this compound can lead to peak tailing and adsorption on the GC column. Derivatization, for instance by methylation with diazomethane or formation of a pentafluorobenzyl ether, masks this polar group, resulting in a more volatile and less polar analyte that chromatographs more efficiently.[10][12] The choice of detector is also critical; a Flame Ionization Detector (FID) is a universal detector for organic compounds, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds, making it particularly suitable for the trifluoromethyl group in the target analyte, especially after derivatization with an electron-capturing agent.[10][12]
Experimental Workflow for GC Analysis
Caption: General workflow for GC analysis of this compound.
Detailed GC Protocol
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, a capillary column, and an FID or ECD.[12]
-
Fused-silica capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatizing agent (e.g., diazomethane or pentafluorobenzyl bromide).
-
High-purity gases (Helium or Hydrogen as carrier gas, Nitrogen as makeup gas, Hydrogen and Air for FID).
-
Solvents (e.g., hexane, ethyl ether).[13]
2. Sample Preparation and Derivatization:
-
Extract the sample using an appropriate method, such as liquid-liquid extraction with a solvent like hexane-ethyl ether.[13]
-
For derivatization with diazomethane, follow established and safe laboratory procedures for its generation and use. The methylated phenol (anisole derivative) is then analyzed.[10]
-
Alternatively, derivatize with pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ether, which is highly responsive to an ECD.[10][12]
-
Prepare derivatized standards in a similar manner.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 230°C at a rate of 10°C/min, and hold for 5 minutes.[14] (This is a starting point and should be optimized).
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C (FID) or 300 °C (ECD).
-
Injection Mode: Splitless.
4. Data Analysis and Validation:
-
Similar to HPLC, a calibration curve is generated using the derivatized standards.
-
The concentration of the analyte in the sample is determined from this curve.
-
Validation parameters (linearity, LOD, LOQ, precision, accuracy) should be established for the method.
III. Electrochemical Detection: A Sensitive and Rapid Approach
Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like this compound.[15][16] The detection is based on the reduction of the nitro group on the phenol ring at a modified electrode surface.[15]
Principle of Electrochemical Detection:
The nitro group of this compound is electrochemically active and can be reduced. By applying a potential to a working electrode, a current is generated that is proportional to the concentration of the analyte. The use of modified electrodes, such as those incorporating graphene or other nanomaterials, can significantly enhance the sensitivity and selectivity of the detection by increasing the surface area and promoting electron transfer.[16][17] Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.[17]
Experimental Workflow for Electrochemical Detection
Caption: General workflow for electrochemical detection of this compound.
Detailed Electrochemical Protocol
1. Instrumentation and Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Glassy carbon electrode (GCE) modified with a suitable material (e.g., graphene-based nanocomposite).[16]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrochemical cell.
-
Buffer solutions (e.g., 0.05 M acetate buffer, pH 5.0).[15][18]
2. Electrode Preparation:
-
Polish the bare GCE with alumina slurry, followed by sonication in water and ethanol.
-
Modify the electrode surface with the chosen nanomaterial according to established literature procedures.
3. Measurement Procedure:
-
Place the buffer solution in the electrochemical cell and immerse the three electrodes.
-
Record a baseline voltammogram.
-
Add a known volume of the sample or standard solution to the cell.
-
Perform the voltammetric measurement (e.g., DPV from -0.6 V to -1.05 V).[17]
-
The reduction of the nitro group will produce a peak, and the peak current is measured.
4. Quantification:
-
A calibration curve is constructed by plotting the peak current against the concentration of the standard solutions.
-
The concentration of the analyte in the sample is determined from the calibration curve.
-
The method's performance should be validated for selectivity, sensitivity, and stability.[19]
| Performance Metric | Reported Values for 4-Nitrophenol with Modified Electrodes |
| Linear Range | 0.1 to 1000 µM[19] |
| Limit of Detection (LOD) | 0.03 µM[19] |
| Recovery in Real Samples | 97.5% to 98.7%[19] |
Conclusion and Method Selection
The choice of analytical method for this compound depends on the specific requirements of the analysis. HPLC is a versatile and robust technique suitable for routine quality control. GC, especially when coupled with an ECD, offers high sensitivity, particularly for trace analysis in complex matrices, though it often requires a derivatization step. Electrochemical methods provide a rapid, sensitive, and cost-effective option, particularly for screening purposes and in-field applications. The protocols and insights provided in this guide serve as a comprehensive starting point for the development and validation of analytical methods for this important chemical compound.
References
- Qian, M., Zhang, Y., Bian, Y., Feng, X., & Zhang, Z. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety, 281, 116611.
- Nunes, C., Fernandes, F., & de Freitas, V. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(27), 6525–6533. [Link]
- Abas, F., Shaari, K., & Lajis, N. H. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 762-771. [Link]
- Kim, J. H., Kim, J. H., & Lee, J. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 33(5), 1139–1148. [Link]
- Qian, M., Zhang, Y., Bian, Y., Feng, X., & Zhang, Z. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety, 281, 116611. [Link]
- Gudzenko, O. V., & Grodzinskaya, A. A. (2015). Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Biotechnologia Acta, 8(5), 67-75. [Link]
- Padrón, C., Sosa, Z., & Santana, J. J. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Validation parameters of compounds and analysis of phenolic compounds in the extract solutions by using LC. (n.d.). ResearchGate.
- US EPA. (2000).
- Karikalan, N., Chen, S. M., & Elangovan, A. (2014). Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons. RSC Advances, 4(48), 25164-25170. [Link]
- PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol.
- Pérez-Carrera, E., León-González, M. E., & Polo-Díez, L. M. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 11(1), 203-219. [Link]
- Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. (n.d.). ResearchGate.
- US EPA. (n.d.).
- Theivasanthi, T., & Alagar, M. (2021). Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite.
- Anusha, J. R., & Ramaraj, S. K. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Nanoarchitectonics, 2(2), 59-70. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor. RSC Advances, 12(52), 33887-33895. [Link]
- Karikalan, N., Chen, S. M., & Elangovan, A. (2014). Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons. Analytical Methods, 6(18), 7354-7360. [Link]
- Allen, J. L., & Sills, J. B. (1974). Gas-liquid chromatographic determination of 3-trifluoromethyl-4-nitrophenol residues in fish. Journal of the Association of Official Analytical Chemists, 57(2), 387-388. [Link]
- US EPA. (2007).
- González-Borrero, P., Henao-Holguín, L. V., & Becerra-Herrera, M. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 7(49), 44638-44662. [Link]
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). ResearchGate.
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8(3), 19-30. [Link]
- Reddy, G. S., & Reddy, P. P. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-trifluoromethoxy aniline. Trade Science Inc.[Link]
- Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol, 1 g. [Link]
- Balachandran, V., & Murugan, M. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 587-600. [Link]
- Carl ROTH. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol, 1 g. [Link]
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Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4-Nitro-2-(trifluoromethyl)phenol
Abstract
This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Nitro-2-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its precise quantification critical for quality control and process monitoring.[1][2][3] The described isocratic method utilizes a standard C18 stationary phase with a UV detector, ensuring accessibility for most analytical laboratories. The methodology has been developed and validated according to the principles outlined in the ICH Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[4][5][6]
Introduction and Scientific Rationale
This compound, also known as 5-hydroxy-2-nitrobenzotrifluoride, is an aromatic compound whose trifluoromethyl and nitro functional groups impart unique chemical properties and biological activities.[2][3] Its accurate measurement is paramount in ensuring the purity of starting materials and the quality of final products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution and sensitivity for aromatic compounds.[3] A reversed-phase method was selected as the logical approach. In RP-HPLC, a nonpolar stationary phase is paired with a polar mobile phase.[7][8] this compound, being a moderately nonpolar molecule, will have a strong affinity for the hydrophobic C18 stationary phase and will be eluted by a polar mobile phase.[8][9][10] Retention is governed by the hydrophobic interactions between the analyte and the stationary phase.[8]
Analyte Physicochemical Properties & Method Design:
To develop a robust method, the physicochemical properties of the analyte were considered:
-
pKa (Dissociation Constant): The pKa of the phenolic hydroxyl group in a related compound, 4-nitro-3-(trifluoromethyl)phenol, is approximately 6.07.[11] Phenols are weakly acidic, with a typical pKa around 10.[12] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By setting the mobile phase pH well below the pKa (e.g., pH 3.0), the phenolic group remains fully protonated (non-ionized), maximizing its hydrophobicity and interaction with the C18 stationary phase.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and UV-Vis Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and high resolving power.[9]
-
Chemicals & Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid, analytical grade
-
Water, HPLC grade or Milli-Q
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and water in a 60:40 (v/v) ratio. Adjust the pH of the aqueous portion to 3.0 with orthophosphoric acid before mixing with the acetonitrile. Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v), pH 3.0 (adj. with H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
| Run Time | Approximately 10 minutes |
HPLC Analysis Workflow
The general workflow for the analysis is depicted below. This systematic process ensures reproducibility and accuracy from sample acquisition to final data reporting.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][6][15]
System Suitability
Before sample analysis, the chromatographic system's performance was verified by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities was confirmed by analyzing a placebo (matrix without analyte) and a spiked sample. No interfering peaks were observed at the retention time of this compound.
-
Linearity: The linearity was established across a concentration range of 1–100 µg/mL. The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of >0.999.
-
Accuracy: Accuracy was determined by the recovery of known amounts of analyte spiked into a sample matrix at three concentration levels (low, medium, high). The mean recovery was found to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the same standard was <1.5%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day with a different analyst. The RSD between the two days was <2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio method. The LOD (S/N ≥ 3) and LOQ (S/N ≥ 10) were established to be approximately 0.3 µg/mL and 1.0 µg/mL, respectively.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and robust for the quantitative determination of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments. The use of a common C18 column and a simple isocratic mobile phase ensures easy implementation in any modern analytical laboratory.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]
- Wikipedia.
- PubChem. 4-Nitro-3-trifluoromethylphenol.
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Chrom Tech, Inc. (2023).
- PubChem. 2-Nitro-4-(trifluoromethyl)phenol.
- Scientific Research Publishing. (2011).
- Scientific Research Publishing. (2017).
- NIST WebBook. 4-Nitro-3-(trifluoromethyl)phenol. National Institute of Standards and Technology. [Link]
- SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]
- NIST WebBook. Phenol, 4-nitro-. National Institute of Standards and Technology. [Link]
- Wikipedia. Phenol. [Link]
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- 1. Page loading... [guidechem.com]
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 15. fda.gov [fda.gov]
Application Note: Gas Chromatography-Mass Spectrometry Analysis of 4-Nitro-2-(trifluoromethyl)phenol
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 4-Nitro-2-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, which often leads to poor chromatographic performance, this protocol incorporates a crucial derivatization step to enhance volatility and improve peak shape. We detail a robust methodology encompassing sample extraction from an aqueous matrix, methylation derivatization, and subsequent GC-MS analysis. This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a reliable and sensitive method for the determination of this and structurally similar compounds.
Introduction and Scientific Context
This compound (CAS No. 1548-65-8) and its isomers are important chemical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their presence in various matrices, particularly in environmental water sources, necessitates sensitive and selective analytical methods for monitoring and risk assessment.
Direct analysis of phenolic compounds by gas chromatography is notoriously challenging. The acidic proton of the hydroxyl group can engage in hydrogen bonding with active sites in the GC inlet and column, resulting in significant peak tailing, poor sensitivity, and reduced column lifetime.[1] To overcome these analytical hurdles, a derivatization step is essential. This process chemically modifies the polar hydroxyl group into a less polar, more volatile functional group, thereby improving the analyte's chromatographic behavior.[2] This note provides a detailed protocol based on methylation, a common and effective derivatization strategy for phenols, followed by GC-MS analysis for definitive identification and quantification.[3][4]
Analytical Strategy: The Rationale for Derivatization
The core of this analytical method is the conversion of the polar this compound into its nonpolar methyl ether derivative, 1-methoxy-4-nitro-2-(trifluoromethyl)benzene. This transformation is critical for several reasons:
-
Elimination of Hydrogen Bonding: By replacing the active hydrogen on the phenolic oxygen with a methyl group, the potential for hydrogen bonding is eliminated. This is the primary cause of peak tailing and analyte adsorption in the GC system.
-
Increased Volatility: The resulting methyl ether is significantly more volatile than the parent phenol, allowing it to be analyzed at lower temperatures and resulting in sharper, more symmetrical peaks.[2]
-
Improved Thermal Stability: The derivatized compound is often more stable at the high temperatures of the GC injector and column.
-
Enhanced Specificity: The derivatization reaction creates a new molecule with a distinct mass spectrum, which can be used for unambiguous confirmation of the analyte's identity.
While silylation is another common technique for derivatizing phenols[2], methylation using diazomethane or (trimethylsilyl)diazomethane is a well-established and highly efficient method for nitrophenols, as outlined in U.S. EPA Method 8041A.[3][5][6][7]
Visualization of the Analytical Process
The following diagrams illustrate the key stages of the analytical workflow, from sample preparation to the chemical transformation that enables effective GC analysis.
Caption: Overall workflow for the GC-MS analysis of this compound.
Caption: Methylation reaction to convert the polar phenol to a non-polar methyl ether.
Detailed Experimental Protocols
4.1. Protocol 1: Sample Preparation and Extraction from Water
This protocol is based on established liquid-liquid extraction (LLE) techniques for phenolic compounds from aqueous matrices.[8][9]
-
Sample Collection: Collect 1 L of the water sample in a clean amber glass bottle.
-
Preservation & Acidification: If not analyzed immediately, acidify the sample to a pH of less than 2 with concentrated sulfuric acid (H₂SO₄). This step is crucial to ensure the phenolic analyte is in its protonated, less water-soluble form, maximizing extraction efficiency.
-
Spiking (Optional): For quality control, spike the sample with a surrogate standard of known concentration.
-
Extraction:
-
Transfer the 1 L sample to a 2 L separatory funnel.
-
Add 60 mL of Dichloromethane (DCM).
-
Seal and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) into a flask or beaker.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all organic extracts.
-
-
Drying the Extract: Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator. The solvent can be exchanged to hexane or another suitable solvent if required.
4.2. Protocol 2: Derivatization via Methylation
SAFETY WARNING: Derivatization with diazomethane or its precursors is hazardous and must be performed by experienced personnel in a well-ventilated chemical fume hood. Diazomethane is explosive and a potent carcinogen.[3] An alternative is the commercially available (trimethylsilyl)diazomethane solution, which is generally considered safer.
-
Reagent Preparation: Prepare or obtain an ethereal solution of diazomethane.
-
Reaction:
-
Transfer the 1.0 mL concentrated sample extract to a 2 mL autosampler vial.
-
Add the diazomethane solution dropwise until the yellow color persists, indicating a slight excess of the reagent.
-
Cap the vial and let it stand for 10-15 minutes at room temperature to ensure the reaction is complete.
-
-
Quenching: Add a few microliters of a quenching agent (e.g., silicic acid) to destroy any excess diazomethane. The disappearance of the yellow color indicates the reaction is quenched.
-
Final Volume Adjustment: If necessary, adjust the final volume to 1.0 mL with the appropriate solvent. The sample is now ready for GC-MS analysis.
4.3. Protocol 3: GC-MS Analysis
-
Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.
-
Calibration:
-
Prepare a series of calibration standards of this compound in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Derivatize each calibration standard using the same procedure (Protocol 2) as the samples.
-
Analyze the derivatized standards to generate a calibration curve by plotting the peak area against concentration.
-
-
Sample Analysis: Inject 1 µL of the derivatized sample extract into the GC-MS system.
-
Data Acquisition and Processing:
-
Acquire data in both full scan mode (to confirm the mass spectrum) and Selected Ion Monitoring (SIM) mode (for quantification).
-
Identify the methylated derivative peak based on its retention time and by comparing its mass spectrum with a reference spectrum.
-
Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.
-
Instrumental Parameters and Data
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrumentation used.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | Provides high separation efficiency and selective, sensitive detection. |
| Injector | Split/Splitless | Splitless mode is recommended for trace-level analysis to maximize sensitivity. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column is a robust choice for a wide range of semi-volatile compounds, including derivatized phenols.[7] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for separation of any co-extracted compounds and ensures the analyte elutes with a good peak shape. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness. |
| Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Acquisition Mode | Full Scan (m/z 50-350) and SIM | Full scan for identification; SIM for enhanced quantitative sensitivity. |
Table 2: Expected Analyte Data (Hypothetical)
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) for SIM |
| This compound | 207.11 | - | (Underivatized form is not recommended for analysis) |
| 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 221.14 | ~12.5 | 221 (M+), 206, 191, 175 |
Note: Retention time is an estimate and will vary. Diagnostic ions are predicted based on the structure of the methylated derivative. The molecular ion (M+) is expected to be present and is an excellent choice for quantification. Other ions should be used as qualifiers for confirmation.
Conclusion
The method described in this application note provides a reliable and robust framework for the analysis of this compound in aqueous samples. The critical step of methylation derivatization successfully overcomes the inherent challenges of analyzing polar phenolic compounds by gas chromatography. By converting the analyte to a more volatile and non-polar methyl ether, excellent peak shape, sensitivity, and chromatographic resolution can be achieved. The use of GC-MS provides an additional layer of confidence through mass spectral confirmation, making this method highly suitable for regulatory monitoring, environmental assessment, and quality control in chemical manufacturing.
References
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Method 8041A. [Link]
- Pinto, C. G., et al. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences. [Link]
- U.S. Environmental Protection Agency. (2017).
- Dai, J., & Mumper, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
- Pinto, C. G., et al. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Noya, Y., et al. (2008). Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. [Link]
- Kvesleth, K., et al. (2015). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Ballesteros, E., et al. (2011). Extraction techniques for the determination of phenolic compounds in food.
- Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2011). Extraction and Isolation of Phenolic Compounds.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. [Link]
- Phenomenex.
- Ellis, D. A., et al. (2001). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment.
- Serban, C. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. [Link]
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- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated Approach to the Synthesis of 4-Nitro-2-(trifluoromethyl)phenol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Nitro-2-(trifluoromethyl)phenol, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both the nitro and trifluoromethyl groups on the phenolic scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery.[1][2][3][4] This protocol details a robust and reproducible method for the regioselective nitration of 2-(trifluoromethyl)phenol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline critical safety protocols for handling hazardous reagents, and offer troubleshooting guidance. The methodology is designed to be self-validating, ensuring researchers can achieve high purity and yield with confidence.
Introduction: The Strategic Importance of Trifluoromethylated Nitrophenols
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] When combined with a nitroaromatic system, as in this compound, the resulting molecule serves as a versatile precursor for a wide array of more complex derivatives.
This compound is a critical intermediate in the synthesis of:
-
Pharmaceuticals: Its derivatives are explored for various therapeutic applications, leveraging the unique electronic properties of the substituted ring.[3]
-
Agrochemicals: The trifluoromethyl group is instrumental in creating next-generation herbicides, insecticides, and fungicides with enhanced potency.[3]
-
Advanced Materials: The thermal stability and chemical resistance conferred by the -CF₃ group make these compounds useful in the development of high-performance polymers and specialty materials.[3]
This guide provides a detailed protocol for the synthesis of the para-nitro isomer via the electrophilic nitration of 2-(trifluoromethyl)phenol, a common and effective synthetic route.
Mechanistic Rationale: Controlling Regioselectivity
The synthesis hinges on the principles of electrophilic aromatic substitution. The outcome of the reaction is governed by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. It donates electron density into the ring through resonance, stabilizing the carbocation intermediates (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.[5]
-
Trifluoromethyl (-CF₃) Group: This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
When both groups are present, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the -OH group. While some ortho-nitration (at the 6-position) can occur, the para-position (4-position) is sterically less hindered, leading to the this compound as the major product.
The nitronium ion is typically generated in situ from the reaction of a nitrate salt with a strong acid, or more directly using a mixture of nitric acid and sulfuric acid. Temperature control is paramount to prevent over-nitration (dinitration) and the formation of undesired byproducts.[6]
Caption: Overall reaction mechanism for the nitration of 2-(trifluoromethyl)phenol.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 2-(Trifluoromethyl)phenol | 444-30-4 | C₇H₅F₃O | 162.11 | ≥98% | Starting material. |
| Nitric Acid (Fuming) | 7697-37-2 | HNO₃ | 63.01 | ~70% | Highly Corrosive & Oxidizer. Handle with extreme care. |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | Highly Corrosive. Add slowly to water. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS | Extraction solvent. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | For workup. |
| Ice | - | H₂O (solid) | 18.02 | - | For temperature control. |
Critical Safety Precautions
Working with nitric acid and sulfuric acid is extremely hazardous. A thorough risk assessment must be conducted before beginning this procedure.[7]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[8][9] Standard nitrile gloves may not offer sufficient protection.[9]
-
Fume Hood: All steps involving the handling of concentrated acids and organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7][9]
-
Acid Handling: Always add acid slowly to water or other solutions, never the other way around, to control the exothermic reaction.[9] Store acids in designated acid storage cabinets away from bases, organic materials, and metals.[7]
-
Spill Management: Have an acid spill kit readily available. Neutralize small spills with sodium bicarbonate or another suitable absorbent before cleanup.[7]
-
Emergency Access: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, in a large ice/water bath on a magnetic stirrer.
-
Fit the central neck with an addition funnel. Fit the side necks with a thermometer and a nitrogen inlet/outlet leading to a scrubber containing a sodium hydroxide solution.
-
-
Preparation of Nitrating Mixture:
-
Carefully add 25 mL of concentrated sulfuric acid to the reaction flask.
-
Allow the acid to cool to 0-5 °C in the ice bath.
-
Slowly add 5.5 mL (~130 mmol) of fuming nitric acid dropwise via the addition funnel to the stirred sulfuric acid over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
-
Addition of Substrate:
-
In a separate beaker, dissolve 10.0 g (61.7 mmol) of 2-(trifluoromethyl)phenol in 15 mL of concentrated sulfuric acid. This may be slightly exothermic; allow it to cool to room temperature.
-
Add this solution to the addition funnel.
-
Add the 2-(trifluoromethyl)phenol solution dropwise to the cold, stirred nitrating mixture over approximately 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C. [6] A rise in temperature can lead to the formation of undesired byproducts.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
-
Workup and Extraction:
-
Slowly and carefully pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. The product may appear as a yellowish solid or oil.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove residual acid.
-
Dry the combined organic layer over anhydrous sodium sulfate.[10]
-
-
Isolation:
-
Filter off the sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which is typically a mixture of ortho and para isomers.
-
Purification
The primary impurity is the ortho-nitrophenol isomer. Separation can be achieved by several methods.
-
Steam Distillation: The ortho-isomer is volatile in steam due to intramolecular hydrogen bonding, while the para-isomer is not. Steam distillation of the crude mixture will remove the ortho isomer, leaving the desired para product behind.[11][12]
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water) to obtain the pure this compound.[13]
-
Column Chromatography: For smaller scales or higher purity requirements, silica gel chromatography can be used to separate the isomers.[5]
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern.
-
FTIR Spectroscopy: To identify key functional groups (-OH, -NO₂, -CF₃).
Workflow and Troubleshooting
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup. | Increase reaction time. Ensure efficient extraction by performing multiple extractions. Check pH during washes. |
| Formation of Byproducts | Reaction temperature was too high. | Strictly maintain the temperature between 0-5 °C during substrate addition. Ensure slow, dropwise addition. |
| Dark/Polymeric Residue | Runaway reaction; excessive oxidation. | Improve cooling efficiency. Ensure the concentration of the nitrating agent is correct.[12] |
| Poor Isomer Separation | Inefficient purification method. | For recrystallization, try different solvent systems. For chromatography, optimize the eluent polarity. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to the stringent safety guidelines, researchers can reliably produce this valuable chemical intermediate. The mechanistic insights and troubleshooting guide are intended to empower scientists in drug development and materials science to utilize this protocol effectively, paving the way for further innovation.
References
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- 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol - NIH. [Link]
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- High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference m
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- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google P
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- 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]
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Application Notes and Protocols for the Utilization of 4-Nitro-2-(trifluoromethyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
4-Nitro-2-(trifluoromethyl)phenol is a valuable and highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique electronic properties, stemming from the presence of a strongly electron-withdrawing nitro group and a lipophilic trifluoromethyl group on a reactive phenol scaffold, make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]
The strategic positioning of the nitro, trifluoromethyl, and hydroxyl groups allows for a variety of chemical transformations. The acidic phenolic proton is readily removed to form a potent nucleophile, the nitro group can be reduced to an amine which opens up a plethora of further functionalization pathways, and the aromatic ring itself can participate in cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 88-30-2 | [2] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][2][3][4] |
| Molecular Weight | 207.11 g/mol | [2][4] |
| Appearance | Typically a solid at room temperature | [1] |
| Melting Point | 76-79 °C | [5][6] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [5][6] |
| Solubility | Soluble in many organic solvents, with limited solubility in water. | [1] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7][8]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around three key transformations: O-alkylation/arylation , reduction of the nitro group , and modification of the aromatic ring through cross-coupling reactions.
Figure 1: Key synthetic transformations of this compound.
Application Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide.[9] The acidic nature of the phenolic proton in this compound allows for its ready deprotonation by a suitable base to form a nucleophilic phenoxide, which can then be alkylated.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkylating agents.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion, thus accelerating the Sₙ2 reaction.[10]
-
Alkylating Agent: Primary alkyl halides are the best electrophiles for this reaction to ensure an Sₙ2 pathway and avoid elimination side reactions.[9]
Detailed Experimental Protocol:
Reaction: Synthesis of 1-(allyloxy)-4-nitro-2-(trifluoromethyl)benzene.
Figure 2: Experimental workflow for the Williamson ether synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Application Protocol 2: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting 4-amino-2-(trifluoromethyl)phenol is a valuable intermediate for the synthesis of pharmaceuticals and other biologically active compounds.[11] This transformation can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes.[12] Other catalysts such as platinum oxide (PtO₂) or Raney nickel can also be employed.
-
Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂) in a pressurized system or through catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or sodium borohydride in the presence of a suitable catalyst.[12][13] The latter is often more convenient for laboratory-scale synthesis.
-
Solvent: Protic solvents like ethanol or methanol are typically used for catalytic hydrogenation as they readily dissolve the starting material and are compatible with the reaction conditions.
Detailed Experimental Protocol:
Reaction: Synthesis of 4-Amino-2-(trifluoromethyl)phenol.
Step-by-Step Methodology (Catalytic Transfer Hydrogenation):
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogen Donor: In a separate flask, prepare a solution of ammonium formate (5-10 eq.) in a small amount of water or the reaction solvent.
-
Reaction: Add the ammonium formate solution to the reaction mixture and stir at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding. The reaction is often accompanied by gas evolution (CO₂).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-amino-2-(trifluoromethyl)phenol, which can be further purified by recrystallization or column chromatography if necessary.
Application Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The direct Suzuki-Miyaura coupling of phenols is challenging due to the poor leaving group ability of the hydroxyl group. A common strategy is to first convert the phenol to a triflate (-OTf) or a halide, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions.[14] This two-step sequence allows for the formation of C-C bonds and the synthesis of complex biaryl structures.
Causality of Experimental Choices:
-
Triflation: Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or triethylamine is the standard method for converting phenols to triflates. The reaction is typically performed at low temperatures to control its exothermicity.
-
Palladium Catalyst: A variety of palladium catalysts can be used for the Suzuki-Miyaura coupling, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The selection of the catalyst and ligand is crucial for achieving high yields and can depend on the specific substrates.[15][16]
-
Base: A base such as potassium carbonate, cesium carbonate, or potassium phosphate is required to activate the boronic acid for transmetalation.[17]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
Part A: Synthesis of 4-nitro-2-(trifluoromethyl)phenyl trifluoromethanesulfonate
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C and add pyridine (1.2 eq.).
-
Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude triflate can often be used in the next step without further purification, or it can be purified by column chromatography.
Part B: Suzuki-Miyaura Coupling
Reaction: Synthesis of a biaryl compound from the triflate intermediate.
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the 4-nitro-2-(trifluoromethyl)phenyl trifluoromethanesulfonate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting triflate is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.
Application in Agrochemical Synthesis: A Plausible Route to a Bixafen Precursor
Bixafen is a pyrazole-carboxamide fungicide.[18] While direct synthesis from this compound is not explicitly documented in readily available literature, a plausible synthetic route to a key biphenyl amine intermediate can be proposed based on the reactions outlined above.
The synthesis of Bixafen typically involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative.[18] this compound can be envisioned as a precursor to a key aniline intermediate through a sequence of O-arylation followed by nitro group reduction.
Plausible Synthetic Pathway:
Figure 4: Plausible synthetic route to a Bixafen precursor.
This proposed pathway highlights how the fundamental reactivity of this compound can be strategically employed to access complex and valuable molecules in the agrochemical sector.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis. Its trifunctional nature allows for selective transformations at the hydroxyl, nitro, and aromatic functionalities. The protocols detailed in these application notes provide a robust framework for researchers to utilize this versatile building block in the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. As with all chemical reactions, optimization of the provided conditions may be necessary for specific substrates and scales.
References
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- Google Patents. A kind of synthetic method of bixafen.
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- Williamson Ether Synthesis - University of Richmond. [Link]
- Williamson Ether Synthesis - Utah Tech University. [Link]
- Google Patents.
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- NIST. 4-Nitro-3-(trifluoromethyl)phenol. [Link]
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- ResearchGate. Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. [Link]
- NIH. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Link]
- NIST. 4-Nitro-3-(trifluoromethyl)phenol. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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- Google P
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- BYJU'S. Ullmann Reaction. [Link]
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- Organic Chemistry Portal. Ullmann Reaction. [Link]
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- Wikipedia. Phenol. [Link]
- Google Patents.
- Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- NIH.
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Application Notes & Protocols: The Strategic Role of 4-Nitro-2-(trifluoromethyl)phenol in Agrochemical Synthesis
Abstract
4-Nitro-2-(trifluoromethyl)phenol is a highly functionalized aromatic intermediate whose strategic importance in modern agrochemical synthesis cannot be overstated. The presence of three distinct reactive centers—the phenolic hydroxyl group, the electron-withdrawing nitro group, and the lipophilic trifluoromethyl group—provides a unique chemical scaffold for constructing complex and potent active ingredients. This document provides an in-depth guide for researchers and development scientists on the utility of this compound, focusing on its principal role as a nucleophilic building block in the synthesis of diphenyl ether herbicides and as a precursor to other vital intermediates. Detailed, field-proven protocols are provided alongside mechanistic insights to empower chemists to leverage this versatile molecule in their research and development pipelines.
Introduction: A Molecule of Strategic Importance
The design of modern agrochemicals is a constant pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles. The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF₃) group, is a well-established strategy to achieve these goals.[1][2] The -CF₃ group significantly increases the metabolic stability and lipophilicity of a molecule, which can lead to better transport to the target site and stronger binding with target enzymes or receptors.[3][4]
-
An Acidic Hydroxyl Group: The electron-withdrawing effects of both the ortho -CF₃ and para -NO₂ groups significantly increase the acidity of the phenolic proton, facilitating its deprotonation to form a potent phenoxide nucleophile.
-
A Transformable Nitro Group: The nitro group serves a dual purpose. It powerfully activates the aromatic ring, influencing its reactivity, and can be readily reduced to an amino group, a key functional handle for building further complexity.[5]
-
A Stabilizing Trifluoromethyl Group: This group enhances the biological and chemical stability of derivatives, a critical attribute for active ingredients requiring persistence in the field.[1][6]
These features make this compound an exemplary starting material for several classes of agrochemicals, most notably the protoporphyrinogen oxidase (PPO)-inhibiting herbicides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | N/A |
| Molecular Weight | 207.11 g/mol | [7] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from related compounds[3] |
| Key Functional Groups | Phenolic -OH, Nitro (-NO₂), Trifluoromethyl (-CF₃) | N/A |
Core Application: Synthesis of Diphenyl Ether Herbicides
A primary application of this compound is in the synthesis of diphenyl ether herbicides. This class of compounds acts by inhibiting the PPO enzyme, leading to a rapid accumulation of toxic protoporphyrin IX, which causes lipid peroxidation and membrane damage in susceptible plants. The core structure is formed via a nucleophilic aromatic substitution (SₙAr) reaction, typically an Ullmann condensation or a related variant.
Mechanistic Rationale
In this workflow, the phenoxide of this compound acts as the nucleophile. It attacks an electron-deficient aryl halide, where the deficiency is created by one or more strongly electron-withdrawing groups (like -NO₂ or -CF₃). The reaction is typically catalyzed by copper salts or performed in a polar aprotic solvent at elevated temperatures to overcome the activation energy of breaking the aromatic C-X bond.
The choice of a polar aprotic solvent (e.g., DMSO, DMF) is critical. These solvents effectively solvate the cation (e.g., K⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion, leaving its nucleophilicity high. This is a classic causality-based choice in process chemistry to accelerate SₙAr reactions.[8]
Diagram 1: General Synthesis of Diphenyl Ether Herbicides
Caption: Workflow for diphenyl ether synthesis via SₙAr.
Protocol: Synthesis of a Model Diphenyl Ether Herbicide Precursor
This protocol describes a representative synthesis using this compound and 2,4-dichloro-5-nitrobenzoic acid as starting materials, conceptually leading to analogs of widely used herbicides.
Objective: To synthesize 2-chloro-4-(2-nitro-6-(trifluoromethyl)phenoxy)-5-nitrobenzoic acid.
Materials:
-
This compound (1.0 eq.)
-
2,4-dichloro-5-nitrobenzoic acid (1.05 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Hydrochloric Acid (HCl), 2M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with overhead stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add this compound (1.0 eq.), 2,4-dichloro-5-nitrobenzoic acid (1.05 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Scientist's Note: The use of anhydrous K₂CO₃ is crucial. It acts as the base to deprotonate both the phenol and the carboxylic acid, facilitating the reaction. Excess base ensures complete deprotonation. The nitrogen atmosphere prevents oxidation of the phenoxide at high temperatures.
-
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Heat the stirred mixture to 120-130 °C. Monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 8-12 hours.
-
Trustworthiness Check: A stable internal temperature is key to preventing side reactions. HPLC monitoring should show the consumption of the starting phenol and the appearance of a single major product peak.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (approx. 10 volumes relative to DMSO). b. Acidify the aqueous solution to pH 1-2 with 2M HCl. This step protonates the carboxylic acid of the product, causing it to precipitate. c. Extract the product into toluene (3 x 5 volumes).
-
Scientist's Note: Toluene is chosen as an extraction solvent that is immiscible with water and a good solvent for the product, while being relatively easy to remove. d. Combine the organic layers and wash with water, followed by brine to remove residual DMSO and inorganic salts. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product with >98% purity.
Secondary Application: Precursor for Aminophenol Intermediates
The nitro group of this compound is a synthetic handle that can be readily converted to an amine via reduction. The resulting 4-Amino-2-(trifluoromethyl)phenol is a valuable intermediate for synthesizing other classes of agrochemicals, such as substituted ureas or amides.
Diagram 2: Nitro Group Reduction Workflow
Caption: Conversion of the nitrophenol to a key aminophenol intermediate.
Protocol: Catalytic Hydrogenation to 4-Amino-2-(trifluoromethyl)phenol
This protocol provides a standard and clean method for nitro group reduction.
Objective: To synthesize 4-Amino-2-(trifluoromethyl)phenol.
Materials:
-
This compound (1.0 eq.)
-
Palladium on Carbon (Pd/C), 10% (approx. 1-2 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas
Equipment:
-
Parr hydrogenator or a flask system equipped for balloon hydrogenation
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reaction Setup: In a suitable pressure vessel or flask, dissolve this compound in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Scientist's Note: Pd/C is pyrophoric and must be handled with care. Adding it under an inert atmosphere prevents accidental ignition.
-
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-60 psi (or use a hydrogen balloon for atmospheric pressure).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require gentle cooling. Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.
-
Trustworthiness Check: The completion of the reaction is indicated by the cessation of hydrogen uptake. The disappearance of the yellow color of the starting material is also a good visual cue.
-
-
Work-up: a. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with fresh solvent.
-
Causality Note: Celite is used as a filter aid to prevent the fine Pd/C particles from clogging the filter paper and entering the filtrate. c. Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The resulting 4-Amino-2-(trifluoromethyl)phenol is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.
Conclusion
This compound is more than a simple chemical; it is a strategic design element for the modern agrochemist. Its pre-installed functional groups allow for efficient and modular synthesis of complex active ingredients. By understanding the distinct roles of the hydroxyl, nitro, and trifluoromethyl moieties, and by applying robust, well-reasoned protocols, researchers can effectively utilize this intermediate to build next-generation herbicides and other crop protection agents. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this versatile building block.
References
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- Jeschke, P. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- University of Amsterdam. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Van 't Hoff Institute for Molecular Sciences.
- MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- CymitQuimica. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer.
- Chem-Impex. 4-Nitro-3-(trifluoromethyl)phenol.
- BenchChem. Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)phenol.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Hydroxybenzotrifluoride in Pharmaceutical and Agrochemical Synthesis.
- PubChem. 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.
- ChemicalBook. 4-Trifluoromethylphenol.
- Santa Cruz Biotechnology. 4-(Trifluoromethyl)phenol.
- European Patent Office. EP 4029849 A1 - METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Taylor & Francis Online. 4-nitrophenol – Knowledge and References.
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Application Notes & Protocols for the Purification of 4-Nitro-3-(trifluoromethyl)phenol
Introduction
4-Nitro-3-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This document provides a comprehensive guide to the purification and purity analysis of crude 4-Nitro-3-(trifluoromethyl)phenol, drawing upon established chemical principles and analytical methodologies. The protocols outlined are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Nitro-3-(trifluoromethyl)phenol is fundamental to designing effective purification strategies.
| Property | Value | Source(s) |
| CAS Number | 88-30-2 | [2][3][4] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][4] |
| Molecular Weight | 207.11 g/mol | [4] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 76-79 °C | [2][4] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [2] |
| Solubility | Sparingly soluble in water (5000 mg/L at 25°C). Soluble in organic solvents like ethanol, acetone, benzene, and pet ether/*benzene mixtures. | [1][2] |
| pKa | 6.07 |
The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenol ring significantly influences its polarity and reactivity, making it amenable to purification by techniques that exploit differences in polarity and solubility.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is dictated by the nature and quantity of impurities present in the crude material. A multi-step approach, often combining recrystallization and chromatography, is typically employed to achieve the desired purity.
Caption: A general workflow for the purification of crude 4-Nitro-3-(trifluoromethyl)phenol.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[5] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 4-Nitro-3-(trifluoromethyl)phenol, a non-polar or moderately polar solvent is suitable. A mixture of petroleum ether and benzene is a documented solvent system for the recrystallization of this compound.[2] Acetone has also been used to recrystallize 4-nitrophenol.[6]
-
Cooling Rate: Gradual cooling is crucial to allow for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Step-by-Step Methodology
-
Solvent Selection and Dissolution:
-
Place the crude 4-Nitro-3-(trifluoromethyl)phenol in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., petroleum ether/benzene).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Column Chromatography
For mixtures with significant amounts of impurities or impurities with similar solubility profiles, column chromatography is a more effective purification method.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a common polar stationary phase suitable for separating moderately polar compounds like nitrophenols.[8]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the target compound to move down the column at a reasonable rate is ideal. For nitrophenols, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is often used.[8] The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with a wide range of polarities.
Step-by-Step Methodology
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude 4-Nitro-3-(trifluoromethyl)phenol in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[8]
-
-
Product Isolation:
-
Combine the fractions containing the pure 4-Nitro-3-(trifluoromethyl)phenol.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Caption: A step-by-step workflow for purification by column chromatography.
Purity Assessment: Analytical Methods
To validate the effectiveness of the purification process, it is essential to employ reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining the purity of 4-Nitro-3-(trifluoromethyl)phenol.[9][10]
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[9] Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is well-suited for analyzing nitrophenols.[9]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 40% aqueous acetonitrile) or methanol and water with an acidic modifier like acetic acid. |
| Detector | UV-Vis detector set at a wavelength where 4-Nitro-3-(trifluoromethyl)phenol has strong absorbance. |
| Injection Volume | 10-20 µL |
| Flow Rate | 1.0 mL/min |
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of a high-purity standard of 4-Nitro-3-(trifluoromethyl)phenol in the mobile phase.
-
Prepare a solution of the purified sample at a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Determine the retention time of the main peak in the sample chromatogram and compare it to the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10] It is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
| Parameter | Recommended Conditions |
| Column | A non-polar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split or splitless, depending on the concentration |
| Oven Program | A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components. |
| MS Detector | Electron Ionization (EI) mode |
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
-
Data Interpretation:
-
Identify the peak corresponding to 4-Nitro-3-(trifluoromethyl)phenol based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a library of known compounds.
-
Calculate the purity based on the peak area percentages in the TIC.
-
Conclusion
The successful purification of crude 4-Nitro-3-(trifluoromethyl)phenol is a critical step in many synthetic workflows. By employing a systematic approach that combines recrystallization and/or column chromatography, and validating the purity using robust analytical techniques like HPLC and GC-MS, researchers can ensure the quality and consistency of their starting materials. The protocols detailed in these application notes provide a solid foundation for achieving high-purity 4-Nitro-3-(trifluoromethyl)phenol for use in research and development.
References
- Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724–729. [Link]
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol.
- Taylor & Francis Online. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- U.S. EPA. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM.
- YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols.
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Quantitative analysis of 4-Nitro-2-(trifluoromethyl)phenol in environmental samples
An Application Guide for the Quantitative Analysis of 4-Nitro-3-(trifluoromethyl)phenol in Environmental Samples
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 4-Nitro-3-(trifluoromethyl)phenol (TFM) in complex environmental matrices such as water and soil. TFM, a potent pesticide, requires sensitive and robust analytical methods to monitor its presence and ensure environmental safety. This guide details two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We delve into the rationale behind method selection, provide step-by-step protocols for sample preparation and instrumental analysis, and establish a framework for rigorous quality control to ensure data integrity. This application note is designed for researchers, environmental scientists, and analytical chemists requiring a validated and reliable methodology for TFM quantification.
Introduction and Significance
4-Nitro-3-(trifluoromethyl)phenol, also known by its trade name Lamprecide or TFM, is a selective lampricide used extensively to control invasive sea lamprey populations in aquatic ecosystems.[1] While effective for its intended purpose, its persistence and potential toxicity to non-target organisms necessitate careful monitoring in the environment.[2] Anthropogenic activities, including its direct application as a pesticide, can lead to the contamination of water bodies, soils, and sediments.[3]
The chemical structure of TFM, featuring a phenolic hydroxyl group, a nitro group, and a trifluoromethyl group, presents unique analytical challenges. The polar nature of the phenol can lead to poor chromatographic peak shape in gas chromatography without derivatization, while its UV-active nitro-aromatic structure makes it an ideal candidate for HPLC-UV analysis.[4][5] This guide provides validated protocols to address these challenges, enabling accurate quantification across diverse environmental samples.
Note on Nomenclature: The chemical name for the compound with CAS No. 88-30-2 is 4-Nitro-3-(trifluoromethyl)phenol. This document will proceed with this specific isomer, which is the most common and commercially relevant compound referred to by similar names.
Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)phenol
A thorough understanding of the analyte's properties is fundamental to developing effective extraction and analysis methods.
| Property | Value | Source |
| Chemical Name | 4-Nitro-3-(trifluoromethyl)phenol | [1] |
| CAS Number | 88-30-2 | |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 76-79 °C | |
| Boiling Point | 135-138 °C at 0.01 mmHg | |
| IUPAC Name | 4-nitro-3-(trifluoromethyl)phenol | [1] |
Overall Analytical Workflow
The reliable quantification of TFM from environmental samples requires a multi-step approach, beginning with meticulous sample collection and preparation, followed by instrumental analysis and data validation. The general workflow is designed to isolate the target analyte from complex matrices, remove interfering substances, and ensure accurate measurement.
Caption: General workflow for the analysis of TFM in environmental samples.
Sample Preparation: Protocols and Rationale
Sample preparation is the most critical stage and often the largest source of error. The goal is to efficiently extract TFM from the sample matrix while minimizing co-extraction of interfering compounds.[6] Traditional methods like liquid-liquid extraction (LLE) are often time-consuming and require large volumes of hazardous solvents.[3] Modern techniques such as Solid-Phase Extraction (SPE) offer a more efficient and environmentally friendly alternative.[6]
Protocol 3.1: Extraction of TFM from Water Samples via Solid-Phase Extraction (SPE)
SPE is the preferred method for aqueous samples due to its high recovery rates, reduced solvent consumption, and potential for automation.[6] The choice of sorbent is critical; polymeric sorbents are often favored for their stability across a wide pH range and higher surface area compared to traditional silica-based C18 sorbents.[6]
Rationale: The sample is first acidified to a pH below the pKa of the phenolic group. This protonates the hydroxyl group, rendering the TFM molecule less polar and significantly increasing its affinity for the non-polar/moderately polar SPE sorbent. A wash step with a weak organic solvent removes polar interferences, and a final elution with a strong organic solvent recovers the analyte.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of TFM from water.
Step-by-Step Protocol:
-
Sample Preservation: Collect water samples in amber glass bottles and store at 4°C. Acidify with HCl to pH < 2 if storage exceeds 48 hours.
-
SPE Cartridge Conditioning: Use a polymeric SPE cartridge (e.g., 200 mg). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water adjusted to pH < 3. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the acidified water sample (typically 250-500 mL) through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove residual salts, followed by 5 mL of 5% methanol in water to elute very polar interferences.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for 10-15 minutes. This step is crucial to remove water before elution with an organic solvent.
-
Elution: Elute the TFM from the cartridge using two 3 mL aliquots of acetonitrile or methanol. Allow the solvent to soak for 1 minute before eluting.
-
Concentration & Reconstitution: Combine the eluates and concentrate them to near dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1.0 mL of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS.
Protocol 3.2: Extraction of TFM from Soil/Sediment Samples
For solid matrices, an efficient initial extraction is required to move the analyte into a liquid phase. Ultrasonic extraction is a rapid and effective method.[7] Subsequent clean-up is necessary to remove the complex co-extractives from soil, such as humic acids.
Rationale: A polar organic solvent mixture is used to disrupt analyte-soil interactions and solvate the TFM. The subsequent liquid-liquid partitioning step leverages the acidic nature of TFM. By adjusting the aqueous phase to a high pH, TFM is deprotonated into its anionic form, which preferentially partitions into the aqueous phase, leaving many neutral organic interferences behind in the organic phase. The aqueous phase is then re-acidified, converting TFM back to its neutral form, which can be back-extracted into a clean organic solvent.[7]
Caption: Workflow for Ultrasonic Extraction and Clean-up of TFM from soil samples.
Step-by-Step Protocol:
-
Extraction: Weigh 10 g of homogenized soil into a glass vial. Add 20 mL of a 60:40 methanol:water solution.[8]
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully collect the supernatant (the liquid extract).
-
Alkaline Wash: Transfer the supernatant to a separatory funnel. Add a strong alkaline solution (e.g., 1M NaOH) to raise the pH to >12. Extract this aqueous solution with 20 mL of n-hexane to remove neutral and basic interferences. Discard the hexane layer.[7]
-
Acidification: Collect the aqueous phase and acidify to pH < 2 with concentrated HCl.[7]
-
Back-Extraction: Extract the acidified aqueous phase twice with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane extracts, pass them through anhydrous sodium sulfate to remove residual water, and concentrate to 1.0 mL for analysis.
Instrumental Analysis: Methods and Parameters
Method 1: HPLC-UV for Primary Quantification
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely available technique for quantifying TFM.[4] The method leverages reversed-phase chromatography to separate TFM from other components in the sample extract.
Principle: The reconstituted sample extract is injected into the HPLC system. Analytes are separated on a C18 column based on their polarity. A mobile phase of acidified water and an organic solvent (like acetonitrile or methanol) is used. TFM, being moderately polar, is retained on the non-polar stationary phase and then eluted as the percentage of organic solvent increases. The UV detector measures the absorbance at a specific wavelength where TFM has a strong response.[9]
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector | Standard configuration for robust reversed-phase chromatography. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18 provides excellent retention for moderately polar aromatic compounds like TFM.[9] |
| Mobile Phase A | Water with 0.1% Acetic Acid | Acid suppresses the ionization of the phenolic group, ensuring a consistent retention time and good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Program | 30% B to 70% B over 10 min, hold 2 min, return to initial over 3 min | Gradient elution ensures efficient separation from early and late-eluting interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume for this column dimension. |
| Detection Wavelength | 295 nm | TFM exhibits strong absorbance near this wavelength, providing good sensitivity.[9] |
Method 2: GC-MS for Confirmatory Analysis
Gas Chromatography with Mass Spectrometry provides higher selectivity and definitive identification, making it an excellent confirmatory technique. While phenols can be analyzed directly, derivatization is often recommended to improve peak shape and thermal stability.[5]
Principle: The sample is injected into a heated inlet, where it is vaporized. The analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for compound identification.
| Parameter | Condition | Rationale |
| GC-MS System | GC with Split/Splitless Inlet, Capillary Column, Mass Spectrometer | Standard system for trace-level organic analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte onto the column for trace-level analysis. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM mode offers superior sensitivity for quantification by monitoring characteristic ions. |
| SIM Ions for TFM | 207 (M+) , 177, 159 | Monitoring the molecular ion (207) and key fragment ions provides high selectivity and sensitivity. |
Data Analysis and Quality Assurance
To ensure the trustworthiness and validity of the results, a robust quality assurance and quality control (QA/QC) program is essential.
Calibration
A multi-point calibration curve must be generated using standard solutions of TFM prepared in a solvent matching the final sample extract. A typical calibration range might be 10 to 1000 µg/L. The curve is generated by plotting the instrument response (peak area) against the concentration of the standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.
Quantification
The concentration of TFM in the sample extract is determined by comparing its peak area to the calibration curve. The final concentration in the original environmental sample is calculated by accounting for the initial sample volume/weight and the final extract volume, as shown in the formula below:
Concentration (µg/L or µg/kg) = (C_inst × V_final) / V_initial
Where:
-
C_inst = Concentration measured by the instrument (µg/L)
-
V_final = Final volume of the reconstituted extract (L)
-
V_initial = Initial volume (L) or weight (kg) of the sample
Quality Control Checks
A series of QC samples must be analyzed with each batch of environmental samples to validate the entire analytical process.
| QC Sample Type | Purpose | Frequency | Acceptance Criteria |
| Method Blank | Assesses contamination from lab environment and reagents. | One per batch | Below the Limit of Quantification (LOQ) |
| Laboratory Control Sample (LCS) | Measures the accuracy of the method on a clean matrix. | One per batch | 80-120% recovery of the spiked amount. |
| Matrix Spike (MS) | Assesses the effect of the sample matrix on analytical accuracy. | One per 20 samples | 70-130% recovery (matrix-dependent). |
| Matrix Spike Duplicate (MSD) | Assesses the effect of the sample matrix on analytical precision. | One per 20 samples | < 20% Relative Percent Difference (RPD) between MS/MSD. |
| Surrogate Standard | Monitors the efficiency of the sample preparation for each sample. | Spiked into all samples | 60-140% recovery (analyte and matrix-dependent). |
References
- P. D. M. & N. P. S. (n.d.).
- P. D. M. & N. P. S. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
- P. D. M. & N. P. S. (2014). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. PubMed Central. [Link]
- US EPA. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. [Link]
- Y. K. C. (2022). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. 岩矿测试. [Link]
- IDOSI Journals Home. (n.d.).
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
- S. R. & V. K. (2019). Electrochemical Determination of 4-nitrophenol in Environmental Water Samples Using Porous Graphitic Carbon Nitride-Coated Screen-Printed Electrode. PubMed. [Link]
- ALS Environmental. (2016). Determination of Phenols in Soils by HPLC. [Link]
- ResearchGate. (n.d.).
- A. A. & E. F. (2011).
- A. A. & E. F. (n.d.).
- Y. H. & Y. I. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scirp.org. [Link]
- Z. L. & J. C. (2022). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. ACP. [Link]
- EPA. (n.d.). Method 8041A. [Link]
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Nitrophenol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0001232). [Link]
- EPA. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]
- Z. L. & J. C. (2022). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. ACP. [Link]
- A. A. & M. E. M. (2017).
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Application Notes & Protocols: 4-Nitro-2-(trifluoromethyl)phenol as a Versatile Reagent in Modern Organic Synthesis
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 4-Nitro-2-(trifluoromethyl)phenol, a highly versatile reagent in organic synthesis. We delve into the unique chemical properties conferred by its trifluoromethyl and nitro substituents, which render it an exceptional tool for two principal applications: the activation of carboxylic acids for acylation reactions and as a potent nucleophile in stereospecific Mitsunobu esterifications. This document moves beyond simple procedural lists to explain the underlying principles and mechanistic rationale for its use. Detailed, field-tested protocols are provided for the synthesis and application of its activated esters and for its deployment in the Mitsunobu reaction, complete with workflow diagrams and mechanistic schemes to ensure clarity and reproducibility in the laboratory.
Introduction: The Molecular Logic of a Powerful Reagent
This compound is a crystalline solid whose utility in organic synthesis is derived directly from its distinct electronic architecture.[1][2] The molecule incorporates a phenolic hydroxyl group, which serves as a reactive handle, flanked by two powerful electron-withdrawing groups: a nitro group (-NO₂) para to the hydroxyl and a trifluoromethyl group (-CF₃) ortho to it.[3]
These substituents synergistically influence the reagent's reactivity in two critical ways:
-
Enhanced Acidity: The electron-withdrawing nature of the -NO₂ and -CF₃ groups significantly lowers the pKa of the phenolic proton, making it more acidic than phenol itself. This property is crucial for its role as a pronucleophile in reactions like the Mitsunobu esterification.[4][5]
-
Leaving Group Stabilization: Upon deprotonation, the resulting phenoxide is exceptionally stable. The negative charge is delocalized through resonance into the aromatic ring and is further stabilized inductively by both the nitro and trifluoromethyl groups. This inherent stability makes the 4-nitro-2-(trifluoromethyl)phenoxide an excellent leaving group, a property that is exploited in the activation of carboxylic acids.[6][7]
This combination of enhanced acidity and leaving group ability makes this compound a superior choice for specific, often challenging, synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 88-30-2 | [8] |
| Molecular Formula | C₇H₄F₃NO₃ | [8] |
| Molecular Weight | 207.11 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 76-79 °C | [2] |
| Boiling Point | 135-138 °C @ 0.01 mmHg | [2] |
| Synonyms | TFM, Lamprecide, 5-Hydroxy-2-nitrobenzotrifluoride | [2][9] |
Application I: Activation of Carboxylic Acids for Acylation
A cornerstone of organic synthesis, particularly in peptide and medicinal chemistry, is the formation of amide and ester bonds. Direct condensation of a carboxylic acid with an amine or alcohol is often inefficient. The strategy of "pre-activation" involves converting the carboxylic acid's hydroxyl group into a better leaving group. This compound is an exemplary reagent for this purpose, forming highly reactive "active esters."[6][7] These esters serve as potent acylating agents that readily react with a wide range of nucleophiles under mild conditions.
Mechanism: The Principle of Activated Esters
The 4-nitro-2-(trifluoromethyl)phenyl ester of a carboxylic acid is an electrophilic species where the carbonyl carbon is primed for nucleophilic attack. When a nucleophile (e.g., an amine) attacks the carbonyl, the tetrahedral intermediate collapses, expelling the resonance-stabilized 4-nitro-2-(trifluoromethyl)phenoxide anion. This process is thermodynamically favorable due to the stability of the departing phenoxide, driving the acylation reaction to completion.
Figure 1: General workflow for acylation using an active ester intermediate.
Protocol 1: Synthesis of an Activated Ester via DCC Coupling
This protocol details the synthesis of a 4-nitro-2-(trifluoromethyl)phenyl active ester from a generic carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. This method is analogous to the well-established Steglich esterification.[10]
Materials:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to minimize side reactions and potential racemization if the substrate is chiral.
-
DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.[10]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted starting materials), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude active ester can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Application in Amide Bond Formation
This protocol describes the use of the purified active ester to acylate a primary amine.
Materials:
-
Purified 4-Nitro-2-(trifluoromethyl)phenyl Ester (1.0 eq.)
-
Primary Amine (1.0-1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the active ester (1.0 eq.) in anhydrous THF or DCM in a clean, dry flask under an inert atmosphere.
-
Amine Addition: Add the primary amine (1.0-1.2 eq.) to the solution at room temperature. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the formation of the product and consumption of the active ester by TLC. The liberated this compound byproduct is also visible on the TLC plate.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture. The crude product can be purified by standard methods. An aqueous wash with dilute NaOH or K₂CO₃ can be used to remove the phenolic byproduct, followed by standard workup and purification by column chromatography.
Application II: A Superior Nucleophile in the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used transformation in organic synthesis that allows for the conversion of a primary or secondary alcohol into an ester, ether, or other functional group with a complete inversion of stereochemistry.[11] The reaction's success hinges on an acidic pronucleophile (pKa < 13) to protonate the key betaine intermediate.[5][11] With its enhanced acidity, this compound is an ideal candidate for this role, enabling the formation of aryl ethers or, in a modified approach, esters.
Mechanism: Stereochemical Inversion
The reaction is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate. This strong base then deprotonates the acidic this compound. The resulting phenoxide is then part of an ion pair. The alcohol is subsequently activated by the protonated phosphonium species, forming an alkoxyphosphonium salt. The final, stereochemistry-defining step is a backside Sₙ2 attack by the 4-nitro-2-(trifluoromethyl)phenoxide on the activated alcohol, displacing the triphenylphosphine oxide and inverting the stereocenter.[5]
Figure 2: Simplified mechanism of the Mitsunobu reaction highlighting stereochemical inversion.
Protocol 3: Mitsunobu Etherification with Stereochemical Inversion
This protocol describes the reaction of a chiral secondary alcohol with this compound to yield the corresponding inverted aryl ether.
Materials:
-
Secondary Alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.2 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. It is crucial to maintain a low temperature during the addition of the azodicarboxylate to control the reaction rate and suppress side products.
-
DEAD/DIAD Addition: Add the DEAD or DIAD (1.2 eq.), typically as a 40% solution in toluene, dropwise to the stirred solution. A color change (e.g., to orange or yellow) and slight exotherm may be observed.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the starting alcohol by TLC or GC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of the triphenylphosphine oxide and reduced hydrazine byproducts.[12]
-
Direct Chromatography: If the product is sufficiently nonpolar, direct purification by column chromatography on silica gel may be effective.
-
Precipitation/Filtration: A common technique is to concentrate the reaction mixture, then triturate the residue with a solvent mixture like cold diethyl ether or ether/hexane. Triphenylphosphine oxide is often insoluble and can be removed by filtration.[12]
-
The filtrate is then concentrated and purified by column chromatography to yield the pure, inverted product.
-
Safety and Handling
This compound is classified as an acute toxicant and irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Hazard Codes: H302, H312, H332, H315, H319, H335[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Purification of Reagent: If necessary, the commercial reagent can be purified by recrystallization from a benzene or petroleum ether/benzene mixture.[1]
Conclusion
This compound is a powerful and enabling reagent for advanced organic synthesis. Its unique electronic properties make it a superior choice for creating highly reactive activated esters for acylation and for serving as a robust acidic nucleophile in the stereospecific Mitsunobu reaction. The protocols and principles outlined in this guide provide a framework for the successful application of this versatile molecule to solve complex synthetic challenges in pharmaceutical and materials science research.
References
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- T. C. Wilson, T. R. McCarron, G. St-Jean, A. H. G. P. Dias, J. F. Valliant. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Scientific Reports, 10, 11193. [Link]
- K. C. K. Swamy, S. B. Kumar, K. S. Bapuji. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
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- Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates.
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- M. D. Simon, P. L. Heider, A. M. Adamo, V. A. Vinogradov, S. A. Mong, Y. Li, T. F. Jamison, B. L. Pentelute. (2014). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 53(24), 6179-6183. [Link]
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Application Notes and Protocols for the Derivatization of 4-Nitro-2-(trifluoromethyl)phenol in Analytical Chemistry
Introduction: The Analytical Challenge of 4-Nitro-2-(trifluoromethyl)phenol
This compound is a compound of significant interest in various fields, including environmental monitoring and as an intermediate in chemical synthesis.[1][2] Its chemical structure, characterized by a phenolic hydroxyl group and two strong electron-withdrawing groups (a nitro group and a trifluoromethyl group), presents a unique set of challenges for its quantitative analysis.[3][4]
Direct analysis of this compound, particularly by gas chromatography (GC), is often hindered by its low volatility and the potential for thermal degradation in the GC inlet. The polar hydroxyl group can lead to poor peak shape and tailing on common GC columns due to interactions with active sites.[5][6] While high-performance liquid chromatography (HPLC) can be employed for its analysis, derivatization can significantly enhance detection sensitivity and selectivity, especially at trace levels.[7][8]
This application note provides detailed protocols and technical insights for the derivatization of this compound for both GC and HPLC analysis, empowering researchers, scientists, and drug development professionals to achieve robust and reliable quantitative results.
PART 1: Derivatization for Gas Chromatography (GC) Analysis
The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte by masking the polar hydroxyl group.[9][10][11] This is typically achieved through silylation or acylation reactions.
Silylation: A Common but Potentially Challenging Approach
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9][12] This derivatization generally leads to derivatives with excellent chromatographic properties.
Causality of Experimental Choices:
The choice of silylating reagent is critical. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for a wide range of compounds, including phenols.[9][10] However, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups in this compound can decrease the nucleophilicity of the phenolic oxygen, potentially hindering the silylation reaction.[13][14] One study noted that p-nitrophenol failed to produce a silylation product under certain conditions, highlighting this potential challenge.[13] Therefore, a more potent silylating reagent and potentially a catalyst may be necessary.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol employs BSTFA with a trimethylchlorosilane (TMCS) catalyst to enhance the derivatization efficiency.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Evaporate a known aliquot of the sample or standard to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 1 hour. The use of a catalyst and elevated temperature is crucial to drive the reaction to completion for this less reactive phenol.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.
Self-Validating System:
-
Blank Analysis: A reagent blank (solvent and derivatizing agent) should be run to identify any potential interferences.
-
Positive Control: Derivatize a more reactive phenol (e.g., phenol or cresol) under the same conditions to ensure the reagents and system are working correctly.
-
Confirmation of Derivatization: The mass spectrum of the derivatized product should show the expected molecular ion and characteristic fragmentation pattern (e.g., a loss of a methyl group from the TMS derivative).
Acylation: A Robust Alternative for Enhanced Volatility
Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester.[15] This method also effectively masks the polar hydroxyl group, leading to improved chromatographic performance.[15]
Causality of Experimental Choices:
Acetic anhydride is a widely used, cost-effective acylation reagent.[16] The reaction is typically performed under basic conditions to deprotonate the phenol, increasing its nucleophilicity and facilitating the reaction. For analytes with strong electron-withdrawing groups, this base catalysis is particularly important. Trifluoroacetic anhydride (TFAA) can also be used and may produce a more volatile derivative.[17]
Experimental Protocol: Acetylation with Acetic Anhydride
Materials:
-
This compound standard
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent and evaporate to dryness as described in the silylation protocol.
-
Derivatization: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Work-up (Optional but Recommended): After cooling, evaporate the excess reagents under a stream of nitrogen. Reconstitute the residue in a suitable solvent like hexane or ethyl acetate for injection. This step helps to minimize the injection of corrosive reagents onto the GC column.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Data Presentation: Comparison of GC Derivatization Approaches
| Derivatization Method | Reagent | Typical Conditions | Advantages | Potential Challenges for this compound |
| Silylation | BSTFA + 1% TMCS | 70-80°C, 1 hr | Clean reaction, volatile derivatives | Reduced reactivity due to electron-withdrawing groups may lead to incomplete derivatization.[13] |
| Acetylation | Acetic Anhydride/Pyridine | 60°C, 30 min | Robust, cost-effective | Excess reagents can be detrimental to the GC column if not removed. |
| Pentafluorobenzylation | PFBBr | 60°C, 1 hr with base | Highly sensitive with ECD | Some nitrophenols may not derivatize efficiently with this method.[18][19] |
Visualization of GC Derivatization Workflow
Caption: Workflow for the derivatization of this compound for GC analysis.
PART 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is primarily employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.[7][8][20] This is particularly useful for trace-level analysis.
UV-Vis Enhancement with 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride (4-NB-Cl) is a derivatizing reagent that reacts with phenolic hydroxyl groups to form esters with strong UV absorbance.[7][21]
Causality of Experimental Choices:
The reaction is typically carried out in a basic medium (e.g., borate buffer) to facilitate the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride.[7][21] The reaction is generally rapid at slightly elevated temperatures.
Experimental Protocol: Derivatization with 4-Nitrobenzoyl Chloride
Materials:
-
This compound standard
-
4-Nitrobenzoyl Chloride (4-NB-Cl) solution in acetonitrile
-
Borate buffer (pH 8.5-9.0)
-
Acetonitrile (HPLC grade)
-
Reaction vials
-
Water bath
-
HPLC-UV system
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent.
-
Derivatization: In a reaction vial, mix 100 µL of the sample solution, 100 µL of borate buffer (pH 8.5), and 100 µL of 4-NB-Cl solution (e.g., 2 mg/mL in acetonitrile).
-
Reaction: Heat the mixture at 50°C for 1-2 minutes.[7][21] The reaction is typically very fast.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC-UV system. The derivative can be monitored at a wavelength where it exhibits maximum absorbance (e.g., around 280 nm).[7]
Fluorescence Labeling with Dansyl Chloride
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic derivatizing reagent that reacts with phenols to produce highly fluorescent derivatives, enabling very sensitive detection.[22][23][24]
Causality of Experimental Choices:
The dansylation reaction is also base-catalyzed, typically performed in a sodium bicarbonate/carbonate buffer at a pH of 9-10.[22][24] The reaction requires heating to proceed at a reasonable rate. Excess dansyl chloride can be quenched to prevent interference in the chromatogram.
Experimental Protocol: Derivatization with Dansyl Chloride
Materials:
-
This compound standard
-
Dansyl Chloride solution in acetone or acetonitrile
-
Sodium bicarbonate/carbonate buffer (pH 9.5)
-
Reaction vials
-
Heating block
-
HPLC system with a fluorescence detector
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the analyte.
-
Derivatization: To 100 µL of the sample solution, add 100 µL of sodium bicarbonate/carbonate buffer (pH 9.5) and 200 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Reaction: Cap the vial and heat at 60°C for 30-60 minutes in the dark (dansyl derivatives are light-sensitive).
-
Quenching (Optional): Add a small amount of a primary or secondary amine solution (e.g., proline or dimethylamine) to react with the excess dansyl chloride.
-
Analysis: Inject an aliquot of the reaction mixture into the HPLC-fluorescence system. The excitation and emission wavelengths for dansyl derivatives are typically around 340 nm and 520 nm, respectively.
Visualization of HPLC Derivatization Workflow
Caption: Pre-column derivatization workflow for HPLC analysis of this compound.
Conclusion
The derivatization of this compound is a crucial step to overcome the analytical challenges associated with its direct measurement. For GC analysis, both silylation and acylation are viable options, with the latter being potentially more robust for this electron-deficient phenol. For HPLC analysis, derivatization with reagents like 4-nitrobenzoyl chloride or dansyl chloride can significantly improve detection limits. The choice of the optimal derivatization strategy will depend on the specific analytical requirements, including the desired sensitivity, the available instrumentation, and the sample matrix. The protocols provided in this application note serve as a comprehensive guide for developing and validating robust analytical methods for this important compound.
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- Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. (n.d.). PubMed.
- Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. (n.d.). ResearchGate.
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- HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. (n.d.). ResearchGate.
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- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). PMC - PubMed Central.
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Application Notes and Protocols for Cell-based Assays Involving 4-Nitro-2-(trifluoromethyl)phenol
Introduction
The integration of a trifluoromethyl (CF₃) group into phenolic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[1] 4-Nitro-2-(trifluoromethyl)phenol, a member of this class, possesses chemical features—a nitro group and a trifluoromethyl substituent on a phenol ring—that suggest a high potential for biological activity. The electron-withdrawing nature of these groups can influence the acidity of the phenolic hydroxyl and the overall electronic distribution of the molecule, making it a candidate for interaction with various biological targets.[2][3] While its isomer, 4-nitro-3-(trifluoromethyl)phenol, is known for its use as a lampricide and its cytotoxic effects[4][5], this guide will focus on delineating the application of this compound in fundamental cell-based assays.
This document provides detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The assays described herein are designed to assess its potential cytotoxicity, pro-apoptotic activity, and its capacity to induce oxidative stress, which are common mechanisms of action for nitrophenolic compounds.[6][7] Additionally, we will explore its potential as an enzyme inhibitor and introduce a method for verifying its engagement with intracellular targets.
Predicted Biological Activities and Assay Principles
Based on its structural characteristics and the known effects of related nitroaromatic compounds, this compound is hypothesized to modulate several key cellular processes. This section outlines the rationale for the selected assays.
-
Cytotoxicity: The presence of the nitro group, often associated with toxicity, suggests that this compound may impact cell viability and proliferation.[8][9] Assays that measure metabolic activity (MTT) or membrane integrity (LDH release) are fundamental to determining its cytotoxic potential.[8][10]
-
Induction of Apoptosis: Many phenolic and nitrophenolic compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[7][11][12] This process is orchestrated by a family of proteases called caspases.[11] Therefore, assays that quantify caspase activity are crucial for elucidating the mechanism of cell death.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of nitroaromatic compounds can lead to the production of reactive oxygen species, inducing oxidative stress and subsequent cellular damage.[6][13][14] Measuring intracellular ROS levels is therefore essential to understanding a potential mechanism of action.
-
Enzyme Inhibition: Phenolic compounds are known to interact with a wide range of enzymes, including kinases and phosphatases, which are pivotal in cellular signaling.[1][15] The structure of this compound makes it a candidate for inhibiting the activity of these enzymes.
-
Target Engagement: To validate that the observed cellular effects are a direct result of the compound binding to an intracellular target, the Cellular Thermal Shift Assay (CETSA) can be employed. This technique assesses the stabilization of a target protein upon ligand binding.[16][17][18]
Experimental Protocols
Assessment of Cytotoxicity
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay, which measures the metabolic activity of cells, is a widely used method for this purpose.[19]
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
Materials:
-
Cells of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100 Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Investigation of Apoptosis Induction
To determine if cytotoxicity is mediated by apoptosis, the activation of executioner caspases, such as caspase-3 and caspase-7, can be measured.
This protocol provides a luminescent method for measuring caspase-3 and -7 activities in a multiwell plate format.[20]
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[20]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-3). Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: Subtract the average luminescence of the no-cell control from all experimental wells. Plot the luminescence signal against the compound concentration. An increase in luminescence indicates the induction of caspase-3/7 activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay determines whether this compound induces oxidative stress in cells.
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Principle: DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Positive control for ROS induction (e.g., H₂O₂)
-
DCFDA (or H₂DCFDA)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a short duration (e.g., 1-6 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of a 10-20 µM DCFDA working solution in PBS to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Measurement: Remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]
Data Analysis: Subtract the background fluorescence (wells with no cells). The increase in fluorescence intensity in treated cells compared to vehicle control cells indicates an increase in intracellular ROS levels.
Advanced Applications
Screening for Enzyme Inhibition
Given that many phenolic compounds can act as enzyme inhibitors, it is worthwhile to screen this compound against relevant enzyme classes, such as kinases and phosphatases.
-
Kinase Inhibition Assays: These assays typically measure the transfer of phosphate from ATP to a substrate peptide or protein.[22] Various formats are available, including fluorescence polarization, TR-FRET, and luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.[22]
-
Phosphatase Inhibition Assays: A common method involves the use of a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[6][23] Inhibition of the phosphatase results in a decreased production of the colored p-nitrophenol product.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that this compound directly binds to a specific intracellular protein target, CETSA can be performed.
Principle: The binding of a small molecule to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[16][17][18]
Workflow Overview:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cells or cell lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Data Presentation
Table 1: Example Data Summary for Cell-based Assays with this compound
| Assay Type | Cell Line | Incubation Time | Readout | Example Result |
| MTT Cytotoxicity | A549 | 48 hours | Absorbance (570 nm) | IC₅₀ = 25 µM |
| Caspase-Glo® 3/7 | HeLa | 12 hours | Luminescence (RLU) | 3.5-fold increase at 50 µM |
| DCFDA ROS Detection | HepG2 | 2 hours | Fluorescence (Ex/Em 485/535 nm) | 2.8-fold increase at 50 µM |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Hypothesized Pro-Apoptotic Signaling Pathway.
Conclusion
The protocols and conceptual frameworks provided in this guide offer a robust starting point for characterizing the biological activities of this compound. By systematically evaluating its effects on cytotoxicity, apoptosis, and ROS production, researchers can gain significant insights into its mechanism of action. Further investigation into its potential as an enzyme inhibitor and confirmation of target engagement will provide a more complete understanding of its pharmacological profile, aiding in the assessment of its potential as a chemical probe or therapeutic lead.
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Application Notes and Protocols for In Vitro Studies Using 4-Nitro-2-(trifluoromethyl)phenol
Section 1: Introduction and Compound Profile
Forward
The intersection of fluorine chemistry and bioactive scaffolds is a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] When combined with a nitrophenol framework—a structure known for a wide spectrum of biological activities including antimicrobial and cytotoxic effects—the resulting molecule becomes a compelling candidate for in vitro screening.[2]
This document provides a detailed guide for researchers initiating in vitro studies with 4-Nitro-2-(trifluoromethyl)phenol . We offer not just procedural steps, but the underlying scientific rationale, enabling investigators to adapt and troubleshoot these foundational protocols for their specific research questions.
Critical Note on Isomeric Specificity
It is imperative for researchers to distinguish between the subject of this guide, This compound , and its far more extensively studied structural isomer, 4-Nitro-3-(trifluoromethyl)phenol (commonly known as TFM or Lamprecide). The positional difference of the -CF3 group dramatically alters the molecule's chemical and toxicological profile.
TFM (the 3-trifluoromethyl isomer) is a registered piscicide used globally to control invasive sea lamprey populations in waterways like the Great Lakes.[3][4][5] Its mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, a potent and specific mode of toxicity.[6] Assuming the biological activities and safety profiles are interchangeable between these isomers would be a critical and potentially hazardous error. All protocols and handling procedures must be based on the specific properties of the isomer being used.
A comparative summary is provided below:
| Property | This compound | 4-Nitro-3-(trifluoromethyl)phenol (TFM) |
| Structure | ||
| IUPAC Name | 2-Nitro-4-(trifluoromethyl)phenol[7] | 4-Nitro-3-(trifluoromethyl)phenol[3] |
| CAS Number | 400-99-7[7] | 88-30-2[3] |
| Primary Use | Chemical Reagent / Research | Piscicide (Lampricide)[4] |
| Known MoA | Not well-characterized | Uncoupler of Oxidative Phosphorylation[6] |
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of robust and reproducible in vitro experimentation. This data is critical for accurate stock solution preparation, assessing potential solubility issues in aqueous media, and interpreting biological results.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [7] |
| Molecular Weight | 207.11 g/mol | [7] |
| IUPAC Name | 2-nitro-4-(trifluoromethyl)phenol | [7] |
| CAS Number | 400-99-7 | [7] |
| Appearance | Powder / Crystalline Solid (predicted) | - |
| XLogP3 | 2.3 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
Section 2: Rationale for In Vitro Investigation & General Workflow
The chemical architecture of this compound suggests several avenues for biological activity, making it a candidate for a primary screening cascade.
-
Cytotoxicity: Nitrophenolic compounds are known to exert cytotoxic effects through various mechanisms, including oxidative stress and interference with cellular metabolism.[2]
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the hydrogen-bonding capability of the phenol, creates a pharmacophore that could interact with the active or allosteric sites of various enzymes.[1]
-
Antioxidant Activity: Phenolic compounds are classical antioxidants, capable of scavenging free radicals. While the nitro group is electron-withdrawing, the potential for the hydroxyl group to donate a hydrogen atom warrants investigation.[8]
The following workflow provides a logical progression for the initial characterization of a novel compound like this compound.
Caption: General workflow for the in vitro screening of a novel compound.
Section 3: Core Experimental Protocols
The following protocols are presented as robust starting points. Researchers must perform their own optimization , particularly concerning cell type, incubation times, and compound concentrations.
Protocol: Assessment of General Cytotoxicity via MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]
Caption: Principle of the MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: This 24-hour period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a healthy, uniform population for treatment.
-
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium. A typical final concentration range for screening might be 0.1, 1, 10, 50, and 100 µM.
-
Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) across all treatments to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Causality: This incubation allows viable cells sufficient time to metabolize the MTT into formazan crystals. The time can be optimized based on the cell line's metabolic rate.
-
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well. Mix thoroughly on a plate shaker for 10-15 minutes to ensure all crystals are dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
Protocol: General Spectrophotometric Enzyme Inhibition Assay
Principle: This protocol provides a universal template for measuring the effect of a compound on an enzyme that catalyzes a reaction resulting in a change in absorbance. The rate of product formation is monitored over time in the presence of varying concentrations of the inhibitor.[11][12]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Optimized assay buffer (specific pH and ionic strength)
-
This compound stock solution in DMSO
-
Known inhibitor for the target enzyme (positive control)
-
96-well UV-transparent microplate
-
Microplate reader with kinetic reading capability
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at working concentrations. The substrate concentration is often set at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[13]
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer + vehicle (DMSO).
-
Control (100% Activity): Enzyme + assay buffer + vehicle (DMSO).
-
Test: Enzyme + assay buffer + diluted this compound.
-
Positive Control: Enzyme + assay buffer + known inhibitor.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Allow the plate to pre-incubate for 10-15 minutes at the enzyme's optimal temperature.
-
Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for obtaining accurate inhibition data.[12]
-
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at the appropriate wavelength. Take readings every 30-60 seconds for 10-20 minutes.
-
Causality: A kinetic reading is superior to an endpoint reading because it allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme performance before factors like substrate depletion or product inhibition can interfere.[14]
-
-
Data Analysis:
-
For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
Plot % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[11]
-
Protocol: Antioxidant Capacity via DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The degree of discoloration is proportional to the scavenging capacity of the compound.[8][15]
Caption: Principle of the DPPH radical scavenging assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and protected from light, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be ~1.0.[16]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of test concentrations (e.g., 10 to 500 µM). Prepare a similar dilution series for the positive control (ascorbic acid).
-
Assay Reaction: In a 96-well plate, add 100 µL of each sample dilution. Then, add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.
-
Causality: The assay is typically performed in an organic solvent like methanol because DPPH is highly soluble in it, ensuring a homogenous reaction mixture.
-
-
Controls:
-
Negative Control: 100 µL Methanol + 100 µL DPPH solution.
-
Sample Blank: 100 µL Sample dilution + 100 µL Methanol (to account for any intrinsic color of the test compound).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, which would lead to falsely high antioxidant readings. The 30-minute period allows the scavenging reaction to reach a steady state.
-
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - (A_sample - A_sample_blank)) / A_control ] * 100 Where A_control is the absorbance of the negative control. Plot the % Scavenging against the log of the compound concentration to determine the IC₅₀ value.[8]
Section 4: Safety and Handling
This compound is a research chemical with an incompletely characterized toxicological profile. Based on the known hazards of related nitrophenols and fluorinated compounds, stringent safety measures are required.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the compound in a certified chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Section 5: References
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]
-
Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). TFM (piscicide). Retrieved from [Link]
-
Processes. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Retrieved from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. Retrieved from [Link]
-
Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved from [Link]
-
Al-Zubairi, A. S., et al. (2017). Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. Retrieved from [Link]
-
DrugFuture.com. (n.d.). TFM. Retrieved from [Link]
-
NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol - the NIST WebBook. Retrieved from [Link]
-
Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Rotman Baycrest. Retrieved from [Link]
-
Li, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]
-
Verni, M., et al. (2024). Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About TFM (3-Trifluoromethyl-4-Nitrophenol). Retrieved from [Link]
-
Rivera-Hoyos, C. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Retrieved from [Link]
-
Chepkirui, C., et al. (2022). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. MDPI. Retrieved from [Link]
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- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TFM (piscicide) - Wikipedia [en.wikipedia.org]
- 5. glitc.org [glitc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages [mdpi.com]
- 10. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Disposal of 4-Nitro-2-(trifluoromethyl)phenol Waste
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Nitro-2-(trifluoromethyl)phenol (CAS No. 98-78-2). Due to its toxicological profile and chemical properties, stringent adherence to safety protocols is paramount. This guide outlines the chemical and physical properties, associated hazards, and detailed protocols for personal protective equipment, spill management, and various waste disposal methodologies, including chemical neutralization and degradation. The procedures described herein are designed to be self-validating systems, grounded in established safety and environmental regulations to ensure the protection of laboratory personnel and the environment.
Introduction: Understanding this compound
This compound is a yellow crystalline solid that is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on a phenol ring, contributes to its reactivity and biological activity.[1] However, these functional groups also impart significant toxicity. This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[2] Therefore, a thorough understanding of its properties and hazards is essential for its safe management in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 98-78-2 | [3] |
| Molecular Formula | C₇H₄F₃NO₃ | [3] |
| Molecular Weight | 207.11 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 79 - 81 °C | [1] |
| Boiling Point | 135 - 138 °C | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| pKa | 6.07 | [3] |
Hazard Identification and Toxicity
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Upon heating to decomposition, it can emit toxic vapors of nitrogen oxides and hydrogen fluoride.[2]
Personal Protective Equipment (PPE): A Proactive Defense
A multi-layered approach to PPE is critical when handling this compound to prevent all routes of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Recommended PPE Ensemble
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over safety goggles whenever there is a significant risk of splashing or a highly exothermic reaction is anticipated.[4]
-
Hand Protection: Due to the chemical nature of this compound, double gloving is recommended. An inner nitrile glove should be worn, with a chemical-resistant outer glove such as butyl rubber.[5][6] Gloves should be inspected for any signs of degradation before use and changed immediately upon any known or suspected contact with the chemical.[7]
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashing, chemical-resistant coveralls or a chemical-resistant apron over the lab coat is advised.[8]
-
Respiratory Protection: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and personnel exposure is critical to mitigating harm.
Spill Response Protocol
The immediate actions taken after a spill are crucial. The following workflow should be followed:
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. oxwork.com [oxwork.com]
- 6. gloves.com [gloves.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-2-(trifluoromethyl)phenol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Nitro-2-(trifluoromethyl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common experimental hurdles. The protocols and mechanistic explanations are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is through the electrophilic nitration of 2-(trifluoromethyl)phenol. This reaction typically employs a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid (a mixture often referred to as "mixed acid").[1][2][3] The trifluoromethyl group (-CF3) is a meta-directing deactivator, while the hydroxyl group (-OH) is an ortho-, para-directing activator. The directing effect of the hydroxyl group is dominant, leading to the formation of ortho- and para-nitro isomers.
Q2: What are the expected isomers in this reaction, and how does the trifluoromethyl group influence their distribution?
In the nitration of 2-(trifluoromethyl)phenol, the primary products are this compound and 6-Nitro-2-(trifluoromethyl)phenol. The hydroxyl group strongly directs the incoming nitro group to the ortho and para positions. The trifluoromethyl group at position 2 will sterically hinder the ortho position (position 6), favoring the formation of the para-substituted product, this compound. However, the formation of the 6-nitro isomer is still significant and represents a common impurity.
Q3: What are the key reaction parameters to control for maximizing the yield of the desired 4-nitro isomer?
Several parameters are critical for optimizing the yield of this compound:
-
Temperature: Nitration reactions are highly exothermic.[2] Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (dinitration) and reduce the formation of undesired byproducts.
-
Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 2-(trifluoromethyl)phenol in sulfuric acid is essential for controlling the reaction temperature and minimizing localized overheating.
-
Concentration of Acids: The ratio and concentration of nitric acid and sulfuric acid can significantly impact the reaction rate and selectivity. Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO2+), the active electrophile.[3]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
Q4: What are the common side products in this synthesis?
Besides the isomeric 6-Nitro-2-(trifluoromethyl)phenol, other potential side products include:
-
Dinitrated products: 2,4-Dinitro-6-(trifluoromethyl)phenol can form if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).
-
Oxidation products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tar-like substances, especially at elevated temperatures.[4]
-
Sulfonated products: Although less common under typical nitration conditions, sulfonation of the aromatic ring can occur in the presence of concentrated sulfuric acid.
Q5: What are the recommended purification methods for isolating this compound?
The purification strategy depends on the scale of the reaction and the nature of the impurities. Common methods include:
-
Recrystallization: This is a highly effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be chosen to selectively crystallize the desired 4-nitro isomer.
-
Column Chromatography: For smaller scale reactions or when isomers are difficult to separate by recrystallization, silica gel column chromatography can be employed. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically used for elution.
-
Steam Distillation: The ortho-nitro isomer (6-Nitro-2-(trifluoromethyl)phenol) is often more volatile and can be separated from the para-isomer by steam distillation, as the ortho-isomer can form an intramolecular hydrogen bond.[5]
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent (degraded nitric acid).2. Insufficiently acidic conditions (low concentration of sulfuric acid).3. Reaction temperature is too low, leading to a very slow reaction rate. | 1. Use a fresh, unopened bottle of concentrated nitric acid.2. Ensure the use of concentrated sulfuric acid and the correct ratio of mixed acid.3. Allow the reaction to proceed for a longer duration at the recommended low temperature, monitoring by TLC. A slight, controlled increase in temperature (e.g., to room temperature) can be attempted, but with caution. |
| Low Yield of Desired 4-Nitro Isomer | 1. Suboptimal reaction temperature leading to side product formation.2. Inefficient separation of isomers during purification.3. Incomplete reaction. | 1. Strictly maintain the reaction temperature between 0-10 °C using an ice bath.2. Optimize the recrystallization solvent system or employ column chromatography for better separation.3. Monitor the reaction progress using TLC or LC-MS to ensure the starting material is consumed before workup. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was too high, causing oxidation and decomposition of the phenol.2. Localized overheating due to rapid addition of the nitrating agent. | 1. Ensure efficient cooling and temperature monitoring throughout the reaction.2. Add the nitrating agent very slowly and dropwise with vigorous stirring.3. Dilute the reaction mixture with the solvent before adding the nitrating agent to better dissipate heat. |
| Presence of Dinitrated Byproducts | 1. Excess of nitrating agent was used.2. The reaction temperature was too high or the reaction was left for too long. | 1. Use a stoichiometric amount or a slight excess of nitric acid.2. Adhere to the recommended low temperature and monitor the reaction to stop it once the monosubstituted product is maximized.3. Consider a milder nitrating agent if dinitration is a persistent issue. |
| Difficulty in Separating 4- and 6-Nitro Isomers | 1. Similar polarities of the two isomers.2. Co-crystallization during recrystallization. | 1. Employ steam distillation to remove the more volatile 6-nitro isomer.2. Utilize column chromatography with a shallow solvent gradient for improved separation.3. Perform multiple recrystallizations from different solvent systems. |
III. Experimental Protocols & Methodologies
Detailed Protocol for the Nitration of 2-(Trifluoromethyl)phenol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
2-(Trifluoromethyl)phenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent for Extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Solvents for Recrystallization (e.g., Ethanol, Hexane)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(trifluoromethyl)phenol (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (e.g., 3-5 volumes relative to the phenol) while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.
-
Add the nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of the crude product should form. If an oil forms, extraction is necessary.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
IV. Visualizations
Reaction Mechanism
Caption: Electrophilic nitration of 2-(trifluoromethyl)phenol.
Experimental Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
V. References
-
Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents.
-
Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents.
-
Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - ThaiScience. [Link]
-
Preparation of 3-trifluoromethyl-4-nitrophenol. Google Patents.
-
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079. PubChem. [Link]
-
Nitration. Wikipedia. [Link]
-
Aromatic Nitration. BYJU'S. [Link]
-
Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
-
A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Nitration, Methods and Mechanisms | Request PDF. ResearchGate. [Link]
-
4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. NIH. [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]
-
(trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation. Google Patents.
-
Phenol. Wikipedia. [Link]
-
2-Trifluoromethylphenol | C7H5F3O | CID 67958. PubChem - NIH. [Link]
-
High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Semantic Scholar. [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Nitration of 2-(Trifluoromethyl)phenol
Welcome to the technical support guide for the nitration of 2-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will address common experimental challenges, focusing on the mechanistic origins of side reactions and providing actionable troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the nitration of 2-(trifluoromethyl)phenol. Each issue is followed by an analysis of probable causes and a step-by-step protocol for mitigation.
Question 1: My reaction mixture has turned dark brown or black, and I'm isolating a tarry, intractable material with very low yield of the desired nitrophenol. What is happening?
Answer:
This is a classic sign of oxidative decomposition . Phenols are highly susceptible to oxidation, especially under the harsh conditions often employed for nitration (e.g., concentrated nitric and sulfuric acids).[1] The nitrating agent itself, nitric acid, is a potent oxidizing agent.
Probable Cause: The electron-rich phenolic ring is being oxidized by the nitrating agent, leading to the formation of benzoquinone derivatives and subsequent polymerization into high-molecular-weight, tarry substances.[2] This process competes directly with the desired electrophilic substitution.
Troubleshooting Protocol: Mitigating Oxidation
-
Lower the Reaction Temperature: Immediately attempt the reaction at a lower temperature. Start at 0 °C or even -10 °C before allowing it to slowly warm, if necessary. Exothermic events during nitration can accelerate decomposition.[3]
-
Employ Milder Nitrating Agents: The conventional mixed acid (HNO₃/H₂SO₄) system is often too aggressive for sensitive substrates like phenols.[4] Consider these alternatives:
-
Dilute Nitric Acid: Using dilute nitric acid can significantly reduce oxidation, though it may also slow the reaction rate.[5]
-
Heterogeneous Systems: A combination of a nitrate salt (e.g., NaNO₃) and a solid acid catalyst (e.g., NaHSO₄·H₂O or Mg(HSO₄)₂ on wet SiO₂) can generate the nitrating species in situ under much milder, heterogeneous conditions.[6][7] This approach often prevents the formation of oxidation by-products.
-
Table 1: Comparison of Nitrating Systems for Phenols
| Nitrating System | Typical Conditions | Advantages | Disadvantages & Common Side Reactions |
| conc. HNO₃ / conc. H₂SO₄ | 0 °C to RT | Potent, fast reaction | Highly corrosive, strong oxidant, poor selectivity, high risk of oxidation and over-nitration.[4] |
| Dilute HNO₃ | Low Temp (298 K) to RT | Milder, reduces oxidation | Slower kinetics, may still yield ortho/para mixtures.[8] |
| NaNO₃ / Solid Acid (e.g., NaHSO₄) | RT, CH₂Cl₂ | Mild, heterogeneous, clean work-up, avoids oxidation.[6] | May require longer reaction times. |
| Phase-Transfer Catalysis | Biphasic, RT | Mild conditions, good selectivity | Requires catalyst (e.g., TBAB), potential for complex work-up.[9] |
Question 2: My analysis (TLC, HPLC, NMR) shows the presence of a significant amount of a dinitrated product, 2-(trifluoromethyl)-4,6-dinitrophenol. How can I improve the selectivity for the mononitrated product?
Answer:
This issue, known as over-nitration or polynitration , is common with highly activated aromatic rings like phenols.[4] The first nitro group added to the ring is electron-withdrawing, which deactivates the ring towards further substitution. However, the activating power of the hydroxyl group is so strong that a second nitration can still occur, especially under forcing conditions.[1]
Probable Cause: The reaction conditions (concentrated reagents, elevated temperature, or long reaction time) are sufficiently energetic to overcome the deactivating effect of the first nitro group, leading to the formation of 2-(trifluoromethyl)-4,6-dinitrophenol.[10] The strong electron-withdrawing nature of the trifluoromethyl group can make dinitration require more rigorous conditions than for phenol itself, but it remains a significant risk.[11]
Troubleshooting Protocol: Enhancing Mononitration Selectivity
-
Control Stoichiometry: Use a slight deficiency or a maximum of 1.0-1.1 equivalents of the nitrating agent. This ensures there is insufficient electrophile for the second nitration step once the starting material is consumed.
-
Reduce Reagent Concentration: As with preventing oxidation, switching from a concentrated mixed acid system to dilute nitric acid or a heterogeneous salt-based system is highly effective.[5][6]
-
Protect the Activating Group: A robust strategy to prevent over-activation is to temporarily convert the hydroxyl group into a less activating group.[1]
-
Step A: Acetylation. React 2-(trifluoromethyl)phenol with acetic anhydride in the presence of a base (e.g., pyridine) to form 2-(trifluoromethyl)phenyl acetate. The acetyl group still directs ortho/para, but its activating influence is significantly attenuated because the oxygen's lone pair is delocalized into the acetyl carbonyl.[12]
-
Step B: Nitration. Perform the nitration on the less-activated acetate ester. This will strongly favor mononitration.
-
Step C: Hydrolysis. Remove the acetyl group via acid- or base-catalyzed hydrolysis to regenerate the hydroxyl group, yielding the desired mononitrophenol.
-
Question 3: I am getting a mixture of 2-(trifluoromethyl)-4-nitrophenol and 2-(trifluoromethyl)-6-nitrophenol. How can I control the regioselectivity of the reaction?
Answer:
Controlling the ortho versus para selectivity is a fundamental challenge in the electrophilic substitution of substituted benzenes.[13] In your substrate, both the -OH and -CF₃ groups influence the position of the incoming nitro group.
Mechanistic Analysis:
-
-OH Group: A very strong activating, ortho, para-director due to resonance stabilization of the intermediate carbocation (the sigma complex).[14][15]
-
-CF₃ Group: A strong deactivating, meta-director due to its powerful inductive electron-withdrawing effect.[16][17]
The directing effect of the hydroxyl group is dominant. It strongly directs the incoming electrophile to the positions ortho (C6) and para (C4) to itself. The meta-directing influence of the -CF₃ group at C2 would favor substitution at C5, but this is electronically disfavored by the powerful -OH director. Therefore, the reaction will almost exclusively yield a mixture of 4-nitro and 6-nitro isomers.
structure [label=<
C2 C3
C1 C4
C6 C5
];
substituents [label=<
-OH at C1 (Ortho, Para Director) -CF₃ at C2 (Meta Director)
];
{rank=same; structure substituents}
substituents -> structure:c6 [label="Activates (Ortho)", color="#34A853"]; substituents -> structure:c4 [label="Activates (Para)", color="#34A853"]; substituents -> structure:c5 [label="Deactivates (Meta)", color="#EA4335"]; } caption Opposing directing effects on the aromatic ring.
Factors Influencing the Ortho:Para Ratio:
-
Steric Hindrance: The bulky -CF₃ group at the C2 position sterically hinders the adjacent C6 (ortho) position. Electrophilic attack at the C4 (para) position is generally less hindered. This factor often favors the formation of the 4-nitro isomer.[17]
-
Hydrogen Bonding: In some cases, intramolecular hydrogen bonding between the phenolic proton and the incoming electrophile's carrier can stabilize the transition state for ortho substitution, increasing the yield of the ortho product.[18]
-
Solvent and Catalyst: The choice of solvent and catalyst system can alter the regioselectivity. Shape-selective catalysts like zeolites can be used to favor one isomer by sterically occluding the transition state leading to the other.[19]
Troubleshooting Protocol: Influencing Regioselectivity
-
To Favor the Para Isomer (4-nitro):
-
Use a bulkier nitrating agent. The steric demand of the electrophile will further disfavor attack at the hindered ortho position.
-
Run the reaction at a slightly higher temperature (if oxidation and dinitration are not problematic). At higher temperatures, the reaction is often under thermodynamic control, favoring the more stable para product.[20]
-
-
To Favor the Ortho Isomer (6-nitro):
Frequently Asked Questions (FAQs)
Q1: Why is 2-(trifluoromethyl)phenol nitrated without needing the strong sulfuric acid catalyst typically required for benzene?
The hydroxyl (-OH) group is a powerful activating group.[22] Its lone pairs of electrons are donated into the aromatic pi-system via resonance, significantly increasing the electron density of the ring. This makes the ring much more nucleophilic and reactive towards electrophiles like the nitronium ion (NO₂⁺). While the -CF₃ group is deactivating, the activating effect of the -OH group is strong enough that nitration can often proceed with nitric acid alone, without the need for sulfuric acid to generate a high concentration of the nitronium ion.[15][22]
Q2: Can nitrosation be a competing side reaction?
Yes, especially when using dilute nitric acid, which exists in equilibrium with nitrous acid (HONO).[2] Nitrous acid can generate the nitrosonium ion (NO⁺), a weaker electrophile that attacks the highly activated phenol ring to form a nitrosophenol. This intermediate can then be oxidized by nitric acid to the final nitrophenol product.[23] While sometimes used as a strategy to control nitration, it can also be an undesired pathway that complicates the reaction kinetics and product profile.
Q3: Are there any "green" or environmentally safer methods for this nitration?
Absolutely. The use of traditional mixed acid raises significant environmental concerns due to the corrosive and acidic waste streams.[4] Modern methods focus on milder, more selective, and recyclable systems. The use of solid acid catalysts like sulfated zirconia or inorganic salts like Mg(HSO₄)₂ with sodium nitrate are excellent examples.[6][7] These heterogeneous systems are easily separated from the reaction mixture by filtration and minimize acidic waste.[6]
References
- Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture.
- Quora. (2019). What is the mechanism of nitrosation of phenol?
- Khan Academy. (n.d.). Nitration of Phenols.
- Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
- Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols.
- RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols...
- Google Patents. (n.d.). US4596893A - 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof...
- Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- YouTube. (2023). reactions of phenol | nitration reaction.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH National Library of Medicine. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- ResearchGate. (n.d.). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
- Pearson+. (n.d.). The nitration of phenol is faster and produces ortho and para products...
- Corning. (n.d.). Nitration of phenol in flow.
- ResearchGate. (n.d.). Scheme 26. Nitration of phenols by nitric acid.
- Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
- Quora. (2017). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?
- Sciencemadness Discussion Board. (2015). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol.
- Chemistry Stack Exchange. (2015). Activity of different positions in phenol with respect to electrophilic aromatic substitution.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. US4596893A - 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof, process for the preparation thereof and herbicidal, acaricidal and crop regulation compositions containing same - Google Patents [patents.google.com]
- 11. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
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Technical Support Guide: Overcoming Solubility Challenges with 4-Nitro-3-(trifluoromethyl)phenol
Here is the technical support center with troubleshooting guides and FAQs for overcoming solubility issues with 4-Nitro-2-(trifluoromethyl)phenol.
A Note on Chemical Identity: This guide focuses on 4-Nitro-3-(trifluoromethyl)phenol, CAS Number 88-30-2. This is the most commonly available and studied isomer. While inquiries may mention the 2-(trifluoromethyl) isomer, the principles and troubleshooting steps outlined here are chemically sound and broadly applicable to either isomer due to the shared phenolic functional group.
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth solutions to common solubility issues encountered when working with 4-Nitro-3-(trifluoromethyl)phenol, ensuring the integrity and success of your experiments.
Section 1: Compound Profile & Physicochemical Properties
Understanding the fundamental properties of 4-Nitro-3-(trifluoromethyl)phenol is the first step in troubleshooting solubility. The molecule's acidic nature (pKa) and moderate lipophilicity (LogP) are the primary drivers of its solubility behavior.
| Property | Value | Source |
| Chemical Name | 4-Nitro-3-(trifluoromethyl)phenol | [1][2] |
| CAS Number | 88-30-2 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][2] |
| Molecular Weight | 207.11 g/mol | [1][2] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | 76-79 °C | [1] |
| pKa | 6.07 (at 25 °C) | [1][2] |
| LogP (Octanol/Water) | 2.68 - 2.8 | [1][2] |
| Aqueous Solubility | ~5-15 g/L (at 20-25 °C) | [1][2] |
| Organic Solubility | Soluble in Methanol | [1] |
| Storage Temperature | -20°C | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the handling and dissolution of 4-Nitro-3-(trifluoromethyl)phenol.
Q1: What are the basic solubility characteristics of this compound?
4-Nitro-3-(trifluoromethyl)phenol is a yellow crystalline solid.[1] It has limited but measurable solubility in water, reported between 5 and 15 g/L.[1][2] Its solubility is significantly higher in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][3] The trifluoromethyl group enhances the molecule's lipophilicity (fat-solubility), while the nitro and phenol groups contribute to its polarity.[4][5]
Q2: Why is my compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
The most likely reason is the relationship between your buffer's pH and the compound's pKa. The pKa of the phenolic proton is approximately 6.07.[1][2]
-
Below the pKa (pH < 6.07): The compound exists predominantly in its neutral, protonated form. This form is less polar and thus has lower aqueous solubility.
-
Above the pKa (pH > 6.07): The compound is deprotonated to form the phenolate anion. This charged species is significantly more polar and therefore more soluble in water.[6][7][8]
If your buffer pH is too close to or below the pKa, you will struggle to dissolve higher concentrations of the compound.
Caption: pH-dependent equilibrium of the phenol.
Q3: How can I reliably increase its aqueous solubility?
There are two primary, field-proven strategies:
-
pH Adjustment: This is the most effective method for aqueous systems. By raising the pH of your solvent to at least 1.5-2 units above the pKa (e.g., pH 7.5 - 8.0), you shift the equilibrium almost entirely to the highly soluble phenolate form.[8][][10] This is a standard technique for acidic compounds.[11]
-
Use of Co-solvents: For preparing high-concentration stock solutions, dissolving the compound in a water-miscible organic solvent is the preferred method.[12][13] The co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for dissolving lipophilic molecules.[][14]
Q4: Which organic co-solvents are recommended for creating stock solutions?
The choice of co-solvent depends on the final application, especially for biological assays where solvent toxicity is a concern.
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. It is a standard solvent in drug discovery. However, it can be toxic to cells, typically at concentrations above 0.5-1%. Always run a vehicle control in your experiments.
-
Ethanol: A less toxic alternative to DMSO, widely used in pharmaceutical formulations.[] Its solubilizing power may be slightly lower than DMSO for this specific compound.
-
Methanol: A good solvent for this compound, but its higher toxicity generally limits its use in cell-based assays compared to ethanol or DMSO.[1][3]
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?
This is a common and predictable issue called "crashing out." It occurs because when you add the small volume of concentrated DMSO stock to the large volume of aqueous buffer, the final percentage of DMSO is too low to keep the compound dissolved at that high concentration.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This means you will add a larger volume to your buffer, increasing the final co-solvent percentage.
-
Increase the Final Co-solvent Percentage: If your experimental system can tolerate it, ensure the final concentration of DMSO is sufficient to maintain solubility. For example, if a 0.1% final DMSO concentration causes precipitation, see if the experiment can tolerate 0.5% or 1%.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock 1:10 into a solution of 50:50 DMSO:buffer, then dilute that intermediate solution further into the final buffer. This can sometimes prevent immediate precipitation.
-
Change Your Primary Solubilization Strategy: If co-solvents are problematic, revert to the pH adjustment method. Prepare a stock solution in a slightly alkaline buffer (e.g., pH 8.0) without any organic solvent.
Section 3: Troubleshooting Workflows & Protocols
Workflow: Systematic Approach to Solubilization
This decision tree provides a logical path to follow when developing a dissolution protocol for 4-Nitro-3-(trifluoromethyl)phenol.
Caption: A decision-making workflow for solubilization.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Alkaline Aqueous Stock Solution
This protocol uses pH adjustment to create a purely aqueous stock solution, avoiding organic co-solvents.
Materials:
-
4-Nitro-3-(trifluoromethyl)phenol (MW: 207.11 g/mol )
-
Deionized Water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Volumetric flask
Procedure:
-
Calculate Mass: To make 10 mL of a 10 mM solution, you need:
-
0.010 L * 0.010 mol/L * 207.11 g/mol = 0.0207 g = 20.71 mg
-
-
Weigh Compound: Accurately weigh 20.71 mg of the compound and add it to a 10 mL volumetric flask.
-
Initial Suspension: Add ~7 mL of deionized water to the flask. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While gently stirring, add the 0.1 M NaOH solution dropwise. Monitor the pH continuously with the pH meter.
-
Dissolution Point: As the pH approaches and surpasses the pKa of 6.07, the yellow powder will dissolve to form a clear yellow solution.
-
Final pH and Volume: Continue adding NaOH until the solution is fully dissolved and the pH is stable at your target (e.g., pH 8.0).
-
Bring to Volume: Carefully add deionized water to bring the final volume to the 10 mL mark on the volumetric flask.
-
Storage: Filter the solution through a 0.22 µm filter to sterilize and remove any particulates. Store at 4°C (short-term) or aliquot and freeze at -20°C (long-term).
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
This protocol is for creating a high-concentration stock for serial dilution into experimental media.
Materials:
-
4-Nitro-3-(trifluoromethyl)phenol (MW: 207.11 g/mol )
-
High-purity, anhydrous DMSO
-
Glass vial with a PTFE-lined cap
Procedure:
-
Calculate Mass: To make 1 mL of a 100 mM solution, you need:
-
0.001 L * 0.100 mol/L * 207.11 g/mol = 0.0207 g = 20.71 mg
-
-
Weigh Compound: Accurately weigh 20.71 mg of the compound and add it directly into a clean, dry glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. DMSO freezes at ~18.5°C, so the solution will be solid. Warm to room temperature and vortex to re-dissolve before use.
-
Experimental Use: When diluting into aqueous buffer, add the stock solution to the buffer (not the other way around) while vortexing the buffer to ensure rapid mixing and minimize local concentrations that can cause precipitation. Always include a vehicle control (an equivalent amount of DMSO) in your experiment.
References
- ChemicalBook. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL Product Description.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from International Journal of Pharmaceutical Sciences.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Co-solvent: Significance and symbolism. (2025, December 23). Co-solvent.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
- askIITians. (2025, March 11). How does pH affect solubility?.
- YouTube. (2025, December 20). How Do Acids And Bases Alter Compound Solubility?.
- Sigma-Aldrich. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol 99% (GC).
- Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- ResearchGate. (2020, February 26). (PDF) Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- MDPI. (n.d.).
- ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?.
- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.
Sources
- 1. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 12. ijpbr.in [ijpbr.in]
- 13. longdom.org [longdom.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Nitro-2-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis and handling of 4-Nitro-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during its synthesis and purification.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the phenol ring imparts unique chemical properties and reactivity. The trifluoromethyl group enhances lipophilicity, while the nitro group is a versatile functional group for further chemical transformations.[1] This guide will focus on the common synthetic route via electrophilic nitration of 2-(trifluoromethyl)phenol and address potential challenges in optimizing reaction conditions and ensuring product purity.
Safety First: Handling and Storage
Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with this compound and the reagents used in its synthesis.
Question: What are the primary safety concerns when working with nitrophenols and trifluoromethyl-substituted compounds?
Answer: this compound is expected to be a hazardous substance. While specific data for this isomer is not readily available, related compounds like 4-nitro-3-(trifluoromethyl)phenol are classified as toxic if swallowed, harmful in contact with skin or if inhaled, and can cause skin and serious eye irritation.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide: Synthesis and Purification
The synthesis of this compound typically involves the nitration of 2-(trifluoromethyl)phenol. This seemingly straightforward electrophilic aromatic substitution can present several challenges.
Low Reaction Yield
Question: My nitration reaction of 2-(trifluoromethyl)phenol is resulting in a low yield of the desired 4-nitro product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the nitration of substituted phenols can stem from several factors, including reaction conditions, reagent quality, and the formation of byproducts.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Temperature Control | Nitration is a highly exothermic reaction. If the temperature is too high, it can lead to the formation of undesired byproducts, including dinitrated and polynitrated compounds, as well as oxidative degradation of the starting material.[5] | Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent dropwise to control the exotherm. |
| Incorrect Nitrating Agent or Concentration | The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. If the concentration of nitric acid is too low, the reaction may be incomplete. If it is too high, over-nitration can occur. | Use a well-defined nitrating mixture, such as a mixture of concentrated nitric acid and sulfuric acid. The amount of nitric acid should be carefully controlled, typically using a slight excess (1.0-1.2 equivalents). |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Extend the reaction time if necessary, but be cautious of byproduct formation with prolonged reaction times. |
| Formation of Isomeric Byproducts | The hydroxyl group is an ortho-, para-director. While the para-position is sterically favored, some ortho-nitration (to produce 2-nitro-6-(trifluoromethyl)phenol) can occur, reducing the yield of the desired 4-nitro isomer.[7] | While difficult to completely avoid, careful control of reaction temperature can influence the isomeric ratio. Purification will be necessary to isolate the desired isomer. |
Impurity Profile and Purification Challenges
Question: After my reaction, I have a mixture of products. How do I effectively purify this compound?
Answer: Purification is a critical step to obtain a high-purity final product. A combination of techniques is often necessary.
Common Impurities and Purification Strategies:
-
Isomeric Byproducts: The primary impurity is often the ortho-nitrated isomer.
-
Dinitrated Byproducts: If the reaction conditions are too harsh, dinitrated products can form.
-
Unreacted Starting Material: Incomplete reactions will leave unreacted 2-(trifluoromethyl)phenol.
Recommended Purification Workflow:
Caption: A typical workflow for the purification of this compound.
Detailed Purification Steps:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture by pouring it over ice. This will precipitate the crude product and dilute the acids.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and brine to remove any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent under reduced pressure.
-
Column Chromatography: This is often the most effective method for separating the desired para-isomer from the ortho-isomer and other byproducts.[7] A silica gel column with a hexane/ethyl acetate gradient is a good starting point.
-
Recrystallization/Sublimation: For obtaining a highly pure product, recrystallization from a suitable solvent system or sublimation can be employed.[8]
FAQs: Experimental Protocols and Analysis
Question: Can you provide a general experimental protocol for the nitration of 2-(trifluoromethyl)phenol?
Answer: The following is a generalized protocol and should be optimized for your specific laboratory conditions and scale.
General Protocol for Nitration of 2-(trifluoromethyl)phenol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) and cool the mixture to 0 °C in an ice bath.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
-
Workup: Pour the reaction mixture slowly onto crushed ice and stir until the ice has melted.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water. If the product is an oil, proceed with extraction as described in the purification section.
-
Purification: Purify the crude product by column chromatography followed by recrystallization if necessary.
Question: How can I monitor the progress of the reaction and assess the purity of the final product?
Answer: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both monitoring the reaction and determining the purity of the final product.[6]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 320 nm) |
| Column Temperature | 25 °C |
Workflow for HPLC Analysis:
Sources
- 1. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. corning.com [corning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ukessays.com [ukessays.com]
- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of 4-Nitro-2-(trifluoromethyl)phenol
Answering the growing need for specialized knowledge in environmental science and drug development, this Technical Support Center provides in-depth guidance on the degradation of 4-Nitro-2-(trifluoromethyl)phenol. This document is designed for researchers, scientists, and professionals, offering detailed troubleshooting guides and frequently asked questions to support your experimental work. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are built on a foundation of scientific integrity and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a subject of research?
This compound is an aromatic organic compound featuring a phenol ring substituted with a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] However, the presence of the electron-withdrawing nitro and trifluoromethyl groups also makes the compound recalcitrant, meaning it resists natural degradation and can persist in the environment.[2][3] Its classification as a hazardous chemical by agencies like the U.S. Environmental Protection Agency (EPA) stems from its potential toxicity, carcinogenicity, and mutagenicity, making the study of its degradation pathways crucial for developing effective environmental remediation strategies.[2][3][4]
Q2: What are the primary degradation pathways for compounds like this compound?
The degradation of nitrophenolic compounds can proceed through several pathways, primarily categorized as microbial, photochemical, and chemical.
-
Microbial Degradation: This involves microorganisms, typically bacteria or fungi, that utilize the compound as a source of carbon, nitrogen, or energy.[2][5] Degradation can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions, each involving distinct enzymatic reactions.[6] Key initial steps often involve either the reduction of the nitro group to an amino group or the oxidative removal of the nitro group as nitrite.[7][8]
-
Photochemical Degradation (Photocatalysis): This pathway uses light energy, often in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂), to generate highly reactive oxygen species (e.g., hydroxyl radicals).[9][10] These radicals attack the aromatic ring, leading to its cleavage and eventual mineralization into CO₂, water, and inorganic ions.[9]
-
Chemical Degradation: Advanced Oxidation Processes (AOPs), such as the Photo-Fenton reaction (using iron catalysts and hydrogen peroxide), can also effectively degrade these compounds.[11] These methods also rely on the generation of powerful hydroxyl radicals to break down the pollutant.[11]
Microbial Degradation: Pathways & Troubleshooting
Q3: What are the typical initial steps in the aerobic microbial degradation of a nitrophenol?
In aerobic environments, bacteria have evolved two main strategies to initiate the breakdown of nitrophenols. The specific pathway can depend on the microbial species (Gram-positive vs. Gram-negative) and the specific structure of the compound.[8][12]
-
Oxidative Pathway (Nitrite Elimination): A monooxygenase enzyme attacks the aromatic ring, adding a hydroxyl group and eliminating the nitro group as nitrite (NO₂⁻). For 4-nitrophenol, this typically forms hydroquinone or 1,2,4-benzenetriol.[7][8] This is a common route for genera like Moraxella and Arthrobacter.[7] The resulting di- or tri-hydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes.
-
Reductive Pathway: Although more common anaerobically, some aerobic pathways begin with the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) and then to an amino group (-NH₂). This forms an aminophenol intermediate, which is then further metabolized.
The diagram below illustrates a generalized aerobic degradation pathway for a 4-nitrophenol derivative.
Caption: Generalized aerobic degradation pathways for 4-nitrophenols.
Q4: My microbial culture is not degrading this compound. What are the common causes and how can I troubleshoot this?
This is a frequent challenge in bioremediation studies. The lack of degradation can often be traced to experimental conditions rather than the inherent inability of the microbes. Here's a troubleshooting guide:
| Potential Problem | Causality & Explanation | Troubleshooting Steps & Recommendations |
| Substrate Toxicity | High concentrations of nitrophenols can be inhibitory or toxic to microbial life, arresting metabolic activity.[13] The trifluoromethyl group can also increase toxicity. | Start with a low concentration of the target compound (e.g., 10-20 mg/L) and gradually increase it in subsequent experiments. This allows the microbial consortium to acclimate.[13] |
| Nutrient Limitation | Biodegradation is an active metabolic process requiring essential nutrients (Nitrogen, Phosphorus, trace elements). If the target compound is the sole carbon source, other nutrients must be supplied. | Ensure your minimal salt medium (MSM) is properly formulated. Check the C:N:P ratio. A typical ratio for aerobic processes is around 100:10:1. |
| Incorrect pH or Temperature | Enzymatic activity is highly dependent on pH and temperature. The optimal range for most environmental bacteria is typically pH 6.5-7.5 and 25-35°C.[14] | Monitor and buffer the pH of your culture medium throughout the experiment. Degradation can sometimes produce acidic intermediates. Maintain the incubator at the optimal temperature for your microbial culture.[14] |
| Lack of Acclimation | Microbial communities from un-contaminated sites may lack the necessary catabolic genes to degrade a xenobiotic compound. They often require a period of adaptation. | Use an inoculum from a previously contaminated site if possible. Alternatively, acclimate your culture by exposing it to low, continuous concentrations of the compound over several weeks before starting the main experiment. |
| Oxygen Limitation (Aerobic) | Aerobic degradation pathways, particularly those involving oxygenase enzymes, have a high demand for dissolved oxygen (DO). | Ensure adequate aeration by using a shaker with baffled flasks or by sparging sterile air through the culture. Monitor DO levels if possible. |
| Poor Bioavailability | The compound may not be readily accessible to the microorganisms, especially in soil slurry experiments where it can adsorb to particles. | Add a mild, non-toxic surfactant to increase the solubility and bioavailability of the compound. Ensure adequate mixing of the culture. |
Analytical Methodology & Troubleshooting
Q5: What is the standard method for analyzing the concentration of this compound and its metabolites during a degradation experiment?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this analysis.[15][16] Reversed-phase chromatography is typically used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. The compound and its more polar degradation intermediates can be separated and quantified in a single run.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[16]
-
Sample Preparation:
-
Collect a sample (e.g., 1 mL) from your microbial culture.
-
Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial. This is critical to prevent column clogging.[17]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic or acetic acid) and an organic solvent (acetonitrile or methanol) is typical. Acidification ensures the phenolic group is protonated, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C to ensure reproducible retention times.[18]
-
UV Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., around 300-320 nm for nitrophenols). A Diode Array Detector (DAD) is ideal as it can capture spectra for metabolite identification.
-
-
Quantification: Prepare a standard curve using known concentrations of a pure this compound standard. The concentration in your samples is determined by comparing their peak areas to this curve.
| Parameter | Typical Value / Condition | Rationale |
| Column | Reversed-Phase C18 (4.6x150 mm, 5µm) | Industry standard for separating nonpolar to moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides polarity; acid suppresses ionization of the phenol for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the C18 column. |
| Gradient | e.g., Start at 30% B, ramp to 95% B | Allows for the elution of polar intermediates first, followed by the more nonpolar parent compound. |
| Detector | UV/DAD at ~315 nm | Nitrophenols have strong absorbance in this range. DAD helps identify unknown peaks. |
Q6: I'm seeing shifting retention times in my HPLC analysis. How can I fix this?
Fluctuating retention times are a classic HPLC problem that undermines the reliability of your data. This issue points to an unstable system. A systematic approach is key to diagnosing the cause.
Caption: Troubleshooting logic for shifting HPLC retention times.
Detailed Troubleshooting Steps:
-
Rule of One: Never change more than one parameter at a time. This is the golden rule of troubleshooting.
-
Check for Leaks and Bubbles: Visually inspect all fittings from the solvent reservoir to the detector waste line for any signs of leaks. Air bubbles in the solvent lines are a common cause of flow rate fluctuation; purge the pump and degas your mobile phase solvents.[18][19]
-
Verify Mobile Phase Composition: An incorrectly prepared mobile phase is a frequent culprit. Remake your solvents using high-purity (HPLC-grade) reagents. If you are using a buffer, ensure it is fully dissolved and within its effective pH range to avoid precipitation on the column.[19]
-
Confirm Temperature Stability: A fluctuating column temperature will cause retention times to shift (typically, higher temperatures lead to shorter retention times). Ensure your column oven is on and set to the correct temperature.[18]
-
Assess Column Health: Over time, columns can become contaminated or the stationary phase can degrade. This often manifests as a gradual shift in retention time and an increase in backpressure.[17]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't help, consider replacing the column and always use a guard column to protect the analytical column from contaminants.[17]
-
References
- ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study.
- Yadav, S., et al. (n.d.).
- U.S. EPA. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM.
- U.S. EPA. (2000). Method 8041A.
- Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds.
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
- ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review.
- PubMed. (n.d.). Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- PubMed. (n.d.). Biodegradation of 4-nitrophenol by indigenous microbial populations in Everglades soils.
- ResearchGate. (n.d.). (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- CymitQuimica. (n.d.). CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds — from one strategy to four.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology.
- NIH. (n.d.). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum.
- Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic).
- ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
- PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- PMC - NIH. (2022). Biodegradation of p-nitrophenol by a member of the genus Brachybacterium, isolated from the river Ganges.
- Dalton Transactions (RSC Publishing). (n.d.). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping.
- MDPI. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology.
- ResearchGate. (n.d.). Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).
- PubChem. (n.d.). 4-(Trifluoromethyl)phenol.
- ResearchGate. (n.d.). Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout...
- ResearchGate. (n.d.). 7 Analytical Methods.
- PubMed. (n.d.). Photodegradation of 4-nitrophenol over B-doped TiO2 nanostructure: effect of dopant concentration, kinetics, and mechanism.
- ResearchGate. (2025). Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor.
- ChemicalBook. (n.d.). 88-30-2(4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Product Description.
- ChemScene. (n.d.). 129644-56-0 | 2-Nitro-4-(trifluoromethoxy)phenol.
- PubMed. (2010). Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
Sources
- 1. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial degradation of aromatic compounds — from one strategy to four | Semantic Scholar [semanticscholar.org]
- 7. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 10. Photodegradation of 4-nitrophenol over B-doped TiO2 nanostructure: effect of dopant concentration, kinetics, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradation of p-nitrophenol by a member of the genus Brachybacterium, isolated from the river Ganges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of 4-nitrophenol by indigenous microbial populations in Everglades soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. realab.ua [realab.ua]
Technical Support Center: Troubleshooting HPLC Separation of Nitrophenol Isomers
Welcome to the technical support center for the HPLC separation of nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the chromatographic analysis of ortho-, meta-, and para-nitrophenol. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust and reliable separation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution Between Nitrophenol Isomers
Q: I'm struggling to achieve baseline separation between my nitrophenol isomers. What are the critical factors I should investigate?
A: Achieving baseline separation of nitrophenol isomers is a common challenge due to their structural similarity. The key is to manipulate the subtle differences in their physicochemical properties. Here’s a systematic approach to improving resolution:
1. Mobile Phase pH Optimization: The Primary Control for Selectivity
The ionization state of nitrophenols is highly dependent on the mobile phase pH, which directly impacts their retention and selectivity in reversed-phase HPLC.[1][2] Nitrophenols are acidic, and their retention will change significantly as the mobile phase pH approaches their pKa values.[3]
-
Expert Insight: Operating at a pH that is at least one unit away from the pKa of the analytes is recommended to ensure reproducible retention times.[4] For nitrophenols, adjusting the pH can alter their hydrophobicity. In their ionized (phenolate) form, they are more polar and will elute earlier. In their neutral (phenolic) form, they are more hydrophobic and will be retained longer on a reversed-phase column.
-
Causality: The pKa values for the nitrophenol isomers are slightly different, and this is the foundation for their separation by pH manipulation. By carefully controlling the pH, you can fine-tune the degree of ionization for each isomer, thus altering their relative retention times and improving separation.[5]
Isomer pKa Value o-Nitrophenol 7.23[6] m-Nitrophenol 8.40[7] p-Nitrophenol 7.15[6] -
Actionable Protocol:
-
Start with a mobile phase buffered at a pH of around 3.0. At this pH, all isomers will be in their neutral form, and separation will be primarily based on hydrophobicity.
-
If resolution is still poor, incrementally increase the pH of the mobile phase (e.g., to 4.0, 5.0). An acetate buffer at pH 5.0 has been shown to be effective.[5] As the pH increases towards the pKa values, you will begin to see changes in selectivity.
-
Monitor the resolution (Rs) between the critical pair (often o- and p-nitrophenol) at each pH point to find the optimal separation window.
-
2. Stationary Phase Selection: Exploiting Alternative Chemistries
While C18 columns are a common starting point, they may not always provide the best selectivity for positional isomers.[8]
-
Expert Insight: For aromatic compounds like nitrophenols, a phenyl-based stationary phase can offer enhanced resolution.[8][9]
-
Causality: Phenyl columns provide an alternative separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the nitrophenols.[8] This is in addition to the hydrophobic interactions that occur on a C18 column. This dual retention mechanism can significantly improve the selectivity between isomers.
-
Actionable Protocol:
-
If a C18 column does not provide adequate resolution, switch to a phenyl-hexyl or other phenyl-based column.
-
Re-optimize the mobile phase conditions (pH and organic solvent ratio) on the new column, as the selectivity will be different.
-
3. Organic Modifier and Gradient Elution
The choice and concentration of the organic modifier (typically acetonitrile or methanol) in the mobile phase also affect resolution.
-
Expert Insight: Acetonitrile often provides different selectivity compared to methanol for aromatic compounds due to its ability to engage in π-π interactions.[9]
-
Causality: The organic modifier influences the hydrophobic interactions between the analytes and the C18 stationary phase. A weaker mobile phase (less organic modifier) will increase retention times and can improve resolution, but may also lead to broader peaks.[10]
-
Actionable Protocol:
-
If using isocratic elution, try decreasing the percentage of the organic modifier to increase retention and potentially improve separation.
-
For complex samples or to improve the separation of all three isomers, a shallow gradient elution can be employed.[8] A typical starting point is to increase the organic modifier concentration from 30% to 70% over 10-15 minutes.[8]
-
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution of nitrophenol isomers.
Issue 2: Peak Tailing
Q: My nitrophenol peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is a common problem in HPLC and can compromise both resolution and accurate quantification.[11][12] For acidic compounds like nitrophenols, the primary cause of peak tailing is often secondary interactions with the stationary phase.[13]
1. Understanding the Cause: Silanol Interactions
-
Expert Insight: In reversed-phase chromatography, especially with older, Type-A silica columns, residual silanol groups (Si-OH) on the silica surface can be a major source of peak tailing.[13] These silanol groups are acidic and can interact with analytes.
-
Causality: At mobile phase pH values above 3-4, some of the surface silanol groups become deprotonated (SiO-), creating negatively charged sites.[3] While nitrophenols are acidic, they can still engage in secondary ionic interactions with these sites, leading to a mixed-mode retention mechanism that causes peak tailing.
2. Solutions for Peak Tailing
-
Mobile Phase pH Adjustment:
-
Actionable Protocol: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[14] This is often the most effective way to reduce peak tailing for acidic compounds.
-
-
Use of High-Purity Silica Columns:
-
Expert Insight: Modern, high-purity (Type-B) silica columns have a much lower concentration of acidic silanol groups and are often end-capped to further shield any remaining silanols.[3]
-
Actionable Protocol: If you are using an older column and experiencing significant tailing, consider switching to a modern, high-purity C18 or phenyl column.
-
-
Column Overload:
-
Causality: Injecting too much sample can lead to column overload, which can manifest as peak tailing or fronting.[11]
-
Actionable Protocol: To check for column overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column. Reduce the injection volume or sample concentration.
-
Logical Relationship Diagram for Peak Tailing
Caption: Causes and solutions for peak tailing in nitrophenol analysis.
Issue 3: Inconsistent Retention Times
Q: The retention times for my nitrophenol isomers are drifting between injections. What should I check?
A: Fluctuating retention times are a sign of an unstable chromatographic system. The most common culprits are related to the mobile phase, column temperature, and HPLC hardware.[15]
1. Mobile Phase Instability
-
Expert Insight: An inadequately buffered mobile phase is a frequent cause of retention time drift, especially when operating near the pKa of an analyte. Small changes in pH can lead to significant shifts in retention.
-
Actionable Protocol:
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[16]
-
pH Selection: As mentioned previously, operate at a pH at least one unit away from the analyte pKa for maximum stability.[4]
-
Mobile Phase Preparation: Always prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[15]
-
2. Column Temperature Fluctuations
-
Causality: Retention in reversed-phase HPLC is an exothermic process. A small change in column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.[17]
-
Actionable Protocol: Use a column oven to maintain a constant and consistent temperature throughout your analytical run and between different runs. A temperature of 30-40°C is a good starting point.[8]
3. HPLC System Leaks or Pump Issues
-
Expert Insight: A leak in the system, even a small one, will cause a drop in pressure and a change in the flow rate, leading to longer retention times.[15] A malfunctioning pump can deliver an inconsistent flow rate.
-
Actionable Protocol:
-
Check for Leaks: Systematically check all fittings and connections for any signs of leaks.
-
Pump Performance: Monitor the pump pressure. If it is fluctuating erratically, this could indicate a problem with the pump seals or check valves.
-
Experimental Protocols
Protocol 1: Baseline Separation of Nitrophenol Isomers on a C18 Column
This protocol is a robust starting point for the isocratic separation of o-, m-, and p-nitrophenol.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[5]
-
Buffer Preparation: Dissolve the appropriate amount of sodium acetate in water, adjust pH to 5.0 with acetic acid, and filter.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm (a good compromise for all isomers) or at the maximum absorbance wavelength for each.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve nitrophenol standards in the mobile phase.
Protocol 2: Enhanced Selectivity using a Phenyl Column and Gradient Elution
This method is recommended when baseline resolution is not achieved on a C18 column.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 70% B (linear gradient)
-
12-15 min: 70% B (hold)
-
15-16 min: 70% to 30% B (return to initial)
-
16-20 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 270 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve nitrophenol standards in a 30:70 methanol:water mixture.
References
- A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separ
- Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange.
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Taylor & Francis Online.
- The pKa value for m-nitrophenol is 9.3, and that for the para isomer is 7.2. By considering the - Brainly.
- Addressing peak tailing in the chromatographic analysis of polar nitro compounds. Benchchem.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF.
- p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+.
- Chem 263_Oct 19_revised.
- Nitrophenol - Wikipedia.
- Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
- Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. ScholarBank@NUS.
- The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF.
- Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
- Exploring the Role of pH in HPLC Separ
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Control pH During Method Development for Better Chrom
- What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens.
- HPLC Peak Tailing. Axion Labs.
- How to Improve HPLC Resolution: Key Factors for Better Separ
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater vol
- Column Chromatography-Separation of ortho & para Nitrophenols. YouTube.
Sources
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- 7. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
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- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Purification of 4-Nitro-2-(trifluoromethyl)phenol
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Nitro-2-(trifluoromethyl)phenol. The methodologies outlined are grounded in established chemical principles and field-proven insights to ensure both accuracy and practical applicability in a laboratory setting.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Its purification is critical, as impurities can significantly impact the yield and purity of downstream products. The primary challenges in its purification often stem from the presence of structurally similar isomers and other byproducts generated during its synthesis, typically via the nitration of 2-(trifluoromethyl)phenol. Understanding the nature of these impurities is the first step toward effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: During the nitration of 2-(trifluoromethyl)phenol, several byproducts can form. The most common impurities include:
-
Isomeric Byproducts: The primary isomeric impurity is typically 2-Nitro-6-(trifluoromethyl)phenol, formed due to the directing effects of the hydroxyl and trifluoromethyl groups. Depending on the reaction conditions, other positional isomers might also be present in trace amounts.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-(trifluoromethyl)phenol in the crude product.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitrophenols, such as 2,6-dinitro-2-(trifluoromethyl)phenol.[1]
-
Oxidation Byproducts: The strong oxidizing conditions of nitration can sometimes lead to the formation of colored byproducts like benzoquinones.[2]
Q2: My crude product is a dark, oily residue. Is this normal, and how does it affect purification?
A2: It is not uncommon for the crude product of a nitration reaction to be a dark oil or a discolored solid. This is often due to the presence of minor, highly colored byproducts. While this can be visually disconcerting, it does not necessarily mean the reaction has failed. However, these colored impurities must be removed. Both recrystallization (often with a charcoal treatment) and column chromatography are effective methods for addressing this issue.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the desired scale of purification.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the desired compound. It is generally a more scalable and cost-effective method.[3]
-
Column Chromatography is superior for separating compounds with very similar polarities, such as isomers.[2][4] It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent, making it more suitable for smaller-scale purifications or when very high purity is required.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly monitoring the progress of a reaction and the effectiveness of a purification process like column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and identifying any isomeric or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] Add more hot solvent in small increments until the product dissolves.[5] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated. | Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power. Ensure the cooling process is slow to prevent rapid supersaturation.[6] |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[6] |
| Crystals are colored. | Colored impurities are co-precipitating. | Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. When performing a hot filtration, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of spots (overlapping bands). | Incorrect mobile phase polarity. | If spots are too close together and have high Rf values, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If spots are not moving from the baseline, increase the polarity. |
| Cracking or channeling of the silica gel column. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[7] A layer of sand on top of the silica can help prevent disturbance when adding solvent.[4] |
| Streaking of spots on the column or TLC plate. | The compound is too polar for the chosen solvent system; the sample is acidic or basic. | Add a small amount of a modifier to the mobile phase. For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.5-1%) can improve peak shape. |
| Product elutes too quickly or too slowly. | Mobile phase polarity is too high or too low. | Adjust the solvent ratio. For nitrophenols, a gradient elution (starting with a non-polar solvent and gradually increasing polarity) can be effective for separating different components. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from procedures for similar nitrophenols and provides a strong starting point for optimization. A benzene-petroleum ether mixture has been shown to be effective for a related isomer.[8]
Materials:
-
Crude this compound
-
Heptane (or Hexane)
-
Toluene (or Benzene, with appropriate safety precautions)
-
Activated Charcoal (optional)
-
Erlenmeyer flask, reflux condenser, heating mantle, Buchner funnel, filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene (a solvent in which the compound is likely soluble) to dissolve the solid completely. Use a heating mantle and reflux condenser for safety.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Slowly add hot heptane (an anti-solvent) to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography Purification
This protocol is a general procedure for the separation of nitrophenol isomers.[1][2]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or Heptane)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Chromatography column, collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexanes.
-
Gradually increase the polarity of the mobile phase by slowly adding dichloromethane or ethyl acetate. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify which contain the desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
Caption: Purification pathways for this compound.
Physicochemical Data for Reference
While specific data for this compound is limited, the properties of its close isomer, 4-Nitro-3-(trifluoromethyl)phenol, provide a valuable reference point.
| Property | Value (for 4-Nitro-3-(trifluoromethyl)phenol) | Reference |
| Molecular Formula | C₇H₄F₃NO₃ | [9] |
| Molecular Weight | 207.11 g/mol | [9] |
| Appearance | Yellow to orange crystalline solid | [10] |
| Melting Point | 76-79 °C | [11] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [11] |
| Water Solubility | 5000 mg/L at 25 °C | [10] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | [12] |
Safety and Handling
This compound and its isomers are classified as harmful and irritants. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]
References
- PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
- Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2).
- Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Amrita Vishwa Vidyapeetham.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Avans Hogeschool.
- YouTube. (2007). Organic Chemistry Lab: Recrystallization. Vassar.
Sources
- 1. ukessays.com [ukessays.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
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- 6. youtube.com [youtube.com]
- 7. Virtual Labs [oc-amrt.vlabs.ac.in]
- 8. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 9. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitro-3-(trifluoromethyl)phenol 99 GC 88-30-2 [sigmaaldrich.com]
- 12. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Stability issues of 4-Nitro-2-(trifluoromethyl)phenol in solution
Technical Support Center: 4-Nitro-2-(trifluoromethyl)phenol
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We will address common stability challenges you may encounter in solution, providing not just troubleshooting steps but also the underlying chemical principles to empower you to design more robust experimental protocols.
A Note on Isomer Specificity: The scientific literature contains more extensive stability data for the closely related isomer, 3-trifluoromethyl-4-nitrophenol (TFM, CAS 88-30-2), particularly regarding its environmental fate. While the principles of chemical stability discussed here are broadly applicable to nitrophenols, specific rates and degradation products may vary. This guide leverages data from TFM and other related phenols as authoritative analogs to provide the most comprehensive advice currently possible.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and storage of this compound solutions.
Q1: What are the primary factors affecting the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by three factors: pH, light, and temperature . The interplay between these factors dictates the shelf-life and reliability of your solutions. The phenolic hydroxyl group, the electron-withdrawing nitro group, and the trifluoromethyl group all contribute to the compound's reactivity.
Q2: What are the recommended storage conditions for stock solutions of this compound?
To maximize the shelf-life of your stock solutions, adhere to the following guidelines, which are derived from best practices for storing the solid compound[1][2]:
-
Temperature: Store solutions at 2-8°C. Avoid freeze-thaw cycles unless validated for your specific solvent system.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. As we will discuss, this compound is susceptible to photodegradation[3][4].
-
Atmosphere: For long-term storage, consider preparing solutions in a degassed solvent and storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Container: Use tightly sealed, high-quality glass containers.
Q3: How does solution pH affect the stability and appearance of this compound?
The pH of the solution is a critical stability parameter. The compound is a weak acid, and its appearance and reactivity change significantly upon deprotonation.
-
Acidity (pKa): The pKa of the analogous 3-trifluoromethyl-4-nitrophenol is 6.07[5]. At pH values above its pKa, the phenol exists predominantly in its deprotonated, anionic form, known as the phenolate.
-
Color Change: The neutral phenol is typically a pale yellow solid, forming solutions that are colorless to light yellow[6]. The phenolate ion, however, has an extended conjugated system, causing a bathochromic shift (a shift to a longer wavelength of absorption). This results in a more intense yellow or yellow-orange color. This color change is a direct visual indicator of the solution's pH relative to the compound's pKa.
-
Reactivity: The deprotonated phenolate form is often more susceptible to certain degradation pathways, particularly photolysis. Studies on the TFM isomer show that the rate of photodegradation is significantly faster at alkaline pH (pH 9) compared to neutral pH (pH 7)[3][4].
Q4: Is this compound susceptible to photodegradation?
Yes. Aromatic nitro compounds are well-known to be photosensitive. Authoritative studies on the TFM isomer confirm that it undergoes photohydrolytic degradation when exposed to UV light (365 nm) and actinic radiation[3][4]. This process can lead to the cleavage of the trifluoromethyl group, ultimately forming trifluoroacetic acid (TFA). Therefore, protecting solutions from light is essential for maintaining concentration accuracy.
Troubleshooting Guide
This section provides a question-and-answer-based approach to solving specific experimental issues.
Q1: My solution of this compound is turning a more intense yellow. What is happening?
Cause: An increase in the intensity of the yellow color is almost certainly due to an increase in the solution's pH, leading to the formation of the phenolate anion. The neutral phenol and its corresponding phenolate have different absorption spectra.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your solution. Compare it to the pH of the original solvent or buffer. A higher-than-expected pH is the likely cause.
-
Check Buffer Integrity: If you are using a buffered solution, ensure the buffer has not degraded or been compromised. Buffers can lose their capacity over time or through contamination.
-
Consider Contaminants: Accidental introduction of a basic substance (e.g., from glassware not properly rinsed after cleaning with a basic detergent) can raise the pH.
-
Action: If maintaining the neutral form is critical for your assay, adjust the pH back to the desired range using a dilute acid (e.g., 0.1 M HCl). For future preparations, use a robust buffer system and ensure all glassware is scrupulously clean and pH-neutral.
Q2: I'm observing a decrease in the concentration of my standard solution over time. What are the likely causes and how can I investigate?
Cause: A decrease in concentration indicates chemical degradation. The most common culprits are photodegradation and, to a lesser extent, reactions with solvent components or contaminants, potentially accelerated by temperature.
Investigation Workflow: The following workflow can help you systematically identify the cause of instability.
Caption: Troubleshooting workflow for diagnosing concentration loss.
Q3: What potential degradation products should I be aware of, and how might they interfere with my experiment?
Cause: Understanding potential degradation products is key to predicting and troubleshooting analytical interference. Based on studies of the TFM isomer and general nitrophenol chemistry, two primary degradation pathways are of concern.
-
Photohydrolysis: Exposure to light can cause the C-CF3 bond to cleave, ultimately producing Trifluoroacetic Acid (TFA) [3][4].
-
Interference: TFA is a strong acid and can significantly lower the pH of your solution, potentially altering the kinetics of your reaction or the ionization state of other molecules. In mass spectrometry, TFA is a common mobile phase additive but an unexpected high concentration can cause signal suppression.
-
-
Nitro Group Reduction: Under reducing conditions (e.g., in certain biological assays or in the presence of reducing agents), the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or fully to an amino (-NH₂) group, forming 4-Amino-2-(trifluoromethyl)phenol [5][7].
-
Interference: The resulting aminophenol has vastly different chemical properties. It is more susceptible to oxidation and has different chromatographic retention times and spectroscopic properties, which would lead to a decrease in the parent compound signal.
-
The diagram below illustrates the key factors influencing the stability of the parent compound.
Caption: Key environmental factors affecting solution stability.
Q4: How can I perform a simple forced degradation study to assess stability under my specific experimental conditions?
Protocol: A forced degradation study is a self-validating method to determine the stability of your compound in your specific experimental matrix (e.g., buffer, cell culture media).
Objective: To identify critical stability-indicating parameters for your experiment.
Methodology:
-
Preparation: Prepare a fresh, accurately known concentration of this compound in your experimental matrix.
-
Initial Analysis (T=0): Immediately analyze an aliquot of this solution using a validated analytical method (e.g., HPLC-UV) to get a baseline (T=0) concentration and purity profile.
-
Stress Conditions: Aliquot the remaining solution into separate, sealed vials for each stress condition.
-
Control: Store one aliquot under recommended conditions (2-8°C, protected from light).
-
Photostability: Expose one aliquot to your laboratory's ambient light on the benchtop. For accelerated testing, use a photostability chamber.
-
Thermal Stability: Place one aliquot in an incubator set to your experimental temperature (e.g., 37°C).
-
pH Stability: If relevant, prepare aliquots where the pH is adjusted to the upper and lower limits of your experimental tolerance.
-
-
Time-Point Analysis: Analyze an aliquot from each condition (including the control) at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis:
-
Quantify the concentration of the parent compound in each sample.
-
Calculate the percentage of degradation relative to the T=0 sample.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Plot concentration vs. time for each condition to determine the degradation rate.
-
This study will provide empirical data on how long your solution remains viable under your specific working conditions.
Data Summary
The following table summarizes photolytic stability data for the analogous compound 3-trifluoromethyl-4-nitrophenol (TFM) , illustrating the significant impact of pH on stability.
| pH | Half-Life (at 365 nm) | TFA Yield | Reference |
| 7 | 91.7 hours | 17.8% | [Ellis & Mabury, 2000][3] |
| 9 | 22.0 hours | 5.1% | [Ellis & Mabury, 2000][3] |
Note: This data is for the 3-trifluoromethyl isomer and should be used as a qualitative guide. The increased degradation rate at higher pH is a key takeaway.
References
- Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637. [Link]
- Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
- Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment.
- ResearchGate. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... [Link]
- Jain, C. K., & Sharma, M. K. (1990). Note on stability of p‐nitrophenol in aqueous solutions.
- Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenol. [Link]
- Allen. (n.d.). Compare the acidic strength of o- and p- nitro phenols. [Link]
- Quora. (2018).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. [Link]
- Eawag-BBD. (2008).
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]
- 7. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
Technical Support Center: Enhancing the Reactivity of 4-Nitro-2-(trifluoromethyl)phenol
Welcome to the technical support center for 4-Nitro-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges encountered when working with this versatile, yet reactive, chemical intermediate. The unique electronic properties of this compound, stemming from the potent electron-withdrawing nature of both the nitro and trifluoromethyl groups, make it a valuable building block in medicinal chemistry and materials science. However, these same properties can also present specific synthetic hurdles. This resource is structured to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: Why is my Williamson ether synthesis with this compound sluggish or failing?
A1: This is a common issue and can often be attributed to a few key factors. Firstly, the acidity of the phenolic proton in this compound is significantly increased due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. While this facilitates deprotonation to the corresponding phenoxide, the resulting phenoxide is highly stabilized and therefore less nucleophilic than that of a more electron-rich phenol. Secondly, steric hindrance from the ortho-trifluoromethyl group can impede the approach of the electrophile. Lastly, the choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF is typically required to ensure complete deprotonation without competing side reactions.[1][2]
Q2: I am observing decomposition of my starting material during a reaction. What could be the cause?
A2: this compound can be susceptible to decomposition under certain conditions. The presence of strong nucleophiles, especially at elevated temperatures, can lead to nucleophilic aromatic substitution (SNAr) of the nitro group, although this is less common than with a halogen leaving group.[3][4] More likely, if you are using a strong base, deprotonation of the phenol followed by reaction with other electrophiles present could lead to undesired byproducts. Additionally, certain reactive intermediates generated in situ might not be compatible with the electron-deficient aromatic ring. Careful control of reaction temperature and the dropwise addition of reagents can often mitigate decomposition.[5]
Q3: When reducing the nitro group, I am also seeing reduction of other functional groups in my molecule. How can I improve chemoselectivity?
A3: Achieving chemoselective reduction of the nitro group in the presence of other reducible moieties (e.g., esters, nitriles) is a frequent challenge. Catalytic hydrogenation with Pd/C is highly effective for nitro reduction but can also reduce double bonds and other functional groups.[6] For greater chemoselectivity, consider using transfer hydrogenation with a milder reducing agent like ammonium formate or hydrazine in the presence of a catalyst. Alternatively, metal-based reductions in acidic media, such as with SnCl2, Fe/HCl, or Zn/AcOH, are often highly selective for the nitro group.[6][7][8]
Q4: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?
A4: While traditionally, aryl halides or triflates are used in cross-coupling reactions, recent advancements have shown that nitroarenes can also be employed as coupling partners in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[9][10][11][12] However, these reactions often require specific catalyst and ligand systems to facilitate the challenging oxidative addition of the C-NO2 bond. It is crucial to consult recent literature for optimized conditions for such transformations.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting for common reactions involving this compound, complete with detailed experimental protocols.
Guide 1: Williamson Ether Synthesis - Overcoming Low Nucleophilicity
The Williamson ether synthesis is a fundamental transformation for this compound.[13][14] The primary challenge stems from the reduced nucleophilicity of the corresponding phenoxide.
Troubleshooting Decision Tree
Caption: Troubleshooting Williamson Ether Synthesis.
This protocol is designed to maximize the yield of the desired ether product by addressing the inherent challenges of the substrate.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Guide 2: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a gateway to a wide range of further functionalizations. The key is to select a method that preserves other sensitive functional groups.
Table 1: Comparison of Nitro Group Reduction Methods
| Reagent System | Advantages | Disadvantages |
| H2, Pd/C | High yield, clean reaction. | Can reduce other functional groups (alkenes, alkynes, some carbonyls).[6] |
| SnCl2·2H2O | Highly chemoselective for the nitro group. | Requires stoichiometric amounts of tin salts, which can be difficult to remove. |
| Fe / NH4Cl | Inexpensive, effective, and chemoselective. | Can require vigorous stirring and longer reaction times. |
| Zn / AcOH | Mild and chemoselective. | Acidic conditions may not be suitable for all substrates.[6] |
| Hydrazine, Fe catalyst | Mild, avoids high pressure H2. | Hydrazine is toxic and requires careful handling. |
This method is particularly useful when other reducible functional groups are present.[7]
Materials:
-
This compound derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diatomaceous earth
Procedure:
-
Dissolve the this compound derivative in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl2·2H2O to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO3 solution until the pH is ~8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of diatomaceous earth, washing the filter cake with the reaction solvent.
-
Separate the organic layer from the filtrate and extract the aqueous layer with the solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by flash column chromatography.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the aromatic ring in derivatives of this compound makes it an excellent substrate for SNAr, particularly if the phenolic hydroxyl has been converted to a better leaving group (e.g., a halide or triflate).
Reaction Pathway Diagram
Caption: SNAr Reaction Pathway.
The rate of SNAr is highly dependent on the nature of the leaving group, with F > Cl > Br > I.[15] The strong electron-withdrawing groups at the ortho and para positions are crucial for stabilizing the negatively charged Meisenheimer intermediate.[3][4]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity.
-
Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.[3]
-
Temperature: While the ring is activated, elevated temperatures may be required to drive the reaction to completion, but this also increases the risk of side reactions.
Guide 4: Advanced Transformations - Buchwald-Hartwig Amination
For the synthesis of N-aryl amines, the Buchwald-Hartwig amination offers a powerful alternative to classical methods.[16] While typically performed on aryl halides, conditions for the amination of nitroarenes have been developed.[10]
Table 2: Key Parameters for Buchwald-Hartwig Amination of Nitroarenes
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium(0) precursor (e.g., Pd2(dba)3) | The active catalyst is a Pd(0) species.[17] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Facilitates oxidative addition and reductive elimination. |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) | Promotes deprotonation of the amine and facilitates the catalytic cycle.[18] |
| Solvent | Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane) | Essential for maintaining catalyst activity. |
This is a generalized protocol and will require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd2(dba)3 (1-5 mol%)
-
Dialkyl(biaryl)phosphine ligand (2-10 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative, amine, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure and purify by flash column chromatography.
References
- PrepChem. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
- Wikipedia. (2023, December 12). Buchwald–Hartwig amination.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- University of Rochester. (n.d.). My Reaction Failed: FAQ.
- Wikipedia. (2024, January 5). Phenol.
- ResearchGate. (n.d.). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers.
- PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Chemistry LibreTexts. (2021, August 12). 16.6: Nucleophilic Aromatic Substitution.
- National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- ResearchGate. (2007). Reduction of 4-nitrophenol catalyzed by nitroreductase.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- European Patent Office. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition.
- National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ACS Publications. (n.d.). A new method for synthesis of trifluoromethyl-substituted phenols and anilines.
- National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Chemistry LibreTexts. (2022, February 24). 18.2: Preparing Ethers.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- ACS Publications. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- ACS Publications. (2010). Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter.
Sources
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Common experimental errors when working with 4-Nitro-2-(trifluoromethyl)phenol
Welcome to the technical support center for 4-Nitro-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges encountered when working with this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: this compound is a yellow crystalline powder.[1][2] Understanding its fundamental properties is crucial for proper handling and experimental design.
Key Properties Table:
| Property | Value | Source |
| Molecular Formula | C7H4F3NO3 | [3] |
| Molecular Weight | 207.11 g/mol | [3] |
| Melting Point | 76-79 °C | [3] |
| Boiling Point | 135-138 °C at 0.01 mmHg | [3] |
| Appearance | Yellow crystalline powder | [1][2] |
| Solubility in Water | 5000 mg/L at 25 °C | [1] |
| pKa | 6.07 at 25 °C | [3] |
This compound's acidity (pKa 6.07) is a critical parameter. It indicates that the phenolic proton is moderately acidic and will be deprotonated under basic conditions, which can significantly impact its reactivity and solubility. The trifluoromethyl group is a strong electron-withdrawing group, which contributes to this acidity.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: While it has some water solubility, it is sparingly soluble.[1] For organic reactions, it is soluble in solvents like methanol, ethanol, and acetone.[1] When preparing solutions, it is advisable to use gentle heating and stirring to aid dissolution. Always start with a small amount of solvent and gradually add more to avoid using an unnecessarily large volume.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is toxic if swallowed and may cause skin and respiratory irritation.[4] Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] In case of accidental contact, wash the affected area thoroughly with water.[6]
Q4: How should I properly store this compound to ensure its stability?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][6] Exposure to light and elevated temperatures can potentially lead to photodegradation or thermal decomposition.[6][7]
Section 2: Troubleshooting Experimental Errors
This section provides a deeper dive into specific problems you might encounter during your experiments and offers step-by-step guidance to resolve them.
Issue 1: My reaction is not proceeding as expected, or the yield is very low.
This is a common issue that can stem from several factors. Let's break down the troubleshooting process.
Troubleshooting Workflow: Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
-
Step 1: Purity of Starting Material
-
Problem: Impurities in your this compound can inhibit the reaction.
-
Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. The melting point should be sharp and within the 76-79 °C range.[3] If impurities are detected, purification is necessary.
-
Protocol: Recrystallization
-
Dissolve the impure compound in a minimal amount of a suitable hot solvent (e.g., a mixture of benzene and petroleum ether).[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Step 2: Reagent Quality and Stoichiometry
-
Step 3: Reaction Conditions
-
Problem: The reaction temperature, time, or solvent may not be optimal.
-
Solution: If the reaction is sluggish, consider moderately increasing the temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid decomposition.[8] Experiment with different solvents to find one that provides better solubility and reactivity.
-
Issue 2: I am observing unexpected byproducts in my reaction mixture.
The formation of byproducts is a common challenge in organic synthesis.
-
Causality: The presence of both a nitro group and a phenolic hydroxyl group makes the aromatic ring susceptible to various reactions. The hydroxyl group is an ortho, para-director, and the nitro and trifluoromethyl groups are meta-directors, leading to complex regioselectivity in electrophilic aromatic substitution reactions.[9][10]
-
Troubleshooting Steps:
-
Isolate and Characterize: Use techniques like column chromatography to isolate the major byproducts.[9] Characterize their structures using NMR and Mass Spectrometry.
-
Reaction Monitoring: Run the reaction again and take aliquots at different time points to be analyzed by TLC or LC-MS. This will help you understand when the byproducts are forming.[8]
-
Adjust Conditions: If byproduct formation increases with time, it might be due to the decomposition of the desired product. In this case, reducing the reaction time or temperature could be beneficial.[8]
-
Issue 3: My purification by column chromatography is not effective.
Ineffective separation can be frustrating and lead to impure products.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography.
-
Solvent System Selection: The key to good separation is choosing the right eluent system. Use TLC to test various solvent mixtures. The ideal system will give your desired product an Rf value of around 0.3 and good separation from impurities.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad, overlapping bands.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column will result in poor separation.
Issue 4: The compound appears to be degrading during workup.
-
Problem: The product may be unstable to the acidic or basic conditions used during the aqueous workup.[11]
-
Solution:
-
Test Stability: Before performing the workup on the entire reaction mixture, take a small aliquot and expose it to the planned acidic or basic solution. Monitor any changes by TLC.[11]
-
Modify Workup: If instability is observed, consider a milder workup procedure. This could involve using a saturated solution of a weak base like sodium bicarbonate instead of a strong base, or simply washing with brine.
-
Aqueous Layer Extraction: If your product has some water solubility, you may be losing it in the aqueous layer during extraction. It's good practice to re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[11]
-
By systematically addressing these common experimental errors, you can improve the efficiency and success of your reactions involving this compound.
References
- National Center for Biotechnology Information. (n.d.). 4-Nitro-3-trifluoromethylphenol. PubChem Compound Database.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- Wikipedia. (n.d.). Phenol.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]
- 3. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Nitro-2-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 4-Nitro-2-(trifluoromethyl)phenol (CAS 88-30-2). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting strategies to ensure a safe, efficient, and scalable synthesis.
Synthesis Overview and Mechanism
This compound is a key intermediate in the pharmaceutical and agrochemical industries.[1] The most common and direct synthetic route is the electrophilic aromatic substitution (EAS) via nitration of 2-(trifluoromethyl)phenol.
The Chemistry: The reaction is governed by the directing effects of the two substituents on the aromatic ring:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group.[2][3]
-
Trifluoromethyl (-CF₃) group: A strong deactivating, meta-directing group due to its potent electron-withdrawing inductive effect.[2]
The strongly activating nature of the hydroxyl group dominates the reaction's regioselectivity, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to itself. The desired product is the result of para-nitration.
Reaction Pathway Diagram
Caption: General reaction scheme for the nitration of 2-(trifluoromethyl)phenol.
Standard Laboratory Protocol (Illustrative)
This protocol outlines a typical lab-scale synthesis. Warning: Nitration reactions are highly exothermic and generate toxic fumes.[4][5] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] An emergency shower and eyewash station must be accessible.[4]
Materials
-
2-(Trifluoromethyl)phenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol (1.0 eq) in dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.1 eq) to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cool a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (0.5 eq) in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A violent reaction or the evolution of brown fumes (NOx) indicates poor temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This step is also highly exothermic.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude solid is a mixture of ortho and para isomers. Purify via column chromatography or recrystallization to isolate the desired this compound.[3]
Scale-Up Considerations
Transitioning from lab scale to pilot or production scale introduces significant challenges, primarily related to heat and mass transfer.
| Parameter | Lab Scale (mg-g) | Pilot/Production Scale (kg-ton) | Rationale & Key Considerations |
| Heat Management | Ice bath | Jacketed reactor with chiller/heating fluid | The high exothermicity of nitration requires a robust cooling system to prevent thermal runaway.[8] Surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. |
| Reagent Addition | Dropping funnel (manual) | Metering pump with subsurface addition | Controlled, slow addition of the nitrating agent is critical to manage the rate of heat generation. Subsurface addition prevents accumulation of unreacted reagents on the surface. |
| Mixing | Magnetic stirrer | Baffled reactor with overhead mechanical stirrer (e.g., pitched-blade turbine) | Vigorous agitation is essential to ensure homogenous temperature distribution and prevent localized "hot spots" that can lead to side reactions and tar formation.[9] |
| Quenching | Pouring onto ice | Reverse addition: slowly adding the reaction mixture to a large volume of agitated, cold water/ice. | Reverse addition provides better control over the quenching exotherm on a large scale. |
| Safety Controls | Fume hood | Process control systems, rupture discs, emergency venting, quench tanks | Automated monitoring of temperature and pressure is mandatory.[8] Emergency systems are required to safely handle a potential thermal runaway event. |
Troubleshooting Guide (Q&A)
Issue 1: My reaction yield is significantly lower than expected, and I observe a dark, tarry residue.
-
Probable Cause 1: Overheating/Poor Temperature Control. The hydroxyl group makes the phenol ring highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures.[10] This oxidation leads to the formation of polymeric, tar-like substances.[11]
-
Solution:
-
Ensure the reaction temperature is strictly maintained below 5 °C during nitrating agent addition.
-
On scale-up, verify the reactor's cooling capacity is sufficient for the batch size.
-
Slow down the addition rate of the nitrating agent to allow the cooling system to keep pace with heat generation.
-
-
-
Probable Cause 2: Incorrect Stoichiometry. Using a large excess of nitric acid can promote oxidative side reactions and the formation of dinitrated byproducts.[3][12]
-
Solution: Use a modest excess of the nitrating agent (e.g., 1.05-1.1 equivalents). Perform a small-scale trial to optimize the stoichiometry for your specific conditions.
-
Troubleshooting Decision Workflow
Caption: Decision tree for diagnosing the cause of low yield and tarring.
Issue 2: My final product is contaminated with a significant amount of the ortho-isomer (6-Nitro-2-(trifluoromethyl)phenol).
-
Probable Cause: High Reaction Temperature. The selectivity for para-nitration over ortho-nitration in phenols is temperature-dependent. Higher temperatures tend to favor the formation of the ortho isomer.[13]
-
Solution:
-
Maintain the reaction temperature as low as practically possible (e.g., -5 °C to 0 °C) to maximize para selectivity.
-
Consider alternative solvent systems that may influence the isomer ratio.
-
Develop a robust purification method (e.g., multi-step recrystallization or preparative chromatography) to effectively separate the isomers.
-
-
Issue 3: The reaction generates brown/orange fumes (NOx) and the temperature is rising uncontrollably.
-
Probable Cause: Thermal Runaway. This is a critical safety event. The rate of heat generation from the exothermic reaction has exceeded the cooling system's capacity. This is often initiated by too-rapid addition of the nitrating agent or a failure in the cooling system.[14]
-
Immediate Action (Lab Scale):
-
Stop the addition of the nitrating agent immediately.
-
If safe to do so, add a large amount of crushed ice directly to the reaction flask to quench the reaction.
-
Be prepared for vigorous gas evolution. Ensure maximum ventilation in the fume hood.
-
-
Prevention on Scale-up:
-
NEVER add the reagents faster than the validated rate.
-
Ensure all safety interlocks on the reactor (e.g., automated shutdown if temperature exceeds a setpoint) are functional.
-
Have an emergency quench plan and necessary materials (e.g., a quench tank with cold water) readily available.
-
-
Frequently Asked Questions (FAQs)
Q1: Is there an alternative synthetic route to this compound? A: Yes, an alternative route involves the diazotization of 3-(trifluoromethyl)-4-nitroaniline, followed by hydrolysis of the diazonium salt.[15] This multi-step process can sometimes provide cleaner product with higher purity compared to direct nitration, but it involves handling potentially unstable diazonium intermediates.
Q2: What are the best analytical methods to monitor the reaction and check final product purity? A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method.[16][17] It can effectively separate the starting material, the desired para-product, and the isomeric ortho-byproduct, allowing for accurate quantification of conversion and purity. Gas Chromatography (GC) is also a suitable technique.[18]
Q3: How should I handle waste streams from this reaction? A: The acidic aqueous waste must be neutralized before disposal. Slowly add a base like sodium carbonate or sodium hydroxide while cooling to control the neutralization exotherm.[7] Organic waste containing dichloromethane should be collected and disposed of as halogenated solvent waste. Always follow your institution's specific waste disposal regulations.[5]
Q4: Can I use a different nitrating agent? A: While the HNO₃/H₂SO₄ system is standard, other nitrating agents can be used. However, alternatives may present different safety challenges or regioselectivity profiles. Any change in the nitrating system requires a thorough safety review and small-scale re-optimization. Milder, heterogeneous conditions using solid acid catalysts have also been explored for nitrating phenols.[19]
Scale-Up Safety Assessment Workflow
Caption: A systematic workflow for assessing and mitigating safety risks during scale-up.
References
- Nitration reaction safety. (2024). YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- Nitric Acid Safety. University of Washington.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Why does nitration of phenol give poor yield of picric acid? (2017). Quora.
- Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media. US EPA.
- Nitration of phenol in flow. Corning.
- EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents.
- Mono-Nitration of Phenol [Tarr Elimination Method]. (2022). Sciencemadness.org.
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. Benchchem.
- Nitration of Substituted Aromatic Rings and Rate Analysis. Course Hero.
- Why is mononitration of phenol carried out at low temperatures? (2024). Byjus.
- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol. Google Patents.
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates. Google Patents.
- CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol. CymitQuimica.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent 0004447.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. Benchchem.
- High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). PubMed.
- Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH.
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Technical Support Center: Stabilizing 4-Nitro-2-(trifluoromethyl)phenol in Storage
Welcome to the technical support center for 4-Nitro-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive about this compound stability.
Q1: What are the primary signs of decomposition for this compound?
A1: Visual signs of degradation can include a change in color of the solid material, often a gradual darkening or development of a reddish hue upon exposure to light. In solution, the appearance of new peaks in your HPLC or GC chromatograms is a definitive sign of decomposition. A shift in the pH of an unbuffered aqueous solution may also indicate hydrolysis of the trifluoromethyl group.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] This minimizes the rate of potential thermal degradation and hydrolytic decomposition.
Q3: Is this compound sensitive to light?
A3: Yes. Nitrophenols, in general, can be sensitive to light.[2] Specifically, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[3] Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light.
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is not recommended, especially at neutral or alkaline pH. The trifluoromethyl group is susceptible to hydrolysis, which is favored at higher pH.[3][4] If you must prepare an aqueous solution, use a buffered solution at a slightly acidic pH (e.g., pH 5-6) and store it for the shortest possible time at 2-8°C.
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid strong bases, strong acids, strong oxidizing agents, and reducing agents.[5] Contact with strong bases can significantly accelerate the hydrolysis of the trifluoromethyl group.[3][6] Also, avoid storing in containers with metal components that could react with the acidic phenol.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a more in-depth look at the common decomposition pathways and how to troubleshoot them.
Issue 1: Suspected Hydrolysis of the Trifluoromethyl Group
Symptoms:
-
Appearance of a new, more polar peak in your reverse-phase HPLC chromatogram.
-
A decrease in the pH of the solution over time, indicating the formation of hydrofluoric acid.
-
Inconsistent results in biological assays where the compound is used in an aqueous buffer.
Causality: The trifluoromethyl group on the phenol ring can undergo nucleophilic attack by water or hydroxide ions, leading to a stepwise hydrolysis that ultimately forms a carboxylic acid (4-nitro-2-carboxyphenol) and fluoride ions.[3][6] This process is significantly faster under neutral to alkaline conditions because the phenoxide ion is more susceptible to this reaction.[4][6]
Workflow for Troubleshooting Hydrolysis
Caption: Decision workflow for identifying and addressing hydrolysis.
Preventative Measures:
-
pH Control: If working in an aqueous solution is necessary, maintain a pH below 7. Studies on similar compounds show significantly slower hydrolysis at acidic pH.[6]
-
Co-solvents: For stock solutions, consider using a non-aqueous, aprotic solvent such as DMSO or DMF, and dilute into your aqueous buffer immediately before use.
-
Temperature: Always keep aqueous solutions of the compound refrigerated (2-8°C) to slow down the hydrolysis rate.[4]
Issue 2: Photodegradation
Symptoms:
-
A visible color change of the solid compound (e.g., yellowing or darkening) after exposure to ambient light.
-
Appearance of multiple new peaks in chromatograms, some of which may be less polar than the parent compound.
-
Loss of potency in light-exposed samples.
Causality: Aromatic nitro compounds are known to be photoreactive.[7] UV light can excite the molecule, leading to complex photochemical reactions. For trifluoromethylphenols, this can result in the cleavage of the trifluoromethyl group to form trifluoroacetic acid (TFA) or other degradation products.[3][8]
Decomposition Pathways Overview
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Technical Support Center: Method Development for 4-Nitro-2-(trifluoromethyl)phenol
Welcome to the technical support guide for 4-Nitro-2-(trifluoromethyl)phenol. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common method development challenges. This guide moves beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring robust and reliable analytical outcomes.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the analyte's properties is the bedrock of any successful analytical method. This compound possesses a unique combination of functional groups that dictate its behavior in various analytical systems.
-
The phenolic hydroxyl group is acidic, making the compound's ionization state highly dependent on pH.
-
The nitro (-NO2) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing, which increases the acidity of the phenol and imparts a strong UV chromophore and electrophilic nature to the molecule.
-
The trifluoromethyl group also increases lipophilicity.
These features directly influence choices in sample preparation, chromatography, and detection.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Nitro-3-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)phenol |
| CAS Number | Not readily available | 88-30-2[1][2] | 400-99-7[3] |
| Molecular Formula | C7H4F3NO3 | C7H4F3NO3[2][4] | C7H4F3NO3[3] |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol [2][5] | 207.11 g/mol [3] |
| Melting Point | Data not available | 76-79 °C[2] | Data not available |
| pKa | Data not available | 6.07[5] | Data not available |
| Aqueous Solubility | Data not available | 5000 mg/L at 25 °C[1][5] | Data not available |
Note: Data for the exact isomer this compound is sparse in public literature; properties of its isomers are provided for informed estimation and comparison.
Core Analytical Strategy: HPLC-UV
For routine quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique due to the compound's strong UV absorbance imparted by the nitrophenol structure.[6]
Method Selection Logic
A logical workflow is essential when deciding on the initial analytical approach. While Gas Chromatography (GC) is an option, it often requires derivatization for polar, thermally labile compounds like phenols, adding complexity.[7][8] HPLC is therefore the more direct and common starting point.
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- 8. settek.com [settek.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Selection, Optimization, and Validation
An In-Depth Technical Guide to the Purity Analysis of 4-Nitro-2-(trifluoromethyl)phenol by GC-MS
For researchers and professionals in drug development and fine chemical synthesis, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate is a foundational requirement. The compound this compound, a key building block in various pharmaceutical and agrochemical products, is no exception.[1][2] Its purity directly impacts the safety, efficacy, and batch-to-batch consistency of the final product. Therefore, a robust, specific, and reliable analytical method is not merely a quality control checkpoint but a cornerstone of regulatory compliance and product integrity.[3][4]
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound (CAS No. 88-30-2).[5] We will explore the rationale behind key experimental choices, present a detailed protocol, and objectively compare the GC-MS approach with viable alternatives, empowering you to make informed decisions for your analytical workflow.
The Challenge of Analyzing Phenols via GC and the Rationale for Derivatization
Gas chromatography is a premier separation technique, prized for its high resolving power. However, the direct analysis of phenolic compounds like this compound presents a significant challenge. The presence of the polar hydroxyl (-OH) group leads to undesirable interactions with the stationary phase of the GC column. This results in poor peak shape, characterized by significant tailing, which compromises both resolution and the accuracy of quantification.[6][7][8]
To overcome this, derivatization is an essential preparatory step.[9] This chemical modification process converts the polar, active hydrogen of the phenolic hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[10] For phenols, silylation is a widely adopted and highly effective technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) efficiently replace the active proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[10][11] This transformation dramatically improves chromatographic behavior, leading to sharp, symmetrical peaks and enhanced sensitivity.
dot graph GC_Derivatization_Concept { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
Analyte [label="{ this compound | Polar (-OH group) | Poor Peak Shape}"]; Reagent [label="{ Silylating Reagent (BSTFA) | Replaces Active H}"]; Derivative [label="{ Silylated Derivative | Non-polar (O-TMS) | Volatile & Stable | Symmetrical Peak}"];
Analyte -> Reagent [label="Derivatization", fontcolor="#34A853"]; Reagent -> Derivative [label="Improved GC Amenability", fontcolor="#34A853"]; } dot Caption: The conceptual workflow of derivatization.
A Validated GC-MS Protocol for Purity Analysis
The following protocol is a robust starting point for the analysis of this compound. It is grounded in established principles of chromatographic separation and mass spectrometric detection for derivatized phenols.
Experimental Workflow: From Sample to Result
dot graph GCMS_Workflow { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];
} dot Caption: Step-by-step GC-MS experimental workflow.
Step-by-Step Methodology
-
Preparation of Standards and Samples:
-
Accurately weigh approximately 10 mg of the this compound reference standard and the test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent like acetonitrile or pyridine. This creates a stock solution of ~1 mg/mL.
-
Pipette 100 µL of the stock solution into a 2 mL autosampler vial.
-
-
Derivatization Procedure:
-
To the 100 µL aliquot in the vial, add 100 µL of a silylating agent, such as BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to improve the derivatization of sterically hindered groups.[10]
-
Securely cap the vial and heat in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
-
Instrumentation and Parameters:
-
The choice of parameters is critical for achieving optimal separation and detection. The following table provides a validated set of conditions.
-
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Injector | Split/Splitless, 250°C | Splitless mode ensures maximum transfer of analyte for high sensitivity. The temperature is high enough to volatilize the derivatized compound without causing degradation. |
| Liner | Deactivated, Splitless Liner | An inert surface is crucial to prevent analyte adsorption and degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | An inert gas that provides good efficiency. Constant flow mode ensures stable performance during the temperature ramp. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds. |
| Oven Program | 80°C (1 min), ramp 15°C/min to 280°C (5 min) | The initial temperature allows for solvent focusing. The ramp separates compounds by their boiling points, and the final hold ensures elution of any less volatile impurities. |
| MS System | Agilent 5977B or equivalent | A robust single quadrupole mass spectrometer suitable for routine analysis. |
| Ion Source | Electron Ionization (EI), 230°C | EI at the standard 70 eV generates reproducible fragmentation patterns that are ideal for library matching and structural confirmation. |
| Quadrupole Temp | 150°C | Maintains a clean, inert environment for the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-500) | Acquiring data over a wide mass range allows for the identification of the target compound and unknown impurities. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent and derivatizing reagent from saturating the detector. |
Expected Results and Data Interpretation
The purity of the sample is determined by area percent normalization. The peak corresponding to the silylated this compound is identified by its retention time and its mass spectrum, which should be compared against a reference standard and the NIST library.[12]
-
Analyte: this compound (TMS derivative)
-
Molecular Weight (underivatized): 207.11 g/mol [13]
-
Molecular Weight (TMS derivative): 279.09 g/mol
-
Expected Mass Spectrum (Fragments): The EI mass spectrum will show a molecular ion (M+) at m/z 279 and characteristic fragments resulting from the loss of methyl groups (M-15) and other structural components.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| TMS-4-Nitro-2-(trifluoromethyl)phenol | ~10.5 | 279 (M+) , 264 (M-15), 177, 129 |
| Potential Impurity (Isomer) | Varies | 279 (M+) , different fragmentation pattern or ratios |
| Potential Impurity (Starting Material) | Varies | Dependent on the impurity structure |
A Comparative Guide: GC-MS vs. Alternative Analytical Techniques
While GC-MS is a powerful tool, selecting the most appropriate analytical technique requires a clear understanding of the project's goals. Is the objective routine quality control, the identification of an unknown impurity, or a simple limit test?
dot graph Method_Selection { graph [rankdir=TB, splines=true, nodesep=0.5]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];
} dot Caption: Decision tree for selecting an analytical method.
The table below provides an objective comparison of GC-MS with other common analytical techniques.
| Technique | Principle | Specificity | Sensitivity | Key Advantages | Key Limitations |
| GC-MS | Chromatographic separation followed by mass-based detection. | Very High | Very High (ppb-ppt) | Unmatched separation efficiency; provides structural information for identification. | Requires derivatization for polar analytes; limited to volatile/semi-volatile compounds. |
| HPLC-UV/MS | Chromatographic separation in the liquid phase. | High | High (ppm-ppb) | No derivatization needed for phenols; suitable for non-volatile compounds.[14][15] | Lower chromatographic resolution than capillary GC; mobile phase can be costly. |
| NMR | Nuclear spin resonance in a magnetic field. | Very High | Low (requires >mg) | Unrivaled for definitive structure elucidation of unknown compounds; can be quantitative (qNMR). | Low sensitivity; complex instrumentation and data interpretation; high cost. |
| Spectrophotometry (4-AAP) | Colorimetric reaction of phenols. | Low | Moderate (ppm) | Simple, rapid, and inexpensive for determining total phenolic content.[16][17] | Not a purity method; cannot distinguish between the target analyte and other phenolic impurities.[16] |
Trustworthiness Through Validation
To ensure that an analytical method provides reliable and accurate data, it must be validated.[4][18] Method validation is a regulatory requirement and demonstrates that the procedure is suitable for its intended purpose.[19] For a purity method, key validation parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R2) include:[19]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated by analyzing spiked samples and ensuring no co-elution with the main peak.
-
Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.
-
Linearity & Range: Demonstrating a linear relationship between the concentration of an impurity and the detector response over a specified range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of spiked impurities.
-
Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).
Conclusion
For the comprehensive purity analysis of this compound, Gas Chromatography-Mass Spectrometry following silylation is a superior analytical choice. It offers an unparalleled combination of high-resolution separation and specific mass-based identification, making it ideal for both quantifying the main component and identifying trace-level impurities. While HPLC offers the advantage of direct analysis without derivatization, it cannot match the peak efficiency of modern capillary GC. Techniques like NMR are indispensable for the structural elucidation of unknown impurities but are not practical for routine quality control due to lower sensitivity and throughput.
Ultimately, the selection of an analytical method must be a strategic decision aligned with the specific goals of the analysis. However, for establishing a definitive purity profile, a properly developed and validated GC-MS method provides the highest degree of confidence and produces data that is robust, reliable, and ready for regulatory scrutiny.
References
- U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA.
- U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Jumtee, K., Komura, H., & Bamba, T. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 11(3), 169.
- Ngwa, G. (2010). Validation of Impurity Methods. LCGC North America.
- U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). EPA.
- Dadfarnia, S., Shabani, A. M. H., & Moradi, S. E. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction procedure. Global NEST Journal, 22(1), 109-118.
- Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. ResearchGate.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.
- UCT, Inc. (n.d.). EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection.
- Abeywickrama, R., Cocks, B., & Gunawardena, D. (2020). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 25(24), 5966.
- Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 298-324.
- G, A., A, S., & G, S. (2024). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 11(5), 1-8.
- Shrivastava, A., & Gupta, V. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 3(1), 40-48.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA.
- Septaningsih, D. A., & Sudarsono, S. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5527.
- Hong, J., Rhee, J. S., & Kim, Y. H. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290–4302.
- Song, K., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics, 21(10), 7917-7934.
- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook.
- MeitY OLabs. (2016, February 23). Tests for Phenols. YouTube.
- Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Extraction techniques for the determination of phenolic compounds in food. TrAC Trends in Analytical Chemistry, 25(6), 521-532.
- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol IR Spectrum. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.
- Scribd. (n.d.). Analysis of Nitrophenols With Gas ChromatographyMa.
- LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Nitrophenol GC-MS (Non-derivatized) - 70eV, Positive.
- Agilent Technologies, Inc. (2011). Analysis of phenols according to EPA 604.
- PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information.
- Song, K., et al. (2021). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Atmospheric Chemistry and Physics Discussions.
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A Comparative Guide to the Efficacy of Nitrophenols: 4-Nitro-2-(trifluoromethyl)phenol in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive molecules, nitrophenols represent a class of compounds with a diverse and potent range of applications, from pesticides and herbicides to pharmacological agents. Their efficacy is intrinsically linked to their chemical structure, with subtle modifications leading to significant changes in their biological activity. This guide provides an in-depth comparison of 4-Nitro-2-(trifluoromethyl)phenol with other key nitrophenols—2-nitrophenol, 4-nitrophenol, and the well-known uncoupler 2,4-dinitrophenol (DNP). By examining their structure-activity relationships, and supported by experimental data, we aim to provide a comprehensive resource for researchers seeking to understand and harness the potential of these molecules.
The Structural Basis of Nitrophenol Efficacy: A Tale of Acidity and Lipophilicity
The biological activity of nitrophenols is largely dictated by two key physicochemical properties: acidity (pKa) and lipophilicity (log Kow). These factors govern the molecule's ability to cross biological membranes and interact with its target sites. The interplay between the electron-withdrawing nitro group (-NO₂) and the hydroxyl group (-OH) on the phenol ring is central to their mechanism of action.
The nitro group's position influences the acidity of the phenolic proton. For instance, 4-nitrophenol is more acidic than 2-nitrophenol due to the greater resonance stabilization of the phenoxide ion when the nitro group is in the para position. This acidity is crucial for activities such as mitochondrial uncoupling, where the phenol acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis.[1]
The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, further enhances the electron-withdrawing nature of the ring, thereby increasing the acidity of the phenolic proton. This modification is expected to have a significant impact on its biological activity.
Caption: Key physicochemical properties influencing the biological activities of nitrophenols.
Comparative Efficacy: A Data-Driven Analysis
To provide an objective comparison, we have compiled available experimental data on the physicochemical properties and biological activities of the selected nitrophenols.
Physicochemical Properties
The following table summarizes key physicochemical parameters that are foundational to understanding the efficacy of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | log Kow |
| This compound | C₇H₄F₃NO₃ | 207.11 | ~6.0 | ~2.9 |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 7.23 | 1.79 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 7.15 | 1.91 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 4.09 | 1.54 |
Note: Some values are estimates based on structurally similar compounds and may vary depending on the experimental conditions.
Cytotoxicity
The cytotoxic effects of nitrophenols are a critical consideration for their application. The following data from a study on human lung cell lines (BEAS-2B and A549) illustrates the differences in their toxicity.
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µg/mL) |
| 2-Nitrophenol | BEAS-2B | 24 | 255 |
| 4-Nitrophenol | BEAS-2B | 24 | 89 |
| 2-Nitrophenol | A549 | 24 | >10,000 |
| 4-Nitrophenol | A549 | 24 | >10,000 |
Data sourced from a study on human lung cells.[2]
These results indicate that 4-nitrophenol is significantly more cytotoxic to BEAS-2B cells than 2-nitrophenol after 24 hours of exposure.[2] Further studies comparing the toxicity of 4-nitrophenol and 2,4-dinitrophenol in rats have shown that 2,4-dinitrophenol is considerably more toxic.[3] The No-Observed-Adverse-Effect Levels (NOAELs) in young rats were found to be 400 mg/kg/day for 4-nitrophenol and 20 mg/kg/day for 2,4-dinitrophenol, highlighting the latter's higher toxicity.[3]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial efficacy. The broth microdilution method is a standard approach.
Objective: To determine the lowest concentration of a nitrophenol that inhibits the visible growth of a microorganism.
Materials:
-
Test nitrophenol compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solutions: Dissolve the nitrophenol compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Assessment of Mitochondrial Uncoupling
The ability of nitrophenols to act as mitochondrial uncouplers can be quantified by measuring the oxygen consumption rate (OCR) of isolated mitochondria or whole cells.
Objective: To measure the effect of nitrophenols on mitochondrial respiration.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Test nitrophenol compounds
-
Oligomycin (ATP synthase inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Prepare Mitochondria/Cells: Isolate mitochondria from tissue or prepare a suspension of cultured cells.
-
Chamber Setup: Add respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Baseline Respiration: Add the mitochondria or cells to the chamber and measure the basal OCR.
-
State 2 Respiration: Add substrates to fuel the electron transport chain and measure the resulting OCR.
-
State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.
-
State 4 Respiration: Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating "leak" respiration.
-
Uncoupled Respiration: Titrate the nitrophenol compound into the chamber and measure the OCR at different concentrations to determine the maximal uncoupled respiration rate.
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) as a measure of mitochondrial coupling. Compare the uncoupled respiration rates to State 3 to assess the potency of the uncoupler.
Concluding Remarks
The efficacy of nitrophenols is a complex interplay of their structural and physicochemical properties. While 2,4-dinitrophenol is a potent and well-characterized mitochondrial uncoupler, its high toxicity has limited its therapeutic applications. The introduction of a trifluoromethyl group in this compound is a strategic modification aimed at potentially enhancing its efficacy while modulating its safety profile.
The available data suggests a clear structure-activity relationship among the simpler nitrophenols, with 4-nitrophenol exhibiting greater cytotoxicity than 2-nitrophenol in certain cell lines. Direct comparative studies involving this compound are still needed to fully elucidate its relative potency and potential across various applications, including as an antimicrobial and herbicidal agent. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses, which will be crucial for advancing our understanding and utilization of this important class of compounds.
References
- Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. (2022). Ecotoxicology and Environmental Safety, 233, 113339.
- Schüürmann, G., Somashekar, R. K., & Kristen, U. (1996). Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry, 15(10), 1702-1708.
- Koizumi, M., et al. (2002). Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats. Journal of Toxicological Sciences, 26(5), 299-308.
- Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389-1401.
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A Comparative Guide to the Validation of Analytical Methods for 4-Nitro-2-(trifluoromethyl)phenol
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Nitro-2-(trifluoromethyl)phenol, a key building block in various synthetic pathways, requires robust and reliable analytical methods for its monitoring and control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantitative analysis of this compound. Beyond a mere recitation of protocols, this document delves into the causality of experimental design and the principles of self-validating systems, grounded in authoritative regulatory standards.
Introduction to this compound
This compound (CAS 400-99-7) is an aromatic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group.[1][2][3] These functional groups impart distinct chemical properties that are crucial for both its reactivity in synthesis and its detection by various analytical techniques. The trifluoromethyl group enhances lipophilicity, while the nitro group and the phenolic hydroxyl group are chromophores, making the molecule amenable to UV-Vis detection.[1] Given its role as a critical intermediate, a validated analytical method is essential to quantify its purity, monitor its presence in reaction mixtures, and detect it as a potential impurity in final products.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] This guide will explore the validation of three common analytical techniques, with protocols designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on a multitude of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three workhorse techniques in analytical chemistry for the determination of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on absorbance of UV-Vis light. |
| Selectivity | High (with appropriate column and mobile phase). | Very High (separation by GC, confirmation by MS). | Low (potential for interference from other chromophoric compounds). |
| Sensitivity | Good (ng/mL to µg/mL range typical).[6] | Excellent (pg/mL to ng/mL range achievable). | Moderate (µg/mL to mg/mL range typical). |
| Sample Throughput | High. | Moderate. | Very High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Typical Application | Purity testing, in-process control, content uniformity. | Trace level impurity analysis, identification of unknowns. | Rapid, high-concentration assays. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and versatility.[7] For this compound, a reversed-phase HPLC method is ideal, separating the analyte from potential impurities based on its moderate polarity.
Causality of Experimental Choices:
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides good retention for aromatic compounds like this compound. The non-polar C18 stationary phase interacts with the analyte, separating it from more polar or less retained impurities.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The organic modifier is the "strong" solvent that elutes the analyte from the column. The aqueous buffer controls the pH, which is critical as the phenolic hydroxyl group's ionization state can affect retention time. Maintaining a pH below the pKa of the phenol ensures it remains in its neutral form, leading to consistent retention.
-
Detection: The presence of the nitro and phenyl chromophores in the molecule results in strong UV absorbance.[2] The wavelength of maximum absorbance (λmax) is chosen for detection to maximize sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax.
-
Injection Volume: 10 µL.
Validation Protocol for HPLC-UV Method
A self-validating system ensures that the method's performance is continuously monitored. This protocol is designed to meet ICH Q2(R1) requirements.
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- 2. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Nitro-3-(trifluoromethyl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the analytical specificity of detection methods for nitrophenolic compounds, using 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) as a primary case study. While the user prompt specified the 2-trifluoromethyl isomer, the 3-trifluoromethyl isomer is more widely documented and serves as a robust and practical model for this guide.[1][2] The principles and methodologies described herein are directly applicable to all isomers and related compounds.
We will explore the critical concept of cross-reactivity, its impact on data integrity, and provide detailed, field-proven protocols for its assessment. This guide moves beyond simple procedural lists to explain the causality behind experimental design, empowering researchers to not only execute but also adapt these methods for their specific needs.
The Imperative of Specificity: Understanding Cross-Reactivity
In any analytical method, particularly ligand-binding assays like immunoassays, specificity is paramount. Specificity is the ability of a detection method to measure only the intended analyte, distinguishing it from other structurally similar molecules.[3] Cross-reactivity occurs when an antibody or other detection reagent binds to non-target molecules, leading to inaccurate quantification and false-positive results.[4][5]
For a molecule like 4-Nitro-3-(trifluoromethyl)phenol, which may be a metabolite, an environmental contaminant, or a synthetic intermediate, its accurate detection in complex matrices (e.g., plasma, urine, environmental samples) is critical.[6][7] Structurally similar compounds, such as isomers, precursors, or other nitrophenols, are often present and represent the primary challenge to assay specificity. Assessing the potential for these analogs to interfere is a non-negotiable step in method validation.
Designing the Cross-Reactivity Study: Panelist Selection
A robust cross-reactivity study begins with the logical selection of potential cross-reactants. The goal is to challenge the assay with molecules that are structurally related to the target analyte. For 4-Nitro-3-(trifluoromethyl)phenol, the ideal panel would include compounds that systematically lack or alter its key functional groups: the phenol hydroxyl, the nitro group, and the trifluoromethyl group.
Table 1: Panel of Potential Cross-Reactants for 4-Nitro-3-(trifluoromethyl)phenol
| Compound Name | CAS Number | Rationale for Inclusion |
| Target Analyte | ||
| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | The primary analyte against which others are compared. |
| Structural Isomers | ||
| 2-Nitro-4-(trifluoromethyl)phenol | 400-99-7 | Positional isomer; tests the antibody's spatial recognition. |
| Analogs Lacking Key Groups | ||
| 3-(Trifluoromethyl)phenol | 98-17-9 | Lacks the nitro group; assesses the nitro group's role in binding. |
| 4-Nitrophenol | 100-02-7 | Lacks the trifluoromethyl group; assesses the CF3 group's role. |
| Phenol | 108-95-2 | The basic phenolic backbone; a baseline control. |
| Related Compounds | ||
| 2,4-Dinitrophenol | 51-28-5 | Contains two nitro groups but no CF3 group. |
This panel allows for a systematic dissection of the antibody's binding epitopes. High cross-reactivity with an isomer would indicate that the precise positioning of the functional groups is not critical for binding, whereas high cross-reactivity with an analog lacking a specific group (e.g., the nitro group) would suggest that this group is not a primary driver of the binding interaction.
Primary Assessment Method: Competitive ELISA
For small molecules (haptens) like nitrophenols, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used tool for quantitative analysis and cross-reactivity assessment.[8][9] Its high throughput and sensitivity make it ideal for screening multiple compounds.
The principle is based on the competition between the free analyte in the sample (or the cross-reactant being tested) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A high concentration of analyte in the sample results in less labeled antigen binding to the antibody, producing a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte.[10]
Logical Workflow for Competitive ELISA
The following diagram illustrates the workflow for a competitive ELISA designed to assess cross-reactivity.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a self-validating system. The inclusion of a standard curve, positive and negative controls ensures that the assay performance can be verified for each plate.
A. Reagent and Plate Preparation
-
Antigen Coating:
-
Rationale: The target molecule must be immobilized on the plate to compete against. As a small molecule (hapten), it must first be conjugated to a carrier protein like Bovine Serum Albumin (BSA).
-
Procedure: Dilute a pre-made 4-Nitro-3-(trifluoromethyl)phenol-BSA conjugate to 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Cover and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Rationale: Blocking prevents non-specific binding of antibodies to the plastic surface, which would cause high background signal.
-
Procedure: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST). Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST). Incubate for 2 hours at room temperature (RT).[11]
-
-
Standard and Sample Preparation:
-
Procedure: Prepare a 1 mg/mL stock solution of the target analyte and each test compound in DMSO. Create a serial dilution series for each compound in Assay Buffer (e.g., 1% BSA in PBST). The concentration range should span from expected high inhibition to no inhibition (e.g., 0.01 ng/mL to 10,000 ng/mL).
-
B. Immunoassay Procedure
-
Competition:
-
Rationale: This is the core step where the free analyte and coated analyte compete for antibody binding sites.
-
Procedure: Wash the blocked plate 3 times with PBST. Add 50 µL of each standard or test compound dilution to the appropriate wells. Immediately add 50 µL of the primary anti-4-Nitro-3-(trifluoromethyl)phenol antibody (diluted to its optimal concentration in Assay Buffer). Incubate for 2 hours at RT with gentle shaking.[12]
-
-
Secondary Antibody Incubation:
-
Rationale: An enzyme-conjugated secondary antibody is used to detect the primary antibody that has bound to the coated antigen.
-
Procedure: Wash the plate 5 times with PBST. Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit-HRP), diluted in Assay Buffer, to each well. Incubate for 1 hour at RT.
-
-
Signal Development and Reading:
-
Procedure: Wash the plate 5 times with PBST. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the optical density (OD) at 450 nm within 10 minutes.[12]
-
C. Data Analysis
-
Calculate IC50: For the target analyte and each test compound, plot the OD450 against the logarithm of the concentration. Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula: %CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Interpreting the Results: A Hypothetical Data Set
The following table presents a plausible outcome from the described experiment, designed to illustrate how structural differences impact cross-reactivity.
Table 2: Hypothetical Cross-Reactivity Data for an Anti-4-Nitro-3-(trifluoromethyl)phenol Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 4-Nitro-3-(trifluoromethyl)phenol | 5.2 | 100% |
| 2-Nitro-4-(trifluoromethyl)phenol | 45.8 | 11.4% |
| 3-(Trifluoromethyl)phenol | 850.2 | 0.61% |
| 4-Nitrophenol | >10,000 | <0.05% |
| Phenol | >10,000 | <0.05% |
| 2,4-Dinitrophenol | >10,000 | <0.05% |
Analysis of Hypothetical Data:
-
High Specificity: The antibody is highly specific for the target analyte.
-
Isomer Discrimination: The low cross-reactivity (11.4%) with the positional isomer suggests that the spatial arrangement of the nitro and trifluoromethyl groups relative to the hydroxyl group is critical for strong antibody recognition.
-
Importance of the Nitro Group: The significant drop in reactivity when the nitro group is removed (0.61% for 3-(Trifluoromethyl)phenol) indicates the nitro group is a key part of the binding epitope.
-
Critical Role of the Trifluoromethyl Group: The complete loss of reactivity when the CF3 group is absent (<0.05% for 4-Nitrophenol) demonstrates that this group is essential for antibody binding. This fluorinated moiety likely forms a critical contact point within the antibody's binding pocket.
This type of structured analysis allows researchers to pinpoint the exact molecular features recognized by the antibody, providing deep insight into the assay's specificity and potential limitations.
Caption: Structural comparison of the target analyte and potential cross-reactants.
Comparison with Alternative Analytical Methods
While immunoassays are excellent for high-throughput screening, other methods offer higher intrinsic specificity and are often used for confirmation or in cases where antibody development is not feasible.
Table 3: Comparison of Analytical Methodologies
| Feature | Competitive ELISA | HPLC-UV | GC-MS |
| Principle | Antibody-antigen binding competition | Chromatographic separation and UV absorbance | Chromatographic separation and mass-based detection |
| Specificity | Dependent on antibody quality; subject to cross-reactivity | Good; based on retention time and UV spectrum. Can be compromised by co-eluting compounds.[13][14] | Very High; based on retention time and unique mass fragmentation pattern.[15][16] |
| Sensitivity | High to very high (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL)[17][18] | Very high (pg/mL or lower) |
| Throughput | High (96/384-well plates) | Low to moderate (serial sample injection) | Low to moderate |
| Sample Matrix | Can be sensitive to matrix effects | Less sensitive to matrix effects after sample prep | May require derivatization for polar phenols to improve volatility and peak shape.[15] |
| Development Cost | High (antibody development) | Low to moderate | Moderate |
| Use Case | Screening, routine quantification, clinical diagnostics | Routine quantification, purity analysis | Confirmatory analysis, metabolite identification, forensics |
Expertise & Experience Insight: The choice of method is dictated by the research question. For large-scale screening of many samples where a specific compound is being monitored, a well-validated ELISA is unparalleled in efficiency. However, for metabolic profiling, identifying unknown related compounds, or for legal/regulatory purposes, the "gold standard" specificity of GC-MS or LC-MS/MS is required. Often, methods are used synergistically: ELISA for initial screening, followed by HPLC or GC-MS for confirmation of positive hits.[19]
Conclusion
The rigorous assessment of cross-reactivity is a cornerstone of reliable analytical science. By systematically challenging a detection method with a panel of structurally relevant compounds, researchers can quantify its specificity and understand its potential vulnerabilities. This guide provides a comprehensive, scientifically grounded framework for conducting such studies on 4-Nitro-3-(trifluoromethyl)phenol. The detailed competitive ELISA protocol, coupled with a logical approach to data interpretation and comparison with alternative methods, equips scientists and drug development professionals with the necessary tools to ensure their data is accurate, reproducible, and trustworthy.
References
- Lynch, D. E., & McClenaghan, I. (2004). Four trifluoromethylnitrobenzene analogues.
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2003).
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2005).
- Kovács, R., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]
- Analysis of Nitrophenols With Gas Chrom
- Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2005).
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
- Four trifluoromethylnitrobenzene analogues. (2003).
- Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. [Link]
- Competitive ELISA Protocol.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2023).
- GC-MS spectra of 4-nitrophenol.
- Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). PubMed. [Link]
- 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook. [Link]
- Competitive ELISA protocol.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Bioanalysis Zone. [Link]
- 4-Nitro-3-(trifluoromethyl)phenol. PubChem. [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Cross-Reactivity Assessment.
- Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. SciSpace. [Link]
- Analysis of phenols according to EPA 604. Agilent. [Link]
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A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)phenol for Researchers and Drug Development Professionals
Introduction
4-Nitro-2-(trifluoromethyl)phenol is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amine, while the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final product. The precise and efficient synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.
Methodology Comparison: A Strategic Overview
The synthesis of this compound can be approached through several distinct strategies. The choice of method is often a trade-off between factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. Here, we will dissect three primary synthetic pathways:
-
Method 1: Direct Electrophilic Nitration of 2-(Trifluoromethyl)phenol. This is the most straightforward approach, involving the direct introduction of a nitro group onto the commercially available starting material.
-
Method 2: Diazotization-Hydrolysis of 2-(Trifluoromethyl)-4-nitroaniline. A multi-step route that offers potential for high purity by building the molecule in a more controlled, stepwise fashion.
-
Method 3: Nucleophilic Aromatic Substitution (SNA r). This method involves the displacement of a leaving group from a highly activated aromatic ring and can be advantageous for large-scale production.
The following table provides a high-level comparison of these three methods, with more detailed experimental data and discussion to follow.
| Method | Starting Material | Key Reagents | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| 1. Direct Nitration | 2-(Trifluoromethyl)phenol | Nitric Acid, Sulfuric Acid | Moderate | Variable | One-step reaction, readily available starting material. | Formation of isomeric byproducts, potential for over-nitration, challenging purification. |
| 2. Diazotization-Hydrolysis | 2-(Trifluoromethyl)-4-nitroaniline | Sodium Nitrite, Sulfuric Acid, Water | High | High | High regioselectivity, clean conversion. | Multi-step process, requires synthesis of the aniline precursor, handling of potentially unstable diazonium salts. |
| 3. Nucleophilic Aromatic Substitution | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Sodium Hydroxide | High | High | High yield and purity, suitable for large-scale synthesis. | Starting material may not be readily available, requires elevated temperatures. |
Method 1: Direct Electrophilic Nitration of 2-(Trifluoromethyl)phenol
Scientific Rationale and Mechanistic Insights
Direct nitration is an archetypal electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring of 2-(trifluoromethyl)phenol then acts as a nucleophile, attacking the nitronium ion.
The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the benzene ring: the hydroxyl group (-OH) and the trifluoromethyl group (-CF₃). The -OH group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1] Conversely, the -CF₃ group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[2][3]
This creates a competitive scenario. The -OH group directs nitration to the positions ortho and para to it (positions 4 and 6), while the -CF₃ group directs to the position meta to it (position 5). The strong activating and directing effect of the hydroxyl group typically dominates, leading to a mixture of ortho- and para-nitrated products. The formation of the desired 4-nitro isomer is favored over the 6-nitro isomer due to reduced steric hindrance.
Figure 1: General workflow for the direct nitration of 2-(trifluoromethyl)phenol.
Experimental Protocol
-
Materials: 2-(Trifluoromethyl)phenol, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ice, Dichloromethane, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 16.2 g (0.1 mol) of 2-(trifluoromethyl)phenol to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 7.0 mL (approx. 0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the phenol solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is a mixture of isomers and should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the 4-nitro isomer.
-
Performance and Limitations
The direct nitration method is attractive due to its simplicity. However, controlling the regioselectivity is a significant challenge. The yield of the desired 4-nitro isomer can be moderate, and the formation of the 6-nitro isomer and potentially dinitrated products necessitates careful purification, which can be time-consuming and reduce the overall yield.[4] Safety is also a major concern, as the reaction with mixed acids is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of hazardous byproducts.
Method 2: Diazotization-Hydrolysis of 2-(Trifluoromethyl)-4-nitroaniline
Scientific Rationale and Mechanistic Insights
This two-step approach offers a more controlled synthesis of the target molecule. The first step involves the synthesis of the key intermediate, 2-(trifluoromethyl)-4-nitroaniline. This is typically achieved by the nitration of 3-aminobenzotrifluoride, where the amino group is first protected as an acetanilide to moderate its activating effect and prevent oxidation during nitration.[5] The subsequent nitration is directed to the position para to the amino group. The protecting group is then removed by hydrolysis.
The second step is a Sandmeyer-type reaction.[6][7][8] The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous acidic solution to yield the corresponding phenol. The evolution of nitrogen gas drives the reaction to completion. This method is known for its high regioselectivity, as the positions of the functional groups are set in the aniline precursor.
Figure 2: Workflow for the synthesis of this compound via diazotization-hydrolysis.
Experimental Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)-4-nitroaniline
-
Materials: 3-Aminobenzotrifluoride, Acetic Anhydride, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ethanol, Sodium Hydroxide.
-
Procedure:
-
Protect the amino group of 3-aminobenzotrifluoride by reacting it with acetic anhydride to form the corresponding acetanilide.
-
Dissolve the acetanilide in concentrated sulfuric acid at low temperature (0-5 °C).
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
After the reaction is complete, pour the mixture onto ice and collect the precipitated 4-nitro-3-(trifluoromethyl)acetanilide.
-
Hydrolyze the acetanilide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 2-(trifluoromethyl)-4-nitroaniline. Purify by recrystallization.
-
Step 2: Diazotization and Hydrolysis
-
Materials: 2-(Trifluoromethyl)-4-nitroaniline, Sodium Nitrite, Concentrated Sulfuric Acid, Water, Ice.
-
Procedure:
-
Dissolve 20.6 g (0.1 mol) of 2-(trifluoromethyl)-4-nitroaniline in a mixture of 100 mL of water and 30 mL of concentrated sulfuric acid, with cooling.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, bring a mixture of 100 mL of water and 20 mL of concentrated sulfuric acid to a boil.
-
Slowly add the cold diazonium salt solution to the boiling acidic solution. Nitrogen gas will evolve.
-
After the addition is complete, continue to boil the mixture for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Performance and Limitations
This method generally provides a high yield of the desired product with excellent purity, as the formation of isomers is avoided.[9] However, it is a multi-step process, which can be more time-consuming and may result in a lower overall yield compared to a single-step reaction. The handling of diazonium salts requires caution as they can be explosive in a dry state, although they are generally stable in cold aqueous solutions.
Method 3: Nucleophilic Aromatic Substitution (SNA r)
Scientific Rationale and Mechanistic Insights
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto an aromatic ring, provided the ring is sufficiently activated by electron-withdrawing groups.[10][11] In this case, the starting material is 1-chloro-4-nitro-2-(trifluoromethyl)benzene. The strongly electron-withdrawing nitro and trifluoromethyl groups, positioned ortho and para to the chlorine atom, significantly decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. The hydroxide ion (or another suitable nucleophile) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the nitro and trifluoromethyl groups. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product.
Figure 3: Mechanism of Nucleophilic Aromatic Substitution for the synthesis of this compound.
Experimental Protocol
-
Materials: 1-Chloro-4-nitro-2-(trifluoromethyl)benzene, Sodium Hydroxide, Water, Hydrochloric Acid.
-
Procedure:
-
In a pressure vessel, combine 22.5 g (0.1 mol) of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with a solution of 12 g (0.3 mol) of sodium hydroxide in 100 mL of water.
-
Seal the vessel and heat the mixture to 160-170 °C with stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully vent any pressure.
-
Transfer the contents to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Performance and Limitations
The SNAr method can provide high yields of a very pure product.[13] It is also a scalable process, making it attractive for industrial applications. The main limitation is the availability and cost of the starting material, 1-chloro-4-nitro-2-(trifluoromethyl)benzene. The reaction also requires elevated temperatures and pressures, which may necessitate specialized equipment.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.
-
For small-scale laboratory synthesis where the primary goal is to obtain a sample of the compound quickly, Method 1 (Direct Nitration) may be considered, provided that the researcher is equipped for careful temperature control and purification of the isomeric mixture.
-
For applications requiring high purity and where a multi-step synthesis is acceptable , Method 2 (Diazotization-Hydrolysis) is an excellent choice. The control over regioselectivity is a significant advantage, leading to a cleaner product.
-
For large-scale industrial production where cost-effectiveness and high throughput are paramount, Method 3 (Nucleophilic Aromatic Substitution) is likely the most suitable option, assuming the starting material is accessible at a reasonable cost. The high yield and purity of the product often outweigh the initial investment in specialized equipment.
Ultimately, a thorough evaluation of the available resources, desired product specifications, and safety infrastructure will guide the selection of the most appropriate synthetic route.
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A Comparative Guide to the Biological Activity of 4-Nitro-2-(trifluoromethyl)phenol and Its Isomers
Introduction
In the landscape of modern chemical biology and drug development, the precise positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's biological activity. This guide provides an in-depth comparative analysis of 4-Nitro-2-(trifluoromethyl)phenol and its structural isomers. The introduction of a nitro group (-NO₂) and a trifluoromethyl (-CF₃) group, both potent electron-withdrawing moieties, onto a phenol ring creates a molecule with a unique electronic and steric profile, predisposing it to a range of biological interactions. Understanding the subtle yet significant differences in activity between these isomers is paramount for researchers in agrochemicals, pharmaceuticals, and environmental science. This document synthesizes available experimental data to offer a comprehensive overview of their herbicidal, antimicrobial, and mitochondrial uncoupling activities, providing a valuable resource for guiding future research and development.
Isomeric Landscape of Nitro-(trifluoromethyl)phenols
The subject of this guide, this compound, belongs to a family of nitrated trifluoromethylphenols. The relative positions of the hydroxyl (-OH), nitro (-NO₂), and trifluoromethyl (-CF₃) groups on the benzene ring give rise to several structural isomers, each with distinct physicochemical properties and, consequently, biological activities. For the purpose of this guide, we will focus on the most pertinent and studied isomers to draw meaningful comparisons.
| Isomer Name | CAS Number | Structure |
| This compound | 400-99-7 | |
| 2-Nitro-4-(trifluoromethyl)phenol | 400-99-7 | |
| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | |
| 3-Nitro-5-(trifluoromethyl)phenol | 349-57-5 | |
| 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | |
| 2-Nitro-6-(trifluoromethyl)phenol | 384-63-4 | |
| 3-Nitro-4-(trifluoromethyl)phenol | 25889-36-5 | |
| 2-Nitro-3-(trifluoromethyl)phenol | 386-72-1 |
Note: The IUPAC name for the primary compound of interest is this compound. However, it is crucial to recognize that in various databases and literature, it is often synonymously referred to as 3-(Trifluoromethyl)-4-nitrophenol (CAS 88-30-2)[1][2]. For clarity, this guide will use the IUPAC nomenclature.
Comparative Biological Activities
Uncoupling of Oxidative Phosphorylation
A primary mechanism of action for many nitrophenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria. These molecules act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to increased oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat. The efficiency of an uncoupler is often linked to its acidity (pKa) and lipophilicity, which facilitate its movement across the mitochondrial membrane.
While direct comparative data for all isomers of nitro-(trifluoromethyl)phenol is scarce, the principles of structure-activity relationships (SAR) for mitochondrial uncouplers can provide valuable insights[3][4]. Potent uncoupling activity is often associated with a high degree of lipophilicity and the ability to stabilize the anionic charge after deprotonation[4]. The trifluoromethyl group significantly increases lipophilicity[5][6].
Hypothesized Ranking of Uncoupling Activity (Strongest to Weakest):
-
This compound & 2-Nitro-4-(trifluoromethyl)phenol: The para-nitro group, in conjunction with the trifluoromethyl group, is expected to create a highly acidic phenol and a lipophilic structure, favorable for potent uncoupling activity.
-
4-Nitro-3-(trifluoromethyl)phenol: This isomer is a known uncoupler of oxidative phosphorylation.
-
Other isomers: The uncoupling activity of other isomers is likely to be influenced by the steric hindrance around the hydroxyl group and the overall electronic effects, which may be less optimal for protonophoric activity compared to the 2,4-substituted isomers.
Herbicidal Activity
The uncoupling of oxidative phosphorylation is a well-established mechanism for the herbicidal action of phenolic compounds[7][8]. By disrupting energy production in plant cells, these compounds can inhibit growth and lead to plant death. The herbicidal activity of nitrophenols has been shown to be related to their pKa values[8].
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial properties[10]. The presence of a nitro group can enhance the antimicrobial activity of organic molecules[11][12]. The trifluoromethyl group can also contribute to biological activity, making trifluoromethyl-containing phenols promising antimicrobial agents[5][6].
The mechanism of antimicrobial action for phenolic compounds often involves disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity conferred by the trifluoromethyl group can enhance the ability of these compounds to penetrate bacterial cell membranes.
While direct comparative data for all isomers is limited, some general trends can be inferred. For instance, the position of the nitro group can influence activity, with some studies on other nitro-aromatic compounds suggesting that the presence of nitro groups at the C2 and C4 positions can enhance antibacterial activity[12]. Therefore, isomers such as this compound and 2-Nitro-4-(trifluoromethyl)phenol may exhibit significant antimicrobial potential.
Experimental Protocols
Assay for Mitochondrial Uncoupling Activity
Objective: To determine the effect of the test compounds on mitochondrial respiration and to quantify their uncoupling potential.
Methodology: High-Resolution Respirometry
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, C2C12 myoblasts) to near confluence in appropriate multi-well plates.
-
Instrument Preparation: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Assay Procedure:
-
Harvest and resuspend the cells in a respiration buffer.
-
Add the cell suspension to the respirometer chambers and allow the basal respiration rate to stabilize.
-
Sequentially add the following compounds, allowing the respiration rate to stabilize after each addition:
-
Oligomycin: An ATP synthase inhibitor, to determine the leak respiration (proton leak).
-
Test Compound (Isomers of Nitro-(trifluoromethyl)phenol): Titrate with increasing concentrations to determine the dose-dependent effect on respiration. An uncoupler will increase the respiration rate.
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone): A potent chemical uncoupler, to determine the maximum capacity of the electron transport system.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure the residual oxygen consumption (non-mitochondrial).
-
-
-
Data Analysis: Calculate the respiratory control ratio (RCR) and the uncoupling control ratio (UCR) to quantify the degree of uncoupling. Compare the dose-response curves for each isomer to determine their relative potencies.
Assay for Herbicidal Activity
Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compounds.
Methodology: Seed Germination and Early Seedling Growth Inhibition Assay [7]
-
Test Species: Select a model plant species with rapid germination and growth, such as Lepidium sativum (cress) or Lolium multiflorum (ryegrass).
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in distilled water.
-
Pre-emergence Assay:
-
Place a filter paper in a petri dish and moisten it with a known volume of the test solution.
-
Place a predetermined number of seeds on the filter paper.
-
Seal the petri dishes and incubate them in a growth chamber with controlled light and temperature.
-
-
Post-emergence Assay:
-
Germinate seeds in soil-filled pots.
-
At the two-leaf stage, spray the seedlings with the test solutions.
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length.
-
For the post-emergence assay, assess the degree of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) using a rating scale.
-
Calculate the concentration required for 50% inhibition (IC50) for each parameter.
-
Assay for Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of pathogenic bacteria.
Methodology: Broth Microdilution Method
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism: Uncoupling of Oxidative Phosphorylation
The following diagram illustrates the general mechanism by which protonophoric uncouplers like nitrophenols disrupt mitochondrial energy production.
Caption: Mechanism of Mitochondrial Uncoupling by Nitrophenols.
Conclusion
The biological activity of this compound and its isomers is a compelling example of how subtle changes in molecular architecture can lead to profound differences in biological function. While direct, comprehensive comparative data remains an area ripe for further investigation, existing knowledge of structure-activity relationships allows for informed predictions. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups, coupled with the lipophilicity imparted by the latter, suggests that isomers with specific substitution patterns, such as this compound, are likely to be potent mitochondrial uncouplers with corresponding herbicidal and antimicrobial activities. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating and comparing these activities. Further research, particularly direct comparative studies, will be invaluable in elucidating the precise structure-activity relationships within this important class of compounds, paving the way for the rational design of new agrochemicals and therapeutic agents.
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- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: 4-Nitro-2-(trifluoromethyl)phenol and Its Precursors
In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular structures is paramount. The introduction of specific functional groups to an aromatic scaffold can dramatically alter its electronic properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of 4-Nitro-2-(trifluoromethyl)phenol, a molecule of significant interest, with its structural precursors: 2-(trifluoromethyl)phenol and 4-nitrophenol.
By examining the distinct signatures of these compounds in Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, we can elucidate the individual and combined electronic effects of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This analysis serves not only as a guide for characterization but also as a practical illustration of fundamental spectroscopic principles for researchers and drug development professionals.
The Molecules: Structure and Electronic Influence
The subject of our analysis is the synthetic pathway from two key precursors to a more complex derivative. The structural distinctions are fundamental to the spectroscopic differences we will observe.
-
4-Nitrophenol: Features a hydroxyl group (-OH) and a nitro group (-NO₂) in a para arrangement. The -NO₂ group is a potent deactivating group, withdrawing electron density from the aromatic ring through both the inductive (-I) and resonance (-M) effects[1][2].
-
2-(Trifluoromethyl)phenol: Contains a hydroxyl group and a trifluoromethyl group (-CF₃) in an ortho position. The -CF₃ group is one of the most powerful electron-withdrawing groups, operating primarily through a strong inductive effect (-I)[3][4].
-
This compound: The target molecule, which incorporates all three functional groups. The spectroscopic profile of this compound is shaped by the synergistic electron-withdrawing properties of the ortho -CF₃ and para -NO₂ substituents.
Caption: Chemical structures of the target molecule and its precursors.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols were followed for each spectroscopic technique. The causality behind specific choices, such as solvent selection, is critical for obtaining meaningful and comparable data.
Caption: General workflow for comparative spectroscopic analysis.
FTIR Spectroscopy Protocol
The objective is to observe high-resolution vibrational modes of the key functional groups. The solid-state KBr pellet method is chosen to minimize solvent interference and observe intermolecular interactions like hydrogen bonding.
-
Sample Preparation: Mix ~1 mg of the analyte with ~100 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
-
Pellet Pressing: Transfer the powdered mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Collect a background spectrum of the empty sample chamber. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ to improve the signal-to-noise ratio[5].
UV-Visible Spectroscopy Protocol
This technique probes the electronic transitions within the molecule. Ethanol is selected as the solvent due to its transparency in the UV region and its ability to dissolve all three compounds.
-
Sample Preparation: Prepare stock solutions of each compound in ethanol. From these, create dilute working solutions with concentrations adjusted to yield a maximum absorbance between 0.5 and 1.5 AU[5].
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with pure ethanol to serve as the reference (blank). Fill a matched cuvette with the sample solution. Scan the wavelength range from 400 nm down to 200 nm[5].
¹H NMR Spectroscopy Protocol
¹H NMR provides detailed information about the chemical environment of protons. DMSO-d₆ is a suitable solvent as it effectively dissolves all analytes and its residual peak does not interfere with the aromatic signals. Its ability to form hydrogen bonds also allows for the observation of the phenolic -OH proton, which might otherwise be broadened or exchanged in other solvents[5].
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm)[6].
Comparative Spectroscopic Analysis
The addition of -NO₂ and -CF₃ groups to the phenol scaffold induces predictable and measurable shifts in their respective spectra.
FTIR Spectral Comparison
FTIR spectroscopy reveals key differences in the vibrational frequencies of the O-H, C-F, and N-O bonds.
| Vibrational Mode | 4-Nitrophenol | 2-(Trifluoromethyl)phenol | This compound |
| O-H Stretch (cm⁻¹) | ~3330 (broad) | ~3350 (broad) | ~3230 (broad) |
| C-NO₂ Asymmetric (cm⁻¹) | ~1523 | N/A | ~1530 |
| C-NO₂ Symmetric (cm⁻¹) | ~1343 | N/A | ~1350 |
| C-F Stretches (cm⁻¹) | N/A | ~1315, ~1160, ~1120 | ~1320, ~1175, ~1130 |
| Aromatic C-H out-of-plane (cm⁻¹) | ~840 | ~755 | ~860 |
-
O-H Stretching: All three compounds show a broad O-H stretching band, indicative of intermolecular hydrogen bonding. In this compound, the presence of the ortho -CF₃ group can influence the hydrogen bonding environment, potentially leading to a shift in the O-H band compared to its precursors. The strong electron-withdrawing nature of both substituents increases the acidity of the phenolic proton, weakening the O-H bond and shifting its frequency to a lower wavenumber.
-
Nitro Group Vibrations: The characteristic asymmetric and symmetric stretching vibrations of the -NO₂ group are clearly visible in both 4-nitrophenol and the final product[7][8]. The electronic environment slightly modifies their exact positions.
-
Trifluoromethyl Group Vibrations: The -CF₃ group gives rise to several strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ region[5]. These are prominent features in the spectra of 2-(trifluoromethyl)phenol and the final product, serving as a clear diagnostic marker.
UV-Visible Spectral Comparison
The UV-Vis spectra are highly sensitive to the electronic structure of the aromatic ring, which acts as a chromophore.
| Compound | λmax (nm) in Ethanol | Electronic Transition |
| 4-Nitrophenol | ~317 | π → π[9] |
| 2-(Trifluoromethyl)phenol | ~275 | π → π |
| This compound | ~310 | π → π* |
-
Analysis: The -OH group on a benzene ring is an auxochrome, which shifts the absorption maximum (λmax) to longer wavelengths compared to benzene itself.
-
4-Nitrophenol: The powerful resonance-withdrawing -NO₂ group extends the conjugation of the π-system, resulting in a significant bathochromic (red) shift to ~317 nm[9]. In basic solutions, deprotonation to the phenolate ion further extends this conjugation, causing a dramatic shift to ~400 nm[10].
-
2-(Trifluoromethyl)phenol: The -CF₃ group is primarily an inductive-withdrawing group and does not extend the π-conjugation. Therefore, its λmax is observed at a shorter wavelength compared to 4-nitrophenol.
-
This compound: In this molecule, the dominant effect on the UV-Vis spectrum is from the para-nitro group, which dictates the primary π → π* transition. The -CF₃ group has a lesser, secondary influence. The λmax is therefore similar to that of 4-nitrophenol but can be slightly blue-shifted due to the ortho -CF₃ group sterically hindering the planarity of the -NO₂ group, which can slightly reduce the extent of resonance.
Caption: Electronic effects of -CF₃ and -NO₂ substituents.
¹H NMR Spectral Comparison
The chemical shifts (δ) of the aromatic protons are a direct reflection of the electron density around them. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield to higher ppm values.
| Proton Environment | 4-Nitrophenol (DMSO-d₆) | 2-(Trifluoromethyl)phenol (CDCl₃) | This compound (CDCl₃) |
| H (ortho to -OH) | ~6.95 (d) | ~7.50 (d) | ~7.40 (d) |
| H (meta to -OH) | ~8.15 (d) | ~6.95 (m) | ~8.45 (dd) |
| H (para to -OH) | N/A | ~7.38 (t) | N/A |
| H (position 5) | N/A | N/A | ~8.60 (d) |
| -OH Proton | ~11.1 (s, broad) | ~5.47 (s, broad) | ~11.5 (s, broad) |
Data sourced from multiple databases and typical values. Exact shifts are solvent and concentration-dependent[5][11][12].
-
4-Nitrophenol: The protons ortho to the hydroxyl group (meta to -NO₂) appear around 6.95 ppm, while the protons meta to the hydroxyl group (ortho to -NO₂) are strongly deshielded by the nitro group and appear far downfield at ~8.15 ppm[13].
-
2-(Trifluoromethyl)phenol: The -CF₃ group strongly deshields the adjacent proton (ortho to -OH) via its inductive effect, pushing it downfield[5].
-
This compound: This molecule presents the most deshielded environment. The proton at position 5 is ortho to the -NO₂ group and meta to the -CF₃ group, making it the most downfield signal. The proton at position 3 is ortho to the -OH group and meta to the -NO₂ group. The combined electron-withdrawing power of both groups shifts all aromatic protons significantly downfield compared to phenol itself. The phenolic -OH proton is also highly deshielded due to the increased acidity imparted by the two electron-withdrawing groups.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and instructive example of how functional group substitution governs molecular properties.
-
FTIR effectively identifies the presence of the -OH, -NO₂, and -CF₃ groups through their characteristic vibrational frequencies.
-
UV-Vis spectroscopy highlights the powerful effect of the para-nitro group in extending the π-conjugated system, which dictates the primary electronic absorption band.
-
¹H NMR offers the most detailed insight into the electronic environment of the aromatic ring, demonstrating the potent and additive deshielding effects of the inductive-withdrawing -CF₃ group and the resonance/inductive-withdrawing -NO₂ group.
This comparative guide underscores the necessity of a multi-technique spectroscopic approach for the unambiguous characterization of complex organic molecules, providing the foundational data essential for advancing research in drug discovery and materials science.
References
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- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
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- NIH. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and....
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- ResearchGate. (n.d.). (A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer;....
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- University of Calgary. (n.d.). Ch24: Phenols-Spectroscopic Analysis.
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- NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
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- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- RSC Publishing. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
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A Senior Application Scientist's Guide to Benchmarking 4-Nitro-3-(trifluoromethyl)phenol
A Note on Isomer Selection: This guide focuses on 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). The isomeric designation "4-Nitro-2-(trifluoromethyl)phenol" is less common in commercial and research applications, and available data is sparse. Given its prevalence as a chemical intermediate and registered pesticide (TFM), 4-Nitro-3-(trifluoromethyl)phenol is presented here as the subject of this comprehensive benchmarking study.[1][2]
Introduction: Contextualizing the Compound of Interest
4-Nitro-3-(trifluoromethyl)phenol is a multifaceted aromatic compound, distinguished by the presence of a hydroxyl group, a nitro group, and a trifluoromethyl group.[2] The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances the compound's lipophilicity and acidity compared to its non-fluorinated analogs.[2][3] These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Notably, it is the active ingredient in Lamprecide, a pesticide used to control the invasive sea lamprey population in the Great Lakes.[1]
For researchers in drug development and analytical science, understanding a compound's performance relative to established standards is paramount. This guide provides an objective comparison of 4-Nitro-3-(trifluoromethyl)phenol against three key benchmarks:
-
Phenol: The parent compound, providing a baseline for assessing the effects of substituents.
-
4-Nitrophenol: Allows for the specific evaluation of the trifluoromethyl group's influence on physicochemical and analytical behavior.[6][7]
-
3-(Trifluoromethyl)phenol: Isolates the impact of the nitro group on the molecule's properties.[3]
This comparison will focus on fundamental physicochemical properties and performance in standard analytical chromatographic techniques, providing the data and methodologies necessary for informed application and development.
Comparative Physicochemical Properties
The substitution pattern on the phenol ring directly dictates the molecule's physical and chemical properties. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the pKa of 4-Nitro-3-(trifluoromethyl)phenol, making it a stronger acid than the benchmark compounds. This increased acidity and altered polarity directly influence its behavior in analytical systems.
| Property | 4-Nitro-3-(trifluoromethyl)phenol | Phenol | 4-Nitrophenol | 3-(Trifluoromethyl)phenol |
| CAS Number | 88-30-2[1] | 108-95-2 | 100-02-7[7] | 98-17-9[3] |
| Molecular Formula | C₇H₄F₃NO₃[8] | C₆H₅OH | C₆H₅NO₃ | C₇H₅F₃O[9] |
| Molecular Weight | 207.11 g/mol [8] | 94.11 g/mol | 139.11 g/mol | 162.11 g/mol |
| Melting Point | 76-79 °C[8] | 40-42 °C[10] | 113-114 °C | -2 °C |
| pKa | 6.07[1] | 9.95 | 7.15 | 9.08[11] |
| Water Solubility | 5,000 mg/L (at 25 °C)[4] | 84,000 mg/L (at 20 °C) | 16,000 mg/L (at 25 °C) | 5,400 mg/L (at 25 °C) |
| LogP | 2.68[8] | 1.46 | 1.91 | 2.52 |
Spectroscopic Signature Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. The unique electronic and vibrational environments of each molecule result in distinct spectral signatures.
Key Spectroscopic Features:
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. For 4-Nitro-3-(trifluoromethyl)phenol, the protons are shifted downfield due to the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups.
-
IR Spectroscopy: The O-H stretch is a key diagnostic peak. Its position and shape can indicate the extent of hydrogen bonding. The strong absorbances corresponding to the N-O stretches (in nitrated phenols) and C-F stretches (in trifluoromethylated phenols) are also critical for identification.[1]
-
UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is influenced by the conjugated π-system. The nitro group, a strong chromophore, significantly shifts the λmax to longer wavelengths. In alkaline solutions, the deprotonation of the hydroxyl group to form the phenoxide ion extends the conjugation, causing a further bathochromic (red) shift. For example, in 1% NaOH, 4-Nitro-3-(trifluoromethyl)phenol exhibits absorbance maxima at 300 nm and 395 nm.[1]
Benchmarking Performance in Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the separation, identification, and quantification of phenolic compounds.[6][12] Benchmarking the performance of 4-Nitro-3-(trifluoromethyl)phenol against standards in these systems provides critical data on its retention behavior, selectivity, and detectability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is ideal for analyzing phenols due to their polarity and UV-absorbing properties. A reversed-phase method, where a nonpolar stationary phase is used with a polar mobile phase, is the standard approach.
Causality of Method Design:
-
Reversed-Phase C18 Column: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the phenols, enabling effective separation based on polarity.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl groups. This is crucial because analyzing phenols in their neutral form results in sharper, more symmetrical peaks and more reproducible retention times.
-
Gradient Elution: Starting with a higher percentage of water and gradually increasing the organic solvent (acetonitrile) allows for the separation of compounds with a range of polarities, ensuring that both the more polar phenol and the less polar 4-Nitro-3-(trifluoromethyl)phenol are eluted with good resolution and peak shape.
Predicted Elution Order (from most polar to least polar):
-
Phenol
-
4-Nitrophenol
-
3-(Trifluoromethyl)phenol
-
4-Nitro-3-(trifluoromethyl)phenol
This order is predicted based on the polarity of the compounds. Phenol is the most polar. The addition of a nitro group or a trifluoromethyl group increases hydrophobicity and retention time. 4-Nitro-3-(trifluoromethyl)phenol, with both groups, is expected to be the least polar and thus have the longest retention time.
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Inter-laboratory comparison of 4-Nitro-2-(trifluoromethyl)phenol analysis
An Inter-laboratory Guide to the Robust Analysis of 4-Nitro-2-(trifluoromethyl)phenol
Authored by: A Senior Application Scientist
Abstract: This guide provides a comprehensive framework for the quantitative analysis of this compound, a compound of increasing interest in pharmaceutical development and environmental monitoring. In the absence of formal inter-laboratory comparison studies for this specific analyte, this document synthesizes validated methodologies for structurally similar nitrophenols to establish a robust protocol. We will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into the rationale behind method selection and experimental design. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to implement a self-validating and reliable analytical system.
Introduction: The Analytical Imperative for this compound
This compound and its isomers are important intermediates and potential metabolites in various chemical and pharmaceutical manufacturing processes.[1][2] The presence of both a nitro and a trifluoromethyl group on the phenol ring imparts distinct chemical properties that necessitate precise and accurate quantification for safety, efficacy, and environmental impact assessments.[3] This guide addresses the critical need for standardized analytical methods to ensure data comparability across different laboratories.
The core challenge in analyzing nitrophenols lies in their potential for volatility, thermal lability, and the need for sensitive detection in complex matrices.[4][5] Therefore, the choice of analytical technique is paramount and is dictated by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method should be a deliberate process based on a thorough understanding of the analyte's properties and the research question at hand. Here, we compare the three most common techniques for nitrophenol analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely accessible technique for the analysis of non-volatile or thermally labile compounds like nitrophenols.[6][7] It offers excellent reproducibility and is amenable to various detection methods, with UV-Vis being the most common for chromophore-containing molecules like this compound.
Rationale for HPLC:
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
-
Direct Analysis: It often does not require derivatization, simplifying sample preparation.[8]
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[4][9] However, the analysis of polar compounds like phenols can be challenging due to their poor volatility and potential for peak tailing.[10]
Rationale for GC-MS (with derivatization):
-
High Sensitivity and Selectivity: The mass spectrometer provides definitive identification and can achieve very low detection limits.
-
Improved Volatility: Derivatization of the phenolic hydroxyl group (e.g., silylation or acetylation) can significantly improve chromatographic performance.[5]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.[6] Nitrophenols exhibit strong absorbance, making this a viable technique for straightforward sample matrices.
Rationale for UV-Vis Spectrophotometry:
-
Simplicity and Speed: The method is easy to perform and provides rapid results.
-
Cost-Effectiveness: The instrumentation is relatively inexpensive compared to HPLC and GC-MS.
-
Limitations: This method lacks selectivity and is susceptible to interference from other absorbing compounds in the sample matrix.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the expected performance characteristics for the analysis of nitrophenols based on data from structurally similar compounds. This provides a baseline for what a laboratory can expect to achieve with a well-validated method.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometer (MS) | Spectrophotometer |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL[6] | <0.1 µg/mL[8] | Dependent on molar absorptivity |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL[6] | <0.3 µg/mL[8] | Dependent on molar absorptivity |
| Linearity Range (R²) | > 0.999[11] | > 0.99[9] | > 0.99 |
| Precision (%RSD) | < 5%[6] | < 15%[9] | < 5% |
| Accuracy (% Recovery) | 90 - 112%[6][7] | 95 - 105%[8] | 95 - 105% |
| Sample Derivatization | Not typically required | Often required (e.g., silylation)[5] | Not required |
Experimental Protocols
The following are detailed, self-validating protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is designed to be a robust starting point for method development and validation.
Objective: To establish a reliable and reproducible HPLC-UV method for the quantification of this compound.
Caption: Workflow for the analysis of this compound using HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
Reagents:
-
This compound reference standard (≥95% purity).[12]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (reagent grade).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[8]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) (e.g., 60:40 v/v). The organic modifier and pH should be optimized to achieve good peak shape and resolution.[7]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax) of this compound, which should be determined by scanning a standard solution with the PDA detector. Nitrophenols typically have strong absorbance in the UV region.[3]
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Self-Validation:
-
The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) > 0.999.[11]
-
System suitability parameters (e.g., peak asymmetry, theoretical plates, and %RSD of replicate injections of a standard) should be established and monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is suitable for trace-level analysis or for samples in complex matrices.
Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound following derivatization.
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound reference standard (≥95% purity).[12]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., pyridine or acetonitrile).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working standards of this compound and the internal standard in a suitable solvent.
-
Extract the analyte from the sample matrix if necessary (e.g., using liquid-liquid extraction or solid-phase extraction).[7]
-
-
Derivatization:
-
Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and solvent (e.g., 50 µL BSTFA + 1% TMCS and 50 µL pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the phenolic hydroxyl group.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify characteristic ions, then selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Analysis and Quantification:
-
Analyze the derivatized standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Analyze the derivatized samples and quantify the analyte using the calibration curve.
-
Self-Validation:
-
The derivatization efficiency and stability of the derivative should be assessed.
-
The choice of ions for SIM mode should be based on their specificity and abundance in the mass spectrum of the derivatized analyte.
Conclusion: Towards Harmonized Analysis
While direct inter-laboratory comparison data for this compound is not yet publicly available, this guide provides a robust framework based on established methods for similar compounds. The choice between HPLC-UV and GC-MS will depend on the specific analytical needs, with HPLC being a more straightforward approach for routine analysis and GC-MS offering superior sensitivity for trace-level quantification. For reliable and comparable results across laboratories, adherence to well-documented and validated protocols, such as those outlined here, is essential.
References
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety.
- Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. US EPA.
- 4-Nitro-3-(trifluoromethyl)phenol. NIST WebBook.
- 4-Nitro-3-(trifluoromethyl)phenol - CRM LABSTANDARD.
- 4-Nitro-3-(trifluoromethyl)phenol. PubChem.
- 4-Nitro-3-(trifluoromethyl)phenol, 1 g. Carl ROTH.
- 4-Nitro-3-(trifluoromethyl)phenol, 1 g. Carl ROTH.
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH.
- Method 8041A: Phenols by Gas Chromatography. EPA.
Sources
- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]
- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eruditio.pom.go.id [eruditio.pom.go.id]
- 12. 4-Nitro-3-(trifluoromethyl)phenol, 1 g, CAS No. 88-30-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
Structural elucidation and confirmation of 4-Nitro-2-(trifluoromethyl)phenol
An In-Depth Guide to the Structural Elucidation and Confirmation of 4-Nitro-2-(trifluoromethyl)phenol: A Comparative Analysis
As a Senior Application Scientist, the unambiguous structural confirmation of a molecule is paramount, particularly in regulated environments like drug development. A seemingly minor misidentification of an isomer can lead to vastly different biological activity, toxicity, or impurity profiles. This guide provides a comprehensive, experience-driven comparison of analytical techniques for the structural elucidation of this compound, a compound representative of substituted aromatics encountered as intermediates or impurities in pharmaceutical and agrochemical synthesis.
The Isomeric Challenge: Why Precision Matters
The electronic and steric effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are highly dependent on their positions on the phenol ring. This positional variance dictates the molecule's chemical reactivity, acidity, and spectroscopic signature. An analytical strategy must be robust enough to definitively distinguish between these possibilities.
Figure 1: The structural isomers central to our analytical challenge. From left to right: this compound (Target), 4-Nitro-3-(trifluoromethyl)phenol, and 2-Nitro-4-(trifluoromethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for differentiating isomers, providing direct insight into the chemical environment and connectivity of atoms. We employ a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) to build a complete picture of the molecule.
Causality Behind NMR Analysis
The electron-withdrawing nature of both the -NO₂ and -CF₃ groups deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum. The key to differentiation lies in the distinct substitution patterns on the aromatic ring, which dictates the number of unique proton and carbon signals and, critically, their coupling patterns (spin-spin splitting).
Comparative NMR Data for Isomer Differentiation
The following table summarizes the expected NMR data for our target compound and its key isomers. This predictive approach is fundamental to experimental design, as it establishes clear criteria for confirmation.
| Technique | Parameter | 4-Nitro-2-(CF₃)phenol (Target) | 4-Nitro-3-(CF₃)phenol | 2-Nitro-4-(CF₃)phenol |
| ¹H NMR | Aromatic Protons | 3 signals (doublet, doublet of doublets, doublet) | 3 signals (doublet, doublet of doublets, doublet) | 3 signals (singlet-like, doublet, doublet) |
| Splitting Pattern | Distinct ortho, meta, and para couplings. | Different coupling constants due to substituent positions. | One proton has no ortho neighbors, appearing as a broad singlet or small doublet. | |
| Hydroxyl Proton | 1 broad singlet (exchangeable) | 1 broad singlet (exchangeable) | 1 broad singlet (exchangeable) | |
| ¹³C NMR | Aromatic Carbons | 6 distinct signals | 6 distinct signals | 6 distinct signals |
| C-CF₃ Signal | Quartet due to ¹J(C-F) coupling | Quartet due to ¹J(C-F) coupling | Quartet due to ¹J(C-F) coupling | |
| ¹⁹F NMR | CF₃ Signal | 1 singlet | 1 singlet | 1 singlet |
Note: Chemical shifts are highly dependent on the solvent used. Data should always be compared against a standard under identical conditions.
Experimental Protocol: ¹H NMR Acquisition
This protocol adheres to IUPAC recommendations for the reporting of NMR data.[1]
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; for phenols, DMSO-d₆ can be used to observe the hydroxyl proton without rapid exchange.
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.
-
Set the spectral width to cover a range of at least -1 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest signal of interest.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all peaks and accurately report chemical shifts to two decimal places and coupling constants (J) in Hertz (Hz).
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming the Elemental Composition
While NMR excels at defining connectivity, mass spectrometry provides the molecular weight and elemental formula, acting as a crucial validation step. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of providing a mass measurement with enough accuracy to confirm a unique molecular formula.
Causality Behind MS Analysis
In MS, a molecule is ionized and its mass-to-charge ratio (m/z) is measured. The molecular ion peak (M⁺˙) directly corresponds to the molecular weight of the compound. The molecule also breaks apart into characteristic fragment ions, providing clues about its substructures. For our target, we expect to see fragments corresponding to the loss of the nitro group, hydroxyl group, or parts of the trifluoromethyl group.
Comparative MS Data
| Parameter | This compound |
| Molecular Formula | C₇H₄F₃NO₃ |
| Exact Mass | 207.0143 |
| Nominal Mass | 207 |
| Key Fragments (m/z) | [M-NO₂]⁺ (161), [M-OH]⁺ (190), fragments related to the aromatic ring. |
Data sourced from PubChem and NIST databases.[2][3][4]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like nitrophenols.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5) coupled to a mass spectrometer (preferably a time-of-flight or Orbitrap analyzer for HRMS).
-
GC Method:
-
Set the injector temperature to 250°C.
-
Use a temperature program for the oven, e.g., start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Use helium as the carrier gas.
-
-
MS Method:
-
Operate the ion source in electron ionization (EI) mode at 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
The transfer line temperature should be ~280°C.
-
-
Data Analysis: Identify the peak corresponding to the analyte. Extract the mass spectrum and identify the molecular ion peak. Compare the measured exact mass to the theoretical mass of C₇H₄F₃NO₃. Analyze the fragmentation pattern for consistency with the proposed structure.
Caption: Expected MS fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. While it generally cannot distinguish between the positional isomers , it provides critical evidence that the compound belongs to the correct chemical class. A mismatch in the IR spectrum is a clear red flag that the proposed structure is incorrect.
Causality Behind IR Analysis
Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum is a "fingerprint" of the functional groups present.
Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-O (Nitro) | Asymmetric & Symmetric Stretch | 1500 - 1570 and 1300 - 1370 |
| C-F (CF₃) | Stretching | 1100 - 1350 (strong, often multiple bands) |
Data sourced from standard IR correlation tables and the NIST Chemistry WebBook.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The software will automatically ratio the sample spectrum to the background. Identify the major absorption bands and compare them to the expected frequencies for the proposed structure.
Synthesizing the Data: A Self-Validating Logic Flow
The true power of this multi-technique approach lies in the cross-validation of data. No single technique provides the complete answer, but together they build an undeniable case for the structure. This integrated workflow is the essence of ensuring scientific trustworthiness.
Caption: Integrated workflow for structural confirmation.
Final Comparative Summary
This table provides an at-a-glance comparison of the primary techniques for this specific analytical challenge.
| Technique | Primary Information | Specificity for Isomer ID | Strengths | Limitations |
| NMR | Atomic connectivity, chemical environment | Very High | Definitive for isomer differentiation; provides rich structural detail. | Requires more sample; can have complex spectra. |
| MS | Molecular formula, fragmentation | Low to Moderate | High sensitivity; confirms elemental composition. | Isomers often have identical mass and similar fragmentation. |
| IR | Functional groups | Very Low | Fast, simple, requires minimal sample prep. | Cannot distinguish between positional isomers. |
| HPLC | Purity, separation | High (if method developed) | Excellent for purity assessment and separating isomer mixtures. | Does not provide structural information on its own; requires reference standards. |
Conclusion
References
- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem Technical Support.
- Davies, A. N., & Lancashire, R. J. (2016).
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
- NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol. BenchChem Technical Support.
- FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S.
- IUPAC. (n.d.). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). De Gruyter.
- IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. International Union of Pure and Applied Chemistry. [Link]
- Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
Sources
A Comparative Guide to the Ecotoxicity of Trifluoromethylphenols for Researchers and Drug Development Professionals
Introduction: The Environmental Significance of Trifluoromethylphenols
Trifluoromethylphenols (TFMPs) represent a class of aromatic organic compounds that have garnered increasing attention within the environmental science and pharmaceutical communities. These compounds are not typically produced for direct commercial use but rather emerge as transformation products from the environmental degradation of a variety of widely used pharmaceuticals and agrochemicals containing the aryl-CF₃ moiety.[1] The trifluoromethyl group (-CF₃) is intentionally incorporated into many active compounds to enhance their metabolic stability and lipophilicity, thereby improving their efficacy.[2] However, this same stability raises concerns about the persistence of these compounds and their derivatives in the environment.
This guide provides a comprehensive comparison of the ecotoxicity of different trifluoromethylphenol isomers, with a focus on 2-trifluoromethylphenol (2-TFMP), 3-trifluoromethylphenol (3-TFMP), and 4-trifluoromethylphenol (4-TFMP). Understanding the differential ecotoxicological profiles of these isomers is crucial for conducting thorough environmental risk assessments of parent compounds and for guiding the development of more environmentally benign pharmaceuticals and agrochemicals.
Comparative Ecotoxicity: A Multi-faceted Analysis
The environmental impact of a chemical is not solely defined by its acute toxicity but also by its persistence, potential to bioaccumulate, and the toxicity of its degradation products. This section provides a comparative analysis of these factors for the different TFMP isomers.
Acute Aquatic Toxicity
Acute toxicity to aquatic organisms is a primary indicator of a chemical's potential to cause immediate harm to ecosystems. Standardized tests are used to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a specific sublethal effect in 50% of the population (EC50). Due to a scarcity of direct experimental ecotoxicity data for all TFMP isomers, a combination of available data, qualitative statements, and predictions from Quantitative Structure-Activity Relationship (QSAR) models is presented here. QSAR models are computational tools that predict the activity (e.g., toxicity) of a chemical based on its molecular structure.[3][4][5][6]
Table 1: Comparative Acute Aquatic Toxicity of Trifluoromethylphenol Isomers
| Compound | Organism | Endpoint | Value (mg/L) | Data Source |
| 2-Trifluoromethylphenol | Fish (various) | 96h LC50 | Predicted: Moderately Toxic | QSAR Estimation |
| Daphnia magna | 48h EC50 | Predicted: Toxic | QSAR Estimation | |
| Algae (various) | 72h EC50 | Predicted: Toxic | QSAR Estimation | |
| 3-Trifluoromethylphenol | Fish (various) | 96h LC50 | Predicted: Moderately Toxic | QSAR Estimation |
| Daphnia magna | 48h EC50 | Harmful to aquatic organisms | [7] | |
| Algae (various) | 72h EC50 | Predicted: Toxic | QSAR Estimation | |
| 4-Trifluoromethylphenol | Fish (various) | 96h LC50 | Predicted: Moderately Toxic | QSAR Estimation |
| Daphnia magna | 48h EC50 | Predicted: Toxic | QSAR Estimation | |
| Algae (various) | 72h EC50 | Predicted: Toxic | QSAR Estimation | |
| 3-Trifluoromethyl-4-nitrophenol (TFM) | Rainbow Trout | 96h LC50 | 12.87 | [8] |
| Daphnia magna | 48h EC50 | Data available but varies with conditions | [9] | |
| Algae (various) | - | Toxic | [9] |
Note: "Predicted" values are based on QSAR models for substituted phenols and should be interpreted with caution pending experimental verification. The toxicity of phenols is often related to their hydrophobicity (log Kow) and electronic properties.[10]
The well-studied lampricide 3-trifluoromethyl-4-nitrophenol (TFM) provides a useful, albeit more complex, benchmark. Its toxicity is known to be influenced by environmental factors such as pH.[11] For the simpler TFMP isomers, QSAR models generally predict a degree of aquatic toxicity, classifying them as harmful to toxic. The position of the trifluoromethyl group influences the electronic properties and acidity of the phenol, which in turn affects its interaction with biological macromolecules and thus its toxicity.[12]
Biodegradability and Environmental Fate
The persistence of a compound in the environment is a key factor in its overall risk profile. Readily biodegradable substances are less likely to accumulate to harmful concentrations.
-
Hydrolysis and Defluorination: Studies have shown that the position of the -CF₃ group significantly impacts the hydrolytic stability of TFMPs. 2-TFMP and 4-TFMP can undergo spontaneous aqueous defluorination, particularly under alkaline conditions, to form the corresponding hydroxybenzoic acids.[1] In contrast, 3-TFMP is reported to be highly resistant to hydrolysis.[1] This spontaneous defluorination is an important degradation pathway that can reduce the persistence of the parent TFMP, though it releases fluoride ions into the environment.[13]
-
Photodegradation: Photolysis, or degradation by light, is another important environmental fate process for TFMPs. The lampricide TFM is known to undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA).[7] The rate of this degradation and the yield of TFA are dependent on factors like pH and the presence of other substituents on the phenol ring.[7] TFA is a highly persistent and mobile substance, and its formation is a significant concern in the environmental risk assessment of trifluoromethylated compounds.[14]
-
Biodegradation: The microbial degradation of TFMPs is less well-understood. Some studies have shown that certain bacteria can utilize TFMPs as a carbon and energy source, leading to the formation of fluorinated metabolites and eventually trifluoroacetate and fluoride ions.[15] However, the overall biodegradability of TFMP isomers is expected to be limited, and they are not generally considered "readily biodegradable" according to standard OECD tests.
The following diagram illustrates the primary environmental fate pathways for trifluoromethylphenols.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical accumulates in an organism to a concentration higher than that in the surrounding environment. This is a significant concern for persistent, hydrophobic compounds. The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation.
Experimental Protocols for Ecotoxicity Assessment
To ensure data consistency and comparability, standardized testing protocols are essential. The following are summaries of the key OECD guidelines for assessing the ecotoxicity of chemicals.
Acute Fish Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
Methodology:
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
-
Duration: 96 hours.
-
Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The 96-hour LC50 is calculated using appropriate statistical methods.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna, a key species in aquatic food webs.
Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Exposure: Daphnids are exposed to a series of test concentrations in a static system.
-
Duration: 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.
-
Endpoint: The 48-hour EC50 for immobilisation is determined.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae, which are primary producers in aquatic ecosystems.
Methodology:
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata.
-
Exposure: Exponentially growing algal cultures are exposed to a range of test concentrations.
-
Duration: 72 hours.
-
Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.
-
Endpoint: The 72-hour EC50 for growth inhibition is calculated.
Ready Biodegradability (OECD 301)
This set of screening tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
Methodology:
-
Inoculum: A mixed population of microorganisms from a source like activated sludge is used.
-
Exposure: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions.
-
Duration: 28 days.
-
Measurement: Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
-
Endpoint: A substance is considered "readily biodegradable" if it meets a pass level (e.g., >60% biodegradation) within a 10-day window during the 28-day test.
Bioaccumulation in Fish (OECD 305)
This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.
Methodology:
-
Test Organism: Suitable fish species such as Zebrafish or Rainbow Trout.
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in water for a period (e.g., 28 days).
-
Depuration Phase: The fish are then transferred to clean water, and the elimination of the substance is monitored.
-
Measurement: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.
-
Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Conclusion and Future Directions
The ecotoxicity of trifluoromethylphenols is a complex issue with significant implications for environmental and human health. This guide has provided a comparative overview of the current state of knowledge regarding the ecotoxicity of 2-, 3-, and 4-trifluoromethylphenol. While a complete, experimentally-derived comparative dataset is not yet available, the information presented on their environmental fate, degradation pathways, and predicted toxicity highlights the need for further research.
The differential reactivity of the isomers, particularly with respect to hydrolysis and defluorination, underscores the importance of isomer-specific risk assessments. The formation of persistent degradation products like trifluoroacetic acid from these compounds is a key concern that warrants further investigation.
For researchers and professionals in drug development, a thorough understanding of the potential environmental impact of drug metabolites and transformation products is becoming increasingly critical. The principles and experimental protocols outlined in this guide provide a framework for integrating ecotoxicological considerations into the early stages of the drug discovery and development process, paving the way for the design of safer and more sustainable chemical products.
References
- The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ResearchGate.
- The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ACS Publications.
- SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL PROTOCOL. Ozone Secretariat.
- Toxicity of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) to 10 species of algae. U.S. Geological Survey.
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Royal Society of Chemistry.
- Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. ResearchGate.
- QSAR in Toxicology. 1. Prediction of Aquatic Toxicity. Semantic Scholar.
- QSAR assessment of aquatic toxicity potential of diverse agrochemicals. PubMed.
- 28: QSAR Toolbox: Automated workflow for aquatic toxicity. YouTube.
- Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain). PubMed.
- 4-(Trifluoromethyl)phenol. PubChem.
- QSAR Model for Predicting Pesticide Aquatic Toxicity. ResearchGate.
- Predicting the toxicity of substituted phenols to aquatic species and its changes in the stream and effluent waters. PubMed.
- Applicability of QSAR Models for Acute Aquatic Toxicity under the Act on Registration, Evaluation, etc. of Chemicals in the Republic of Korea. National Institute of Environmental Health Sciences.
- ACUTE DATA. Ohio EPA.
- Daphnia magna LC50 48h. OASIS.
- Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. U.S. Environmental Protection Agency.
- Acute Aquatic Toxicity and Biodegradability of Fluorinated Ionic Liquids. ACS Publications.
- Acute Aquatic Toxicity and Biodegradability of Fluorinated Ionic Liquids. Figshare.
- Acute toxicity of (a) fish LC50 (96 h); (b) daphnid LC50 (48 h); (c) green algae EC50 (48 h); chronic toxicity of (d) fish; (e) daphnid; (f) green algae. ResearchGate.
- Ecotoxicological Assessment of Perfluorooctane Sulfonate and Perfluorooctanoic Acid Following Biodegradation: Insights from Daphnia magna Toxicity and Yeast Estrogen Screen Assays. MDPI.
- Fluoride toxicity to aquatic organisms: a review. PubMed.
- Acute LC50s for various time periods for Daphnia magna and Cyprinodon variegatus. ResearchGate.
- (a) Acute toxicity in terms of LC50 (fish and daphnia) and EC50 (green... ResearchGate.
- Assessment of the sensitivity of Percina caprodes (logperch) to the pesticide 4-nitro-3-(trifluoromethyl)phenol. U.S. Geological Survey.
- Electrophiles and acute toxicity to fish. PubMed.
- Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish. Science.
- Ecotoxicity of phenol and cresols to aquatic organisms: A review. PubMed.
- Chemical - Canadian Categorization Results. OECD.
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- Biological toxicity of fresh and rotten algae on freshwater fish: LC50, organ damage and antioxidant response. PubMed.
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A Comparative Guide to the Synthesis of 4-Nitro-2-(trifluoromethyl)phenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and cost-effectiveness is a paramount concern. 4-Nitro-2-(trifluoromethyl)phenol is a valuable building block in the synthesis of a variety of active compounds, owing to the unique electronic properties conferred by its trifluoromethyl and nitro substituents. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this important molecule, offering a critical evaluation of their respective cost-benefit profiles, detailed experimental protocols, and a thorough examination of the underlying chemical principles.
Executive Summary: A Comparative Overview
The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of yield, purity, cost, safety, and scalability. This guide evaluates three primary methodologies for the synthesis of this compound:
-
Route 1: Direct Nitration of 2-(Trifluoromethyl)phenol. A seemingly straightforward approach, this electrophilic aromatic substitution is often hampered by challenges in regioselectivity, leading to the formation of isomeric byproducts that necessitate complex and costly purification.
-
Route 2: Nucleophilic Aromatic Hydrolysis of 2-Chloro-5-nitrobenzotrifluoride. This method offers the potential for high regioselectivity but requires careful optimization of reaction conditions to achieve efficient conversion and high yields.
-
Route 3: Diazotization of 2-Amino-5-nitrobenzotrifluoride followed by Hydrolysis. A classic and often reliable transformation, this two-step process can provide high yields of the desired product if the diazotization and subsequent hydrolysis are carefully controlled.
The following sections will delve into the specifics of each route, providing the necessary data and insights for researchers and process chemists to make an informed decision based on their specific laboratory or production needs.
Route 1: Direct Nitration of 2-(Trifluoromethyl)phenol
The direct nitration of 2-(trifluoromethyl)phenol represents the most atom-economical approach on paper. However, the directing effects of the hydroxyl and trifluoromethyl groups present a significant challenge in achieving high selectivity for the desired 4-nitro isomer.
Reaction Scheme:
Caption: Direct nitration of 2-(trifluoromethyl)phenol.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2-(Trifluoromethyl)phenol is a commercially available reagent with a moderate cost. |
| Reagent Cost | Nitric acid and sulfuric acid are inexpensive, commodity chemicals. |
| Yield & Purity | This is the primary drawback. The nitration of phenols is notoriously difficult to control, often leading to a mixture of ortho and para isomers, as well as dinitrated and oxidized byproducts. Separation of the 4-nitro isomer from the 2-nitro isomer can be challenging and significantly reduces the overall effective yield. |
| Process Complexity | The reaction itself is straightforward to perform. However, the purification process, typically involving column chromatography or fractional crystallization, adds significant complexity and cost. |
| Safety & Environmental | The use of concentrated nitric and sulfuric acids requires stringent safety precautions due to their corrosive nature. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. The generation of acidic waste streams is a significant environmental consideration. |
Experimental Protocol:
A representative procedure for the nitration of a substituted phenol is as follows. Note: This is a general procedure and requires optimization for the specific substrate.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10 °C.
-
Reaction: To a solution of 2-(trifluoromethyl)phenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane), slowly add the pre-cooled nitrating mixture dropwise, ensuring the reaction temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the 4-nitro and 2-nitro isomers.
Expertise & Experience Insights:
The key to potentially improving the yield of the desired para-isomer lies in careful control of reaction temperature and the choice of nitrating agent. Lower temperatures generally favor para-substitution. Alternative nitrating systems, such as nitric acid in acetic anhydride, could be explored to modulate the reactivity and selectivity. However, the inherent challenge of controlling the regioselectivity in the nitration of activated aromatic rings remains a significant hurdle for this route on a larger scale.
Route 2: Nucleophilic Aromatic Hydrolysis of 2-Chloro-5-nitrobenzotrifluoride
This route leverages the principles of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards attack by a nucleophile, in this case, a hydroxide ion.
Reaction Scheme:
Caption: Hydrolysis of 2-chloro-5-nitrobenzotrifluoride.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2-Chloro-5-nitrobenzotrifluoride is a commercially available starting material, and its cost is a key factor in the overall economic viability of this route. |
| Reagent Cost | Sodium hydroxide or potassium hydroxide are inexpensive bulk chemicals. |
| Yield & Purity | This route offers excellent regioselectivity, as the position of the nitro and trifluoromethyl groups is pre-determined in the starting material. High yields can be achieved with optimized reaction conditions. |
| Process Complexity | The reaction may require elevated temperatures and potentially high pressure to proceed at a reasonable rate. The work-up involves neutralization and extraction. |
| Safety & Environmental | Working with caustic solutions at high temperatures requires appropriate safety measures. The use of organic solvents for extraction contributes to the environmental footprint of the process. |
Experimental Protocol:
A general procedure for the hydrolysis of an activated aryl chloride is as follows:
-
Reaction Setup: In a pressure-rated reactor, charge 2-chloro-5-nitrobenzotrifluoride and an aqueous solution of sodium hydroxide or potassium hydroxide. A phase-transfer catalyst may be added to facilitate the reaction.
-
Reaction: Heat the mixture to a specified temperature (e.g., 100-150 °C) and maintain it under pressure for several hours.
-
Monitoring: Monitor the disappearance of the starting material by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling, carefully neutralize the reaction mixture with a mineral acid (e.g., hydrochloric acid).
-
Isolation: Extract the product with an organic solvent, wash the organic phase, dry it, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or distillation.
Expertise & Experience Insights:
The success of this route hinges on achieving a good reaction rate while minimizing side reactions. The choice of solvent (e.g., water, or a mixture of water and a high-boiling organic solvent like DMSO or DMF) and the concentration of the hydroxide solution are critical parameters to optimize. The use of a phase-transfer catalyst can be beneficial in improving the reaction rate at lower temperatures.
Route 3: Diazotization of 2-Amino-5-nitrobenzotrifluoride and Hydrolysis
This two-step sequence is a classic and powerful method for the introduction of a hydroxyl group onto an aromatic ring. The starting amine is converted to a diazonium salt, which is then thermally or catalytically decomposed in the presence of water to yield the phenol.
Reaction Scheme:
Caption: Diazotization-hydrolysis of 2-amino-5-nitrobenzotrifluoride.
Cost-Benefit Analysis:
| Factor | Analysis |
| Starting Material Cost | 2-Amino-5-nitrobenzotrifluoride is a commercially available intermediate. Its cost is a significant contributor to the overall process economics.[1][2] |
| Reagent Cost | Sodium nitrite, sulfuric acid, and copper sulfate are all relatively inexpensive reagents.[3][4][5] |
| Yield & Purity | This route is known to provide high yields of the desired phenol with excellent purity. The regiochemistry is unambiguously defined by the starting material. A patent for a similar transformation reports a yield of 90%. |
| Process Complexity | This is a two-step process that requires careful control of temperature, especially during the diazotization step, as diazonium salts can be unstable. |
| Safety & Environmental | Diazonium salts are potentially explosive, particularly when dry, and must be handled with extreme care. The reactions are typically carried out in dilute aqueous solutions to mitigate this risk. The process generates acidic waste streams containing copper salts, which require appropriate treatment. |
Experimental Protocol:
Based on a well-established procedure for the conversion of an aromatic amine to a phenol:
-
Diazotization:
-
Dissolve 2-amino-5-nitrobenzotrifluoride in a mixture of concentrated sulfuric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
In a separate flask, prepare a boiling aqueous solution of copper sulfate.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or distillation.
-
Expertise & Experience Insights:
The critical parameter in this synthesis is the stability of the diazonium salt. Keeping the temperature low during its formation and using it immediately in the next step is crucial for achieving high yields. The use of copper sulfate as a catalyst in the hydrolysis step is known to improve the yield and reduce the formation of byproducts compared to simple thermal decomposition in water.
Comparative Data Summary
| Parameter | Route 1: Direct Nitration | Route 2: Hydrolysis | Route 3: Diazotization-Hydrolysis |
| Starting Material | 2-(Trifluoromethyl)phenol | 2-Chloro-5-nitrobenzotrifluoride | 2-Amino-5-nitrobenzotrifluoride |
| Key Reagents | HNO₃, H₂SO₄ | NaOH or KOH | NaNO₂, H₂SO₄, CuSO₄ |
| Number of Steps | 1 | 1 | 2 |
| Typical Yield | Low to Moderate (isomer mixture) | Moderate to High | High |
| Purity of Crude Product | Low (isomer mixture) | High | High |
| Purification Method | Column Chromatography | Recrystallization/Distillation | Recrystallization/Distillation |
| Key Advantages | Atom economical in theory | High regioselectivity | High yield and purity |
| Key Disadvantages | Poor regioselectivity, difficult purification | Potentially harsh reaction conditions | Unstable intermediate, two steps |
| Estimated Relative Cost | High (due to purification) | Moderate | Low to Moderate |
Conclusion and Recommendation
Based on this comprehensive analysis, Route 3: Diazotization of 2-Amino-5-nitrobenzotrifluoride followed by Hydrolysis emerges as the most robust and economically viable method for the synthesis of this compound, particularly for applications requiring high purity and on a larger scale. While it involves a two-step process and the handling of a potentially hazardous intermediate, the high yields and excellent regioselectivity often outweigh these considerations. The starting materials and reagents are readily available, and the procedures are well-documented in the chemical literature.
Route 2: Nucleophilic Aromatic Hydrolysis presents a viable alternative, especially if the starting material, 2-chloro-5-nitrobenzotrifluoride, is available at a competitive price. Its primary advantage is the high regioselectivity in a single step. However, the potentially demanding reaction conditions may require specialized equipment.
Route 1: Direct Nitration is the least recommended approach for the synthesis of pure this compound due to the inherent difficulties in controlling the regioselectivity, which leads to a challenging and costly purification process. This route may only be considered for small-scale exploratory work where a mixture of isomers is acceptable or if a highly selective nitration condition is discovered.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, including the desired scale of production, purity requirements, available equipment, and cost of raw materials. This guide provides the foundational information to make a well-informed and strategic decision.
References
- DGR Industrial Products, Inc. Sodium Nitrite, 200 grams.
- Intratec. Copper Sulfate Price.
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Performance Evaluation of 4-Nitro-2-(trifluoromethyl)phenol in Key Applications: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of 4-Nitro-2-(trifluoromethyl)phenol, a versatile chemical intermediate. We will objectively evaluate its performance in two distinct and significant applications: as a selective pesticide for controlling sea lamprey populations and as a synthetic precursor in the development of targeted cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against viable alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound, also known as 3-trifluoromethyl-4-nitrophenol or TFM, is a yellow crystalline solid.[1][2] Its chemical structure, characterized by a phenol ring substituted with both a nitro group and a trifluoromethyl group, imparts unique electronic properties that are central to its utility.[2][3] The potent electron-withdrawing nature of these substituents significantly influences the compound's acidity, reactivity, and biological activity.[4] This guide will explore how these fundamental chemical characteristics translate into performance advantages and limitations in specific, high-impact applications.
Section 1: Application in Invasive Species Control - The Lampricide TFM
One of the most established applications of this compound is as a selective lampricide, primarily used to control invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes.[5][6] The economic and ecological health of the Great Lakes fishery has been significantly impacted by the parasitic sea lamprey, necessitating effective and selective control measures.[3]
Performance Evaluation and Mechanism of Action
TFM's efficacy as a lampricide stems from its ability to act as a metabolic uncoupler, disrupting oxidative phosphorylation in the mitochondria of the lamprey larvae.[7] This leads to a rapid depletion of cellular energy stores and subsequent mortality. The selectivity of TFM is attributed to the lower capacity of sea lamprey to detoxify the compound compared to other fish species.[7]
Comparative Analysis with Niclosamide (Bayluscide)
The primary alternative and sometimes adjunct to TFM in sea lamprey control is Niclosamide, often formulated as Bayluscide.[4] A direct comparison of their performance characteristics is crucial for designing effective and environmentally conscious control strategies.
| Feature | This compound (TFM) | Niclosamide (Bayluscide) |
| Primary Mechanism | Metabolic Uncoupler | Metabolic Uncoupler[7] |
| Selectivity | High for sea lamprey larvae | Low, broad-spectrum piscicide[7] |
| Potency | Less potent than Niclosamide[7] | Approximately 43 times more toxic to lamprey larvae than TFM[1] |
| Toxicity (LC50) | Sea Lamprey: Varies with water chemistry (pH, alkalinity)[1]. Example: ~2.11 mg/L in specific lab trials.[4] | Sea Lamprey: Significantly lower concentrations required than TFM.[7] |
| Environmental Fate | Subject to photodegradation[4] | Also subject to degradation, but can be more persistent in sediments. |
| Application Strategy | Primary lampricide for stream treatments[6] | Often used in combination with TFM (e.g., 1% mixture) to reduce the total amount of TFM required, or in lentic areas.[1][8] |
Expert Insight: The choice between TFM, Niclosamide, or a combination thereof is a complex decision driven by the specific ecosystem characteristics. While TFM's selectivity is a major advantage in minimizing non-target mortality, the higher potency of Niclosamide offers a cost-effective means to reduce the overall chemical load in certain situations. The synergistic effect of a TFM/Niclosamide mixture highlights a key strategy in modern integrated pest management.[1]
Experimental Protocol: Laboratory Toxicity Bioassay for Lampricides
To ensure the efficacy and safety of lampricide treatments, standardized laboratory bioassays are essential. The following protocol outlines a typical static toxicity test to determine the lethal concentration (LC50) of a lampricide for sea lamprey larvae.
Objective: To determine the 24-hour, 48-hour, and 72-hour LC50 values of a test substance against 3rd instar sea lamprey larvae.
Materials:
-
Glass beakers or cups (250 mL)
-
Distilled, deionized water
-
Sea lamprey larvae (3rd instar)
-
Powdered larval food
-
Stock solution of this compound (or other test lampricide) in a suitable solvent (e.g., DMSO).
-
Pipettes and other standard laboratory glassware.
Procedure:
-
Acclimation: Acclimate sea lamprey larvae to laboratory conditions for at least 48 hours prior to the assay.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the lampricide. For substances with unknown activity, a starting concentration of 500 ppm is recommended.[9]
-
Perform serial dilutions to obtain a range of test concentrations (e.g., 500, 250, 125, 62.5 ppm).[9]
-
Prepare a negative control solution containing the same concentration of solvent (e.g., DMSO) as the highest test concentration.[9]
-
-
Assay Setup:
-
For each concentration and the control, set up triplicate beakers.
-
To each beaker, add 100 mL of distilled water and ten 3rd instar larvae.[9]
-
Add a small amount of powdered food to each beaker.
-
Add the appropriate volume of the stock solution to achieve the desired final concentration.
-
-
Incubation and Observation:
-
Maintain the beakers at a constant temperature (e.g., 12°C) and photoperiod.
-
Record the number of dead larvae in each beaker at 24, 48, and 72 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point.
-
Use probit or logit analysis to determine the LC50 values and their 95% confidence intervals.[9]
-
Caption: A generalized workflow for a laboratory larvicide bioassay.
Section 2: Application in Pharmaceutical Synthesis - A Precursor for PARP Inhibitors
The unique substitution pattern of this compound also makes it a valuable building block in the synthesis of complex pharmaceutical compounds.[1][10] Of particular interest is its potential application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[11]
Performance Evaluation in Synthesis
PARP inhibitors are designed to exploit deficiencies in DNA repair mechanisms in certain cancer cells, leading to synthetic lethality.[12] The synthesis of these complex molecules often involves the construction of a bicyclic heteroaryl core.[13] The reactivity of this compound, driven by its electron-deficient aromatic ring, makes it a suitable starting material for the construction of such scaffolds.
Comparative Analysis with an Alternative Precursor
To illustrate the synthetic utility of this compound, we will compare a plausible synthetic step with a documented route for a key intermediate of the PARP inhibitor Niraparib, which utilizes a different starting material.
| Feature | This compound | 3-Methyl-2-nitrobenzoic acid |
| Target Scaffold | Bicyclic Heteroaryl PAR4 Antagonist[13] | Niraparib (PARP inhibitor)[5] |
| Initial Reaction | Nucleophilic Aromatic Substitution or Etherification | Esterification, followed by radical bromination[5] |
| Reactivity | Activated towards nucleophilic attack due to -NO2 and -CF3 groups. | The carboxylic acid allows for standard esterification; the methyl group is activated for subsequent functionalization. |
| Potential Advantages | Direct introduction of the phenol moiety. The trifluoromethyl group can enhance drug properties like metabolic stability.[3] | A well-established and scalable synthetic route.[5] |
| Potential Challenges | Potential for multiple substitution products, requiring careful control of reaction conditions. | Multi-step process to introduce the necessary functionalities for cyclization.[5] |
Expert Insight: The choice of starting material in medicinal chemistry is a critical decision that balances synthetic feasibility with the desired properties of the final compound. While this compound offers a direct route to certain substituted phenols, established multi-step syntheses from alternative precursors like 3-methyl-2-nitrobenzoic acid for drugs such as Niraparib are often preferred in industrial settings due to their robustness and scalability.[5]
Representative Synthetic Protocol: Synthesis of a Bicyclic Heteroaryl Precursor
The following protocol is a representative example of how this compound could be utilized in the initial step of synthesizing a bicyclic heteroaryl system, based on general principles of nucleophilic aromatic substitution.
Objective: To synthesize a diaryl ether intermediate as a precursor for a bicyclic heteroaryl PARP inhibitor.
Materials:
-
This compound
-
An appropriate halo-substituted heterocycle (e.g., 2-chloropyridine)
-
A suitable base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware for organic synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq.), the halo-substituted heterocycle (1.1 eq.), and potassium carbonate (1.5 eq.) in DMF.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Caption: A generalized workflow for the synthesis of a diaryl ether intermediate.
Conclusion
This compound is a chemical intermediate with demonstrated value in distinct and important applications. Its performance as the lampricide TFM is well-documented, offering a selective and effective solution for the control of invasive sea lamprey, particularly when used in a scientifically informed and integrated manner with alternatives like Niclosamide. In the realm of pharmaceutical synthesis, its utility as a building block for complex molecules such as PARP inhibitors is evident, although its direct application in the synthesis of currently marketed drugs is less documented than some alternative precursors. The choice to employ this compound in a given application will ultimately depend on a careful evaluation of its performance characteristics, synthetic accessibility, and the specific requirements of the target product.
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- Google Patents. A kind of synthetic method for preparing Niraparib.
- PubMed. Niclosamide Is a Much More Potent Toxicant of Mitochondrial Respiration than TFM in the Invasive Sea Lamprey (Petromyzon marinus). [Link]
- Chem-Impex. 4-Nitro-3-(trifluorométhyl)phénol. [Link]
- Great Lakes Fishery Commission. Lampricide. [Link]
- ResearchGate. Acute Toxicity of TFM and a TFM/Niclosamide Mixture to Selected Species of Fish, Including Lake Sturgeon (Acipenser fulvescens) and Mudpuppies (Necturus maculosus)
- USGS.gov. Acute Toxicity of the Lampricides TFM and Niclosamide to Three Species of Unionid Mussels. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. [Link]
- ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
- REABIC. Laboratory and field comparisons of TFM bar formulations used to treat small streams for larval sea lamprey. [Link]
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- Google Patents.
- MDPI. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]
- JNAS | Journals of National Academy of Sciences of Ukraine. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrim. [Link]
- PubMed. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]
- ResearchGate.
- PubMed Central. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]
- Dana-Farber Cancer Institute | Science Illustrated.
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- PubMed.
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A Senior Application Scientist's Guide to Nitrophenol Detection: A Head-to-Head Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in environmental monitoring and pharmaceutical analysis, the accurate and sensitive detection of nitrophenols is of paramount importance. These compounds, recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA), are not only environmentally persistent but also pose significant health risks, including carcinogenesis and mutagenesis.[1] This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques employed for nitrophenol detection. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
The Analytical Gauntlet: Choosing Your Method
The selection of an optimal analytical technique for nitrophenol determination is a critical decision dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, cost, and speed.[2] This guide will dissect and compare four major techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Sensing.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science
HPLC is a robust and widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds like nitrophenols.[3] Its strength lies in its ability to separate complex mixtures into individual components, providing high resolution and quantitative accuracy.
The Principle of HPLC Separation
Reversed-phase HPLC, the most common mode for nitrophenol analysis, involves a nonpolar stationary phase (typically C18) and a polar mobile phase. Nitrophenol molecules in the sample are partitioned between these two phases. Less polar analytes interact more strongly with the stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the mobile phase.
Experimental Workflow for HPLC Analysis
Caption: Workflow for nitrophenol analysis using HPLC.
Expertise in Action: HPLC Protocol Breakdown
The following protocol is a validated starting point for the simultaneous analysis of multiple nitrophenol species.[2][4]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[3][5]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Nitrophenol reference standards.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape and control ionization). A common starting point is a gradient elution, for instance, beginning with 30% acetonitrile and increasing to 80% over 10 minutes.[5] Causality: The gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early and late-eluting nitrophenols are resolved with good peak shape.
-
Standard Preparation: Accurately weigh and dissolve nitrophenol standards in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 0.05 - 50 µg/mL).[3][5]
-
Sample Preparation: Dissolve the sample in the mobile phase. To prevent column blockage and ensure system longevity, filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength (λmax) for the nitrophenol of interest, typically in the 300-400 nm range. A PDA detector allows for the simultaneous monitoring of multiple wavelengths.[3][5]
-
-
Analysis and Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Subsequently, inject the prepared samples. The concentration of nitrophenols in the samples is determined by comparing their peak areas to the calibration curve.[3]
Gas Chromatography (GC): For Volatile Analytes
GC is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] While highly sensitive, especially when coupled with a mass spectrometer (GC-MS), its application to nitrophenols often requires a derivatization step to enhance their volatility and thermal stability.[2][6]
The Principle of GC Separation
In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
Experimental Workflow for GC Analysis
Caption: Workflow for nitrophenol analysis using GC.
Expertise in Action: GC Protocol Breakdown
This protocol outlines a general approach for nitrophenol analysis by GC.
Instrumentation:
-
Gas chromatograph coupled to a detector such as a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS).[3]
-
A non-polar or medium-polarity capillary column.[2]
Reagents:
-
Methylene chloride or other suitable high-purity solvent.[5]
-
Nitrophenol reference standards.
-
(Optional) Derivatizing agent, such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).[5]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the nitrophenol standard in a suitable solvent. Create calibration standards through serial dilution.
-
Extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride.[5]
-
-
Derivatization (Recommended): Evaporate the solvent from the extract and add the derivatizing agent. Causality: Nitrophenols contain a polar hydroxyl group that can lead to poor peak shape and interactions with active sites in the GC system. Derivatization, for example, by silylation, converts the -OH group to a less polar, more volatile trimethylsilyl ether, improving chromatographic performance.[2][6]
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. Causality: A temperature program is essential for separating compounds with different boiling points, ensuring both volatile and less volatile derivatives are eluted and resolved.[5]
-
Carrier Gas Flow: 1.2 mL/min.[5]
-
Injection Mode: Splitless injection is commonly used for trace analysis to ensure the entire sample volume enters the column, maximizing sensitivity.[2]
-
-
Analysis and Quantification: Similar to HPLC, a calibration curve is generated from standards, and sample concentrations are determined by comparing their responses.
UV-Vis Spectrophotometry: The Simple and Rapid Screener
UV-Vis spectrophotometry is a straightforward and cost-effective method based on the principle that nitrophenols absorb light in the ultraviolet-visible region.[2][3] While rapid and simple, it lacks the selectivity of chromatographic methods and is more susceptible to interference from other absorbing compounds in the sample matrix.[1][3]
The Principle of UV-Vis Spectrophotometry
This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the nitro and hydroxyl groups on the aromatic ring gives nitrophenols characteristic absorption spectra. For instance, p-nitrophenol exhibits distinct absorption peaks at 317 nm and 400 nm.[7]
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for nitrophenol analysis by UV-Vis Spectrophotometry.
Expertise in Action: UV-Vis Spectrophotometry Protocol Breakdown
This protocol details a standard procedure for nitrophenol quantification.[2][8]
Instrumentation:
-
UV-Vis Spectrophotometer.[2]
Reagents:
-
Suitable solvent (e.g., deionized water, ethanol).
-
Nitrophenol reference standard.
Detailed Protocol:
-
Determine λmax: Scan a standard solution of the nitrophenol across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standard solutions of the nitrophenol in the chosen solvent.[2]
-
Blank Measurement: Fill a cuvette with the solvent to be used for the standards and samples. Place it in the spectrophotometer and zero the absorbance at the determined λmax.
-
Measurement:
-
Measure the absorbance of each standard solution at λmax.[2]
-
Measure the absorbance of the unknown sample solution.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Use the linear regression equation of the curve to calculate the concentration of the nitrophenol in the sample based on its absorbance.[2]
Electrochemical Sensing: The Future of Rapid Detection
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for detecting electroactive compounds like nitrophenols.[9] These techniques measure the current generated from the reduction of the nitro group at an electrode surface.[10]
The Principle of Electrochemical Detection
The electrochemical detection of nitrophenols typically involves the irreversible reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH). This redox reaction occurs at a specific potential, and the resulting current is proportional to the concentration of the nitrophenol. Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) are commonly employed.[2][11] The sensitivity and selectivity of these methods can be significantly enhanced by modifying the electrode surface with various nanomaterials, such as graphene or metal oxides.[12][11][13]
Mechanism of Electrochemical Nitrophenol Reduction
Sources
- 1. jchr.org [jchr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol | Chem Lab [chemlab.truman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Reference Standards for 4-Nitro-2-(trifluoromethyl)phenol
Introduction: The Analytical Imperative for a High-Purity Standard
4-Nitro-2-(trifluoromethyl)phenol is a substituted phenol derivative recognized for its role as a key intermediate in the synthesis of various chemical entities. Its structural complexity, featuring a trifluoromethyl group and a nitro group on a phenol backbone, makes it a valuable building block in the development of pharmaceuticals and agrochemicals. The precise biological or chemical activity of the final product often hinges on the isomeric purity and overall quality of this starting material.
In any research or drug development setting, the reliability of analytical data is paramount. Whether quantifying a reaction yield, identifying impurities, or performing quality control on a final product, the accuracy of these measurements is directly tied to the integrity of the reference standard used.[1][2] A well-characterized reference standard serves as the analytical benchmark, the "ground truth" against which all other samples are measured.[2][3] This guide provides a comparative analysis of reference standards for this compound, offering field-proven methodologies for their verification and application, thereby ensuring the trustworthiness and reproducibility of your scientific findings.
Comparative Analysis of Commercial Reference Standards
The selection of a reference standard should be a deliberate process based on a thorough evaluation of its certification and documentation.[1] Certified Reference Materials (CRMs) are the gold standard, as they are produced under stringent manufacturing protocols and provide certified values for properties like purity, along with a statement of metrological traceability.[3][4]
When sourcing a this compound reference standard, consider the following key parameters from the supplier's Certificate of Analysis (CoA):
| Parameter | Supplier A (Example) | Supplier B (Example) | Importance & Interpretation |
| Purity (Assay) | ≥99.0% (by GC) | ≥98.5% (by HPLC) | The purity value is critical for accurate quantitation. A higher purity standard reduces the uncertainty in measurements. The analytical technique used for purity assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography) should be appropriate for the compound's properties. |
| Identity Confirmation | ¹H NMR, Mass Spec | FT-IR, Elemental Analysis | The CoA should confirm that the material's identity has been unequivocally established using multiple spectroscopic techniques. This ensures you are working with the correct molecule. |
| Certified Value & Uncertainty | Not provided (Purity only) | 98.6% ± 0.5% | For CRMs, a certified value with its associated uncertainty provides a higher level of confidence for quantitative applications.[3] |
| Traceability | To internal standards | Traceable to NIST/USP | Traceability to national or international standards (like those from NIST or USP) provides an unbroken chain of comparisons, ensuring the highest level of accuracy.[3][5] |
| Documentation | CoA, SDS | CoA, SDS, Technical Data Sheet | Comprehensive documentation is a hallmark of a reliable supplier. It should include safety information, storage conditions, and detailed analytical data.[1] |
Experimental Verification of a this compound Reference Standard
Even when a certified standard is purchased, it is good laboratory practice to perform in-house verification. This not only confirms the integrity of the standard after shipping and storage but also familiarizes the analyst with its analytical behavior.
Workflow for In-House Verification
Caption: Workflow for the receipt, verification, and approval of a new reference standard.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. This allows for the confirmation of the molecular structure by analyzing chemical shifts, integration, and splitting patterns, which serve as a unique fingerprint for the compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Expected Results: The spectrum should be consistent with the structure of this compound, showing distinct signals for the aromatic protons. The relative integration values of these signals should correspond to the number of protons they represent. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, we can quantify the relative amounts of the main peak (the analyte) and any impurity peaks. The peak area percentage is a reliable measure of purity.
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to ~50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 70% A, ramp to 10% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the working solution and record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities.
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be consistent with the purity value stated on the CoA.
Application: Building a Calibration Curve for Quantitation
Once verified, the reference standard's primary use is to create a calibration curve for the accurate quantitation of this compound in unknown samples.
Workflow for Generating a Calibration Curve
Caption: Step-by-step process for creating a quantitative calibration curve.
Methodology:
-
Prepare a Stock Solution: Accurately weigh the reference standard and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected concentration of the unknown samples.
-
Analyze Standards: Inject each calibration standard into the HPLC system using the method described in Protocol 2.
-
Construct the Curve: Plot the peak area response (y-axis) against the known concentration (x-axis) for each standard.
-
Perform Linear Regression: Fit a linear regression line to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are critical. An R² value greater than 0.995 is typically required to demonstrate good linearity.
-
Quantify Unknowns: Inject the unknown sample(s), determine their peak area response, and use the calibration curve's equation to calculate their concentration.
Conclusion and Recommendations
The selection and proper use of a this compound reference standard are foundational to the integrity of any scientific study or quality control process.
-
For Qualitative Identification: A reference standard with confirmed identity and a purity of ≥95% is generally sufficient.[6]
-
For Quantitative Analysis: A Certified Reference Material (CRM) with a high purity (≥99.0%) and a certified value with uncertainty is strongly recommended to minimize analytical error.[6][7]
Always prioritize standards from reputable suppliers who provide comprehensive Certificates of Analysis with clear traceability to international standards.[8] By implementing the verification protocols outlined in this guide, researchers and drug development professionals can establish a self-validating system, ensuring that their analytical results are built on a foundation of accuracy, reliability, and trust.
References
- Vertex AI Search. Key Considerations When Selecting a Working Reference Standard.
- Wikipedia.
- Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs)
- Controllab. Certified Reference Material (CRM): benefits for the analytical routine.
- Alpha Resources LLC. Certified Reference Materials and How They Are Important to Your Lab.
- IAEA.
- Veeprho.
- Eurachem.
- PubChem. 4-Nitro-3-trifluoromethylphenol.
- Cayman Chemical.
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
Sources
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 3. Certified Reference Materials and How They Are Important to Your Lab | Lab Manager [labmanager.com]
- 4. Certified reference materials - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. who.int [who.int]
- 7. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

